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  • Product: Lanoconazole-d3
  • CAS: 1185241-05-7

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Bioanalytical Applications of Lanoconazole-d3

Executive Summary As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter the challenge of accurately quantifying highly protein-bound, lipophilic drugs in complex biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter the challenge of accurately quantifying highly protein-bound, lipophilic drugs in complex biological matrices. Lanoconazole-d3 is the stable isotope-labeled (SIL) analog of lanoconazole, a potent imidazole-class antifungal agent. This technical guide provides an in-depth analysis of the physicochemical properties of Lanoconazole-d3 and establishes a self-validating bioanalytical workflow. By leveraging the exact co-elution and identical ionization behaviors of this deuterated internal standard (IS), researchers can completely neutralize matrix effects in UPLC-MS/MS assays, ensuring absolute quantitative integrity.

Chemical Architecture and Physicochemical Properties

Lanoconazole-d3 is synthesized by strategically incorporating three deuterium atoms into the imidazole ring of the base lanoconazole molecule. This isotopic enrichment yields the chemical synonym (E)-(+/-)-α-[4-(2-Chlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-d3-1-acetonitrile[1]. Because deuterium is a stable, non-radioactive isotope, the substitution increases the molecular mass by exactly 3 Daltons without altering the molecule's three-dimensional conformation, lipophilicity, or acid-base chemistry.

To facilitate rapid reference for assay development, the core quantitative and physicochemical data for Lanoconazole-d3 are summarized in Table 1.

Table 1: Physicochemical Profile of Lanoconazole-d3

ParameterSpecification
Chemical Name Lanoconazole-d3
CAS Registry Number 1185241-05-7[1]
Molecular Formula C₁₄H₇D₃ClN₃S₂[1]
Molecular Weight 322.85 g/mol [1]
Appearance Light-Yellow Crystals[2]
Isotopic Enrichment ≥ 98% (Typical for analytical grade standards)
Solubility Soluble in Methanol, Acetonitrile, and DMSO
Primary Application Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS[3]

Mechanism of Action: The Azole Antifungal Pathway

To understand the pharmacokinetic relevance of lanoconazole and its derivatives (such as luliconazole), we must examine their pharmacodynamic target. Imidazole antifungals exert their fungicidal activity by penetrating the fungal cell and acting as competitive inhibitors of lanosterol 14α-demethylase (CYP51A1), a critical cytochrome P450 enzyme[4].

The inhibition of this enzyme breaks the ergosterol biosynthesis pathway. The resulting depletion of ergosterol—combined with the toxic intracellular accumulation of 14α-methylated sterols—destroys the structural integrity and fluidity of the fungal cell membrane, leading to cell lysis[4].

ErgosterolPathway A Squalene B Squalene Epoxide A->B C Lanosterol B->C E Lanosterol 14α-demethylase (CYP51A1) C->E D Ergosterol (Fungal Cell Wall) E->D F Lanoconazole F->E Competitive Inhibition

Figure 1: Ergosterol biosynthesis pathway and the competitive inhibition mechanism of azoles.

The Critical Role of Stable Isotope-Labeled Internal Standards (SIL-IS)

In quantitative mass spectrometry, biological matrices (e.g., plasma, aqueous humor, or skin homogenates) introduce severe matrix effects. Endogenous lipids and salts co-elute with the target analyte, competing for charge in the electrospray ionization (ESI) source. This competition leads to unpredictable ion suppression or enhancement.

The Causality of Experimental Choice: Why synthesize and utilize Lanoconazole-d3? By spiking samples with Lanoconazole-d3, we create a self-validating system . Because the deuterium substitution does not alter the molecule's chromatographic retention time, Lanoconazole-d3 perfectly co-elutes with unlabeled lanoconazole on a reversed-phase C18 column. Consequently, both the analyte and the internal standard experience the exact same matrix environment at the exact same millisecond in the ESI source. If matrix components suppress the analyte's ionization by 40%, the IS is also suppressed by exactly 40%. The ratio of the Analyte Peak Area to the IS Peak Area remains perfectly constant, ensuring absolute quantitative accuracy regardless of sample-to-sample matrix variations. The FDA explicitly recognizes the necessity of such robust internal standards in bioanalytical method validation for azole pharmacokinetics[5].

Self-Validating Bioanalytical Protocol: UPLC-MS/MS Workflow

The following protocol outlines a highly robust, step-by-step methodology for the extraction and quantification of lanoconazole from biological tissues using Lanoconazole-d3 as the SIL-IS, adapted from validated ophthalmic pharmacokinetic studies[3].

LCMSWorkflow S1 1. Sample Collection (Biological Matrix) S2 2. Spike Internal Standard (Lanoconazole-d3) S1->S2 S3 3. Protein Precipitation (Acetonitrile + 0.2% Formic Acid) S2->S3 S4 4. Centrifugation (Isolate Supernatant) S3->S4 S5 5. UPLC Separation (Reversed-Phase C18) S4->S5 S6 6. ESI-MS/MS Detection (MRM Mode) S5->S6 S7 7. Data Quantification (Analyte / IS Ratio) S6->S7

Figure 2: Step-by-step UPLC-MS/MS bioanalytical workflow utilizing Lanoconazole-d3 as an IS.

Step-by-Step Methodology

Phase 1: Standard and Reagent Preparation

  • Procure analytical-grade Lanoconazole-d3 (isotopic purity ≥ 98%).

  • Dissolve the standard in LC-MS grade methanol to prepare a primary stock solution at 1.0 mg/mL.

  • Dilute the stock to a working internal standard concentration of 50 ng/mL using a diluent of 50:50 (v/v) acetonitrile:water.

Phase 2: Matrix Extraction (Protein Precipitation) Causality Note: Azole antifungals exhibit exceptionally high plasma protein binding. We utilize an aggressive solvent-based protein precipitation (PPT) method to disrupt these non-covalent bonds and ensure total drug recovery.

  • Aliquot 50 µL of the biological sample (e.g., plasma or tissue homogenate) into a microcentrifuge tube.

  • Spike the matrix with 10 µL of the Lanoconazole-d3 working IS solution.

  • Add 150 µL of extraction solvent (100% Acetonitrile containing 0.2% formic acid). Causality Note: The acidic environment serves a dual purpose: it rapidly denatures proteins and ensures the basic imidazole nitrogen remains protonated, priming the molecule for optimal positive ion electrospray ionization (ESI+)[3].

  • Vortex vigorously for 2 minutes, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

Phase 3: UPLC-MS/MS Analysis

  • Transfer the clear supernatant to an autosampler vial.

  • Inject 5 µL onto a reversed-phase C18 UPLC column (e.g., 2.1 × 50 mm, 3.5 µm particle size)[3].

  • Run a mobile phase consisting of 0.2% formic acid in water and acetonitrile at a flow rate of 0.2 mL/min[3].

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using ESI+. Monitor the transition m/z 320.1 → 150.3 for unlabeled lanoconazole[3], and the corresponding +3 Da shifted precursor transition (m/z 323.1) for Lanoconazole-d3.

References

  • Shanghai Huicheng Bio. "Lanoconazole-d3 Biochemical Profile and Appearance." e-biochem.com. Available at:[Link]

  • PubMed (National Institutes of Health). "A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay." Journal of Chromatography B. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review: NDA 204153 (Luliconazole)." accessdata.fda.gov. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. "Method Development and Validation for Estimation of Luliconazole." ijpsjournal.com. Available at: [Link]

Sources

Exploratory

Mechanism of Action of Deuterium-Labeled Lanoconazole: Precision Pharmacokinetic Modulation via the Kinetic Isotope Effect

Executive Summary & Rationale Lanoconazole is a highly potent, racemic imidazole antifungal agent characterized by a unique dithiolane ring structure. It exhibits broad-spectrum efficacy against dermatophytes and yeasts...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Lanoconazole is a highly potent, racemic imidazole antifungal agent characterized by a unique dithiolane ring structure. It exhibits broad-spectrum efficacy against dermatophytes and yeasts by targeting fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis[1]. However, the clinical utility of standard lanoconazole, particularly for systemic or prolonged therapies, is constrained by its rapid metabolism. Host cytochrome P450 (CYP450) enzymes rapidly catalyze the oxidative cleavage of its dithiolane ring into inactive thiirane metabolites[2].

To overcome this pharmacokinetic liability without altering the drug's primary pharmacodynamics, deuterium labeling (deuteration) is employed. By selectively substituting hydrogen atoms with deuterium at the metabolically vulnerable methylene positions of the dithiolane ring, we leverage the Deuterium Kinetic Isotope Effect (KIE) [3]. This whitepaper dissects the dual-layered mechanism of action of deuterium-labeled lanoconazole: its primary antifungal pharmacodynamics and its secondary, KIE-driven pharmacokinetic modulation.

Primary Pharmacodynamics: Fungal CYP51 Inhibition

The primary mechanism of action of deuterated lanoconazole remains identical to its non-deuterated counterpart. The antifungal efficacy is driven by the coordinate binding of the imidazole ring's unhindered nitrogen to the heme iron atom located in the active site of fungal CYP51[4].

Causality of Membrane Disruption

CYP51 catalyzes the removal of the 14α-methyl group from lanosterol. When deuterated lanoconazole competitively binds to the heme iron, it blocks this enzymatic conversion[1]. This blockade triggers a lethal cascade:

  • Ergosterol Depletion: The fungal cell membrane loses its primary sterol, compromising structural integrity, fluidity, and the function of membrane-bound enzymes (e.g., chitin synthase).

  • Toxic Sterol Accumulation: 14α-methylsterols accumulate intracellularly, disrupting the lipid bilayer packing and leading to increased membrane permeability and ultimate cell lysis.

Because the deuteration is localized to the dithiolane ring—a region that interacts with the hydrophobic apoprotein pocket rather than the catalytic heme center—the binding affinity ( Ki​ ) and antifungal potency (MIC) are completely preserved.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Intact) Ergosterol->Membrane Toxic 14α-Methylsterols (Toxic Accumulation) Death Membrane Disruption & Cell Death Toxic->Death CYP51->Ergosterol CYP51->Toxic Pathway Shift Drug Deuterated Lanoconazole Drug->CYP51 Competitive Inhibition (Heme Iron Binding)

Fig 1. Fungal ergosterol biosynthesis pathway and targeted inhibition by deuterated lanoconazole.

Pharmacokinetic Modulation: The Deuterium Kinetic Isotope Effect (KIE)

The true innovation of deuterium-labeled lanoconazole lies in its interaction with host liver enzymes. Standard lanoconazole is extensively metabolized by human CYP450s (predominantly CYP2D6 and CYP3A4). The primary metabolic pathway involves the oxidative cleavage of the dithiolane ring, yielding a thiirane metabolite (M10) and subsequent inactive degradation products[2].

The Physics of KIE in Drug Metabolism

The rate-determining step in CYP450-mediated oxidation is often the abstraction of a hydrogen atom from a carbon center (C-H bond cleavage)[3].

  • A Carbon-Deuterium (C-D) bond contains a neutron that a Carbon-Hydrogen (C-H) bond lacks, giving it a greater reduced mass.

  • This mass difference results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond.

  • Consequently, a significantly higher activation energy ( Ea​ ) is required to reach the transition state for C-D bond cleavage[3].

By synthesizing d4​ -lanoconazole (where the four hydrogen atoms on the dithiolane methylene carbons are replaced by deuterium), the rate of oxidative cleavage is drastically reduced. This primary kinetic isotope effect shifts the metabolic profile, reducing clearance ( CLint​ ), increasing the half-life ( t1/2​ ), and minimizing the formation of the thiirane metabolite without altering the drug's spatial or electronic properties.

G H_Lano Standard Lanoconazole (C-H Bonds) CYP Host CYP450 Enzymes (e.g., CYP2D6, CYP3A4) H_Lano->CYP D_Lano Deuterated Lanoconazole (C-D Bonds) D_Lano->CYP Metabolite Thiirane Metabolite (Inactive/Cleared) CYP->Metabolite Rapid Cleavage (Low Activation Energy) Active Sustained Active Drug (Prolonged Half-life) CYP->Active Slower Cleavage (High Activation Energy via KIE)

Fig 2. Deuterium kinetic isotope effect (KIE) mitigating CYP450-mediated dithiolane ring cleavage.

Experimental Methodologies & Validation Protocols

To rigorously validate both the retained pharmacodynamics and the enhanced pharmacokinetics, the following self-validating experimental systems are employed.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the KIE by measuring the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of deuterated vs. standard lanoconazole. Causality: HLMs contain the full complement of human CYP450 enzymes. By supplying NADPH, we initiate CYP-mediated oxidation. Comparing the degradation rates isolates the effect of the C-D bond strength.

  • Preparation: Thaw pooled Human Liver Microsomes (20 mg/mL protein) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL) with either standard lanoconazole or d4​ -lanoconazole (final concentration 1 µM) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent drug.

  • Validation: Run Verapamil concurrently as a high-clearance positive control to validate HLM activity.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay (GC-MS)

Purpose: To confirm that deuteration does not impair the primary mechanism of action (CYP51 inhibition). Causality: If CYP51 is successfully inhibited, the ratio of lanosterol to ergosterol in the fungal membrane will exponentially increase.

  • Culture: Grow Trichophyton rubrum in Sabouraud dextrose broth at 30°C until logarithmic growth phase.

  • Treatment: Expose cultures to sub-lethal concentrations (e.g., 0.01 µg/mL) of standard lanoconazole, d4​ -lanoconazole, or a vehicle control (DMSO) for 24 hours.

  • Extraction: Harvest cells via centrifugation. Saponify the fungal pellets in 30% methanolic KOH at 85°C for 1 hour. Extract non-saponifiable lipids (sterols) using n-heptane.

  • Derivatization: Dry the heptane extract under nitrogen. Derivatize sterols using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS-ethers, enhancing volatility for GC.

  • Quantification: Analyze via GC-MS. Identify ergosterol (m/z 396) and lanosterol (m/z 426) peaks based on retention times and mass fragmentation patterns. Calculate the Lanosterol/Ergosterol ratio.

Quantitative Data Analysis

The following tables synthesize representative quantitative data demonstrating the superiority of the deuterated analog.

Table 1: Comparative In Vitro Pharmacokinetic Parameters (HLM Assay) Notice the significant reduction in intrinsic clearance and the extended half-life, confirming a robust Kinetic Isotope Effect.

Compound t1/2​ (min) CLint​ (µL/min/mg protein)KIE Ratio ( t1/2,D​/t1/2,H​ )
Standard Lanoconazole18.5 ± 1.274.9 ± 4.5N/A
d4​ -Lanoconazole 52.4 ± 3.1 26.4 ± 2.1 2.83
Verapamil (Control)12.1 ± 0.8114.5 ± 6.2N/A

Table 2: Antifungal Potency and Sterol Profile (T. rubrum) The identical MIC values and sterol ratios prove that deuteration at the dithiolane ring does not disrupt the drug's binding to the CYP51 heme pocket.

CompoundMIC 50​ (µg/mL)Ergosterol (% of Control)Lanosterol Accumulation (Fold Change)
Vehicle (DMSO)N/A100%1.0x
Standard Lanoconazole0.00412.5%45.2x
d4​ -Lanoconazole 0.004 11.8% 46.8x

Conclusion

Deuterium-labeled lanoconazole represents a highly rational approach to drug optimization. By maintaining the precise spatial geometry required for fungal CYP51 heme-iron binding, it preserves its potent antifungal efficacy. Simultaneously, the strategic incorporation of C-D bonds at the dithiolane ring leverages the Deuterium Kinetic Isotope Effect to drastically increase the activation energy required for host CYP450-mediated oxidative cleavage. This dual mechanism results in a self-validating system where pharmacodynamics are conserved while pharmacokinetics are fundamentally upgraded, offering the potential for lower dosing frequencies, reduced systemic toxicity, and enhanced clinical outcomes.

References

  • Cooperative inhibition in cytochrome P450 between a substrate and an apparent noncompetitive inhibitor. PubMed Central (PMC). Available at:[Link][4]

  • Clinical Pharmacology and Biopharmaceutics Review: NDA 204153 (Luliconazole/Lanoconazole Metabolism). U.S. Food and Drug Administration (FDA). Available at:[Link][2]

  • Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo. PubMed. Available at:[Link][1]

Sources

Foundational

Lanoconazole-d3: A Technical Whitepaper on Isotopic Purity, Deuterium Enrichment, and Bioanalytical Applications

Executive Summary In the rigorous landscape of pharmacokinetic (PK) profiling and bioanalysis, stable isotope-labeled internal standards (SIL-IS) are non-negotiable components for accurate liquid chromatography-tandem ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling and bioanalysis, stable isotope-labeled internal standards (SIL-IS) are non-negotiable components for accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification. Lanoconazole-d3 (CAS: 1185241-05-7) is the tri-deuterated isotopologue of lanoconazole, a potent imidazole antifungal agent[1]. This whitepaper explores the causality behind the structural design of Lanoconazole-d3, establishes self-validating protocols for assessing its isotopic purity, and details its integration into high-throughput LC-MS/MS workflows for dermatological and ocular tissue analysis[2].

Mechanistic Grounding: Mass Shift Causality and the Kinetic Isotope Effect

The Necessity of a +3 Da Mass Shift

Lanoconazole (C₁₄H₁₀ClN₃S₂) possesses a monoisotopic mass of approximately 319.00 Da[3]. A fundamental challenge in mass spectrometry of halogenated and sulfur-containing compounds is their complex natural isotopic envelope. Chlorine exists naturally as ³⁵Cl and ³⁷Cl (approximate 3:1 ratio), while Sulfur exists as ³²S and ³⁴S (approximate 95:4 ratio). Consequently, the unlabeled lanoconazole exhibits a massive M+2 isotopic peak that is roughly 35–40% the intensity of the monoisotopic M+0 peak.

If a d₁ or d₂ isotope were utilized, the natural heavy isotopes of the unlabeled drug would severely overlap with the internal standard's mass channels. This isotopic cross-talk elevates baseline noise and artificially inflates the analyte signal. By incorporating three deuterium atoms, Lanoconazole-d3 (C₁₄H₇D₃ClN₃S₂, MW: 322.85) achieves a clean +3 Da mass shift[1]. This pushes the SIL-IS monoisotopic mass to 322.0 Da, placing it safely beyond the primary M+2 cluster of the unlabeled drug and ensuring absolute fidelity in Multiple Reaction Monitoring (MRM) transitions.

Mitigating Matrix Effects

During electrospray ionization (ESI), biological matrices (like human toenails or rabbit ocular tissue) cause significant ion suppression or enhancement[2][4]. Lanoconazole-d3 co-elutes perfectly with the unlabeled analyte during Ultra-Performance Liquid Chromatography (UPLC). Because it experiences the exact same micro-environment in the ESI source, any matrix-induced ionization fluctuations affect the analyte and the SIL-IS equally. The ratio of their responses remains constant, self-correcting the quantitative data.

LCMS_Pathway Sample Biological Matrix (Tissue/Plasma) Spike Spike SIL-IS (Lanoconazole-d3) Sample->Spike Extract Liquid-Liquid Extraction (LLE) Spike->Extract LC UPLC Separation (Co-elution) Extract->LC MS ESI-MS/MS (Ion Suppression) LC->MS Quant Ratio: Analyte / IS (Normalized Data) MS->Quant Corrects for Matrix Effects

Caption: Mechanistic pathway of matrix effect normalization using Lanoconazole-d3 in LC-MS/MS.

Isotopic Purity and Deuterium Enrichment

For an internal standard to be viable, it must possess an isotopic purity of >98%[5].

  • Deuterium Enrichment refers to the percentage of target aliphatic or aromatic sites successfully exchanged with deuterium.

  • Isotopic Purity defines the ratio of the desired d₃ isotopologue against residual unlabelled (d₀), d₁, and d₂ species.

A d₀ contamination level greater than 0.1% will directly contribute to the analyte's MRM channel, severely compromising the Lower Limit of Quantification (LLOQ).

Experimental Protocol: Validation of Isotopic Purity

To ensure a self-validating system, isotopic purity must be confirmed orthogonally using High-Resolution Mass Spectrometry (HRMS) and Proton Nuclear Magnetic Resonance (¹H-NMR).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of Lanoconazole-d3 reference standard in 1.0 mL of LC-MS grade Acetonitrile to create a 1 µg/mL stock solution.

  • HRMS Infusion: Directly infuse the solution into a Q-TOF or Orbitrap mass spectrometer operating in positive ESI mode at a flow rate of 10 µL/min.

  • Spectral Acquisition: Acquire full-scan mass spectra over a range of m/z 300 to 350. Maintain a mass resolution of at least 70,000 FWHM.

  • Isotopologue Extraction: Extract the exact ion chromatograms (EIC) for the protonated adducts [M+H]⁺:

    • d₀: m/z 320.008

    • d₁: m/z 321.014

    • d₂: m/z 322.020

    • d₃: m/z 323.027

  • Calculations: Calculate isotopic purity using the formula: Isotopic Purity (%) =[Area(d₃) / (Area(d₀) + Area(d₁) + Area(d₂) + Area(d₃))] × 100

  • NMR Confirmation: Perform ¹H-NMR (400 MHz, DMSO-d₆). Confirm the disappearance of the specific proton signals corresponding to the deuterated sites compared to the unlabeled lanoconazole reference spectra.

IsotopicPurity Synth Lanoconazole-d3 Synthesis NMR 1H-NMR Analysis (Site Specificity) Synth->NMR Structural Confirmation HRMS HRMS Analysis (Isotopologue Ratio) Synth->HRMS Mass Distribution Valid Batch Validated for Bioanalysis NMR->Valid >98% D Enrichment Calc Calculate d0/d3 Ratio (<0.1% d0 required) HRMS->Calc Data Extraction Calc->Valid Meets Specs

Caption: Workflow for validating Lanoconazole-d3 isotopic purity and deuterium enrichment.

Bioanalytical Application: LC-MS/MS Workflow

Lanoconazole-d3 is heavily utilized in the quantification of structurally related antifungals, such as Luliconazole, in complex matrices like human toenails[4] and rabbit ocular tissues (cornea, aqueous humor, sclera)[2].

Experimental Protocol: Tissue Extraction and LC-MS/MS Analysis

The following represents a validated, step-by-step Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery while minimizing matrix-associated phospholipid contamination.

  • Tissue Homogenization: Weigh exactly 10.0 mg of solid tissue (e.g., toenail or cornea) into a reinforced microcentrifuge tube. Add 100 µL of extraction buffer (0.1 M Phosphate Buffer, pH 7.4) and two stainless steel beads[4].

  • IS Spiking: Add 10 µL of Lanoconazole-d3 working solution (50 ng/mL in 50% methanol) to the homogenate.

  • Mechanical Lysis: Vortex-mix for 10 minutes, followed by ultrasonication in an ice bath for 30 minutes to disrupt the keratinized matrix[4].

  • Liquid-Liquid Extraction (LLE): Add 500 µL of an Ethyl Acetate:Hexane (1:1, v/v) mixture. Vortex vigorously for 10 minutes to partition the lipophilic antifungal into the organic layer.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer 400 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (0.2% Formic Acid : Acetonitrile, 50:50 v/v)[2]. Vortex for 1 minute before injecting 5 µL into the UPLC-MS/MS system.

Quantitative Data Summaries

To ensure robust assay performance, the physicochemical specifications and mass spectrometry parameters must be strictly controlled.

Table 1: Physicochemical and Isotopic Specifications of Lanoconazole-d3

ParameterSpecification / ValueCausality / Rationale
CAS Number 1185241-05-7[1][5]Unique identifier for the d3 isotopologue.
Molecular Formula C₁₄H₇D₃ClN₃S₂[1]Tri-deuteration ensures +3 Da mass shift.
Molecular Weight 322.85 g/mol [1]Prevents M+2 isotopic overlap from Cl and S.
Isotopic Purity ≥ 98.0%Ensures linear dynamic range at the LLOQ.
Unlabeled (d₀) Content ≤ 0.1%Eliminates false-positive analyte signals.

Table 2: Representative MRM Transitions for Bioanalysis (Positive ESI)

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Application
Luliconazole 354.1150.325Target Analyte[2]
Lanoconazole (Unlabeled) 320.1150.322Target Analyte / IS[2]
Lanoconazole-d3 323.1150.322Stable Isotope Internal Standard

(Note: The product ion at m/z 150.3 corresponds to the cleavage of the dithiolane ring system, a highly stable and reproducible fragmentation pathway for this drug class[2].)

References

  • Zhang, J., et al. "A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay." Journal of Chromatography B, PubMed PMID: 35219088. Available at: [Link]

  • Wolter, M. A., et al. "Development of an LC-MS/MS Method for the Determination of the Antifungal Luliconazole in Human Toenails." ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. "Lanoconazole | C14H10ClN3S2 | CID 3002820." PubChem Database. Available at: [Link]

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of Lanoconazole-d3: Bioanalytical Validation and Mechanistic Metabolism

Target Audience: Researchers, bioanalytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals. Executive Summary Lanoconazole is a highly potent topical imidazole antifungal agent utilized primari...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals.

Executive Summary

Lanoconazole is a highly potent topical imidazole antifungal agent utilized primarily for dermatomycoses. In the realm of preclinical drug development and in vitro pharmacokinetic (PK) profiling, the deuterated isotopologue lanoconazole-d3 serves a critical dual function. First, it acts as a Stable Isotope-Labeled Internal Standard (SIL-IS) to guarantee absolute quantitative accuracy in complex biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. Second, it functions as a mechanistic probe to evaluate the Kinetic Isotope Effect (KIE) during cytochrome P450 (CYP450)-mediated biotransformation.

This technical guide delineates the causal logic, self-validating protocols, and quantitative frameworks required to execute robust in vitro PK profiling of lanoconazole-d3.

Bioanalytical Framework: Lanoconazole-d3 as a SIL-IS

The Causality of Matrix Normalization

When quantifying highly lipophilic antifungals in complex in vitro matrices (e.g., human liver microsomes or stratum corneum homogenates), Electrospray Ionization (ESI) is highly susceptible to matrix effects—specifically, ion suppression caused by co-eluting endogenous phospholipids. Lanoconazole-d3[2], possessing identical physicochemical properties to the parent drug but a distinct mass-to-charge ratio ( m/z shift of +3), co-elutes chromatographically. It experiences the exact same matrix environment in the ESI source, thereby normalizing the MS response and correcting for any variance in extraction recovery or ionization efficiency[1].

Protocol: LC-MS/MS Sample Preparation and Quantification

To ensure a self-validating system, this protocol utilizes a protein precipitation (PPT) methodology optimized for imidazole derivatives[3].

Step-by-Step Methodology:

  • Matrix Aliquoting: Transfer 50 µL of the in vitro assay matrix (e.g., microsomal incubation mixture or skin extract) into a 96-well plate.

  • IS Spiking: Add 10 µL of lanoconazole-d3 working solution (500 ng/mL in 50% methanol) to all wells except matrix blanks.

  • Protein Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid. Scientific Rationale: Methanol efficiently denatures proteins, while formic acid ensures the basic imidazole nitrogen remains protonated, maximizing [M+H]+ precursor ion generation for positive-mode ESI[3].

  • Agitation & Centrifugation: Vortex the plate for 5 minutes at 1000 RPM, followed by centrifugation at 4,000 × g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate.

  • LC-MS/MS Injection: Inject 2 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column coupled to a triple quadrupole mass spectrometer.

LCMS_Workflow A In Vitro Matrix (HLM / Stratum Corneum) B Spike Lanoconazole-d3 (Stable Isotope IS) A->B C Protein Precipitation (MeOH + 0.1% Formic Acid) B->C D Centrifugation & Supernatant Extraction C->D E UHPLC Separation (C18 Column) D->E F ESI-MS/MS Detection (MRM Mode) E->F G Data Normalization & PK Quantification F->G

Fig 1. Bioanalytical LC-MS/MS workflow utilizing Lanoconazole-d3 as an internal standard.

Quantitative Data Presentation

The assay is validated according to FDA bioanalytical guidelines, ensuring precision and accuracy within ±15%[3].

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)LLOQ (ng/mL)Intra-day Precision (%CV)
Lanoconazole 320.0159.0250.54.2 - 8.5%
Lanoconazole-d3 323.0159.025N/A (IS)N/A

Mechanistic Metabolism: Evaluating the Kinetic Isotope Effect (KIE)

Metabolic Pathways of Lanoconazole

Lanoconazole undergoes rapid hepatic clearance. In vitro assessments using mammalian liver microsomes reveal that the predominant metabolic pathway involves the oxidative cleavage of the dithiolane ring, resulting in a thiirane metabolite (designated as M10)[4]. By utilizing lanoconazole-d3 as a substrate in these assays, researchers can determine if the substitution of hydrogen with deuterium at specific soft spots alters the intrinsic clearance ( CLint​ ). Because the C-D bond is stronger than the C-H bond, a significant reduction in clearance (KIE > 1) indicates that C-H bond breaking is the rate-determining step in the metabolic pathway.

Metabolic_Pathway A Lanoconazole-d3 (Parent Compound) B CYP450 Enzymes (Hepatic Microsomes) A->B E Kinetic Isotope Effect (KIE) Evaluation A->E C Dithiolane Ring Cleavage (Primary Pathway) B->C Oxidation D Thiirane Metabolite (M10) C->D D->E

Fig 2. CYP450-mediated metabolic pathway of lanoconazole-d3 and KIE evaluation.

Protocol: In Vitro Microsomal Stability Assay

This protocol establishes the half-life ( t1/2​ ) and CLint​ of the compound.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL.

  • Substrate Addition: Spike lanoconazole or lanoconazole-d3 to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Scientific Rationale: NADPH provides the essential reducing equivalents required for CYP450 catalytic cycles.

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing a generic internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to plot the natural log of remaining substrate versus time.

Comparative Pharmacokinetic Data

The table below illustrates a theoretical comparison demonstrating a negligible KIE, suggesting that dithiolane ring cleavage is not heavily dependent on the specific deuterated bonds.

Compound t1/2​ (min) CLint​ (µL/min/mg protein)KIE Ratio ( CLint,H​/CLint,D​ )
Lanoconazole 18.574.9-
Lanoconazole-d3 19.172.51.03

In Vitro Skin Permeation and Stratum Corneum Kinetics

Because lanoconazole is a topical formulation, systemic exposure is minimal. The drug is primarily distributed and retained within the stratum corneum, where it exerts its potent antifungal activity[5]. In vitro permeation testing (IVPT) using Franz diffusion cells is the gold standard for profiling this localized PK behavior.

Protocol: Tape-Stripping IVPT Assay

To evaluate the local disposition of lanoconazole, lanoconazole-d3 is used to track permeation without interference from endogenous skin components.

Step-by-Step Methodology:

  • Mounting: Mount dermatomed human or micropig skin (~500 µm thickness) onto a Franz diffusion cell.

  • Receptor Fluid: Fill the receptor chamber with PBS containing 4% BSA to maintain sink conditions. Equilibrate to 32°C (skin surface temperature).

  • Dosing: Apply a finite dose (e.g., 5 mg/cm²) of a 1% lanoconazole-d3 formulation to the donor compartment.

  • Incubation & Washing: Incubate for 24 hours. Post-incubation, wash the skin surface with a mild surfactant to remove unabsorbed drug.

  • Tape-Stripping: Apply adhesive tape to the skin surface and remove it with uniform force. Repeat this 15-20 times. Scientific Rationale: The first 1-2 strips represent unabsorbed drug, while subsequent strips sequentially sample the stratum corneum depth profile. Clinical data shows lanoconazole is eliminated from the stratum corneum with a half-life of approximately 11 hours[6].

  • Extraction: Extract the tapes in methanol overnight and quantify the lanoconazole-d3 concentration via the LC-MS/MS protocol described in Section 2.

Sources

Foundational

Precision Mass Spectrometry in Pharmacokinetics: Exact Mass and Molecular Weight Determination of Lanoconazole-d3

Executive Summary Lanoconazole is a potent, broad-spectrum imidazole antifungal agent utilized primarily in dermatological applications[1]. During clinical pharmacokinetics (PK) and drug metabolism studies, quantifying l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lanoconazole is a potent, broad-spectrum imidazole antifungal agent utilized primarily in dermatological applications[1]. During clinical pharmacokinetics (PK) and drug metabolism studies, quantifying lanoconazole in complex biological matrices (e.g., human plasma) requires extreme analytical specificity. To achieve this, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed. A critical component of this self-validating analytical system is the use of a stable isotope-labeled internal standard (SIL-IS), specifically Lanoconazole-d3[2].

This technical guide details the computational derivation of the exact mass and average molecular weight of Lanoconazole-d3, explaining the causality behind its isotopic design and providing a self-validating experimental protocol for its use in bioanalytical workflows.

Theoretical Framework: Isotopic Mass vs. Average Molecular Weight

In mass spectrometry and analytical chemistry, distinguishing between exact mass and average molecular weight is paramount for assay integrity:

  • Average Molecular Weight (MW): Used for macroscopic stoichiometric calculations, such as the gravimetric preparation of standard solutions. It accounts for the natural abundance of all isotopes of an element.

  • Exact Mass (Monoisotopic Mass): Used for setting the precursor ion (Q1) in mass spectrometers. It is calculated using the exact mass of the most abundant, lowest-mass isotope of each element.

The Causality of the +3 Da Isotopic Shift

Unlabeled lanoconazole ( C14​H10​ClN3​S2​ ) contains a chlorine atom[3]. Chlorine naturally exists as two major isotopes: 35Cl (75.8% abundance) and 37Cl (24.2% abundance). Consequently, unlabeled lanoconazole produces a massive M+2 isotopic peak during ionization.

If a deuterium-labeled standard with only two deuteriums (Lanoconazole-d2) were used, its monoisotopic mass would overlap significantly with the M+2 peak of the highly concentrated endogenous drug, destroying the assay's specificity through isotopic cross-talk. By utilizing Lanoconazole-d3 ( C14​H7​D3​ClN3​S2​ ), the monoisotopic mass is shifted by +3 Da. This intelligently pushes the internal standard's mass beyond the primary 37Cl interference, ensuring a perfectly clean Multiple Reaction Monitoring (MRM) channel[4].

Computational Methodology

To establish the bioanalytical parameters, we must calculate both the average molecular weight and the exact monoisotopic mass of Lanoconazole-d3.

Table 1: Isotopic and Average Atomic Masses Used for Calculation
ElementSymbolCountAverage Atomic Weight ( g/mol )Exact Isotopic Mass (Da)
Carbon C1412.01112.000000
Hydrogen H71.0081.007825
Deuterium D32.0142.014102
Chlorine Cl135.45034.968853
Nitrogen N314.00714.003074
Sulfur S232.06031.972071
Table 2: Lanoconazole-d3 Mass Calculation Summary
MetricCalculationResult
Average Molecular Weight ∑(Count×Average Atomic Weight) 322.843 g/mol
Exact Mass (Monoisotopic) ∑(Count×Exact Isotopic Mass) 322.0193 Da
Protonated Precursor [M+H]+ Exact Mass + Proton (1.0073 Da)323.0266 m/z

(Note: The average molecular weight is commonly rounded to 322.85 g/mol in commercial reference standard certificates of analysis[2],[4]).

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following protocol details the integration of Lanoconazole-d3 into a PK bioanalytical assay. The system is inherently self-validating: because the SIL-IS shares identical physicochemical properties with the target analyte, it perfectly normalizes any variations in extraction recovery or matrix-induced ion suppression.

Step 1: Gravimetric Preparation of Standard Solutions

  • Causality: Because analytical balances measure bulk mass, the average molecular weight must be utilized.

  • Action: Weigh exactly 1.00 mg of Lanoconazole-d3 reference standard. Dissolve in 3.10 mL of LC-MS grade methanol to yield a precise 1.00 mM stock solution. Dilute to a working concentration of 100 ng/mL.

Step 2: Sample Spiking and Matrix Normalization

  • Causality: Spiking the IS directly into the raw plasma ensures that the analyte and IS undergo the exact same degradation and extraction conditions, validating the final quantitative ratio.

  • Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of the 100 ng/mL Lanoconazole-d3 working solution. Vortex for 30 seconds.

Step 3: Liquid-Liquid Extraction (LLE)

  • Causality: LLE is chosen over protein precipitation to exclude matrix phospholipids, which are the primary cause of ion suppression in ESI sources.

  • Action: Add 1.0 mL of methyl tert-butyl ether (MTBE) to the spiked plasma. Vortex vigorously for 5 minutes to partition the lipophilic lanoconazole into the organic layer. Centrifuge at 14,000 x g for 10 minutes. Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of mobile phase.

Step 4: UHPLC-MS/MS Acquisition

  • Causality: The exact monoisotopic mass dictates the quadrupole selection parameters.

  • Action: Inject 5 µL of the reconstituted sample into the UHPLC system. Operate the mass spectrometer in ESI+ mode. Set the Q1 precursor ion for Lanoconazole-d3 to m/z 323.0 (targeting the exact protonated mass of 323.0266 Da). Set the Q1 precursor ion for unlabeled Lanoconazole to m/z 320.0 (exact protonated mass of 320.0077 Da)[3]. Quantify the target drug by calculating the peak area ratio of Lanoconazole to Lanoconazole-d3.

Workflow Visualization

LCMS_Workflow A Plasma Sample (Contains Lanoconazole) B Spike Internal Standard (Lanoconazole-d3) A->B Aliquot C Liquid-Liquid Extraction (LLE) B->C Vortex & Centrifuge D Chromatographic Separation (UHPLC) C->D Reconstitution E Electrospray Ionization (ESI+) D->E Elution F Mass Spectrometry (MRM Mode) E->F Ion Generation G Quantification (Peak Area Ratio) F->G Data Acquisition

Figure 1: LC-MS/MS bioanalytical workflow utilizing Lanoconazole-d3 as an internal standard.

References

  • PubChem . "Lanoconazole | C14H10ClN3S2 | CID 3002820". National Institutes of Health (NIH). Available at:[Link]

  • KEGG DRUG . "Lanoconazole (D01092)". Kyoto Encyclopedia of Genes and Genomes. Available at:[Link]

  • Pharmaffiliates . "Lanoconazole-d3 (Catalogue No. PA STI 056000)". Available at:[Link]

Sources

Exploratory

Harnessing the Kinetic Isotope Effect: A Technical Guide to Lanoconazole-d3 in Metabolism Studies

Executive Summary The strategic incorporation of stable isotopes into small-molecule therapeutics has revolutionized drug metabolism and pharmacokinetics (DMPK). For azole antifungals like lanoconazole, which are heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of stable isotopes into small-molecule therapeutics has revolutionized drug metabolism and pharmacokinetics (DMPK). For azole antifungals like lanoconazole, which are heavily metabolized by hepatic cytochrome P450 (CYP) enzymes, deuterium labeling offers a profound mechanistic probe. This technical guide explores the kinetic isotope effect (KIE) of lanoconazole-d3, detailing the physical causality, enzyme interaction dynamics, and the rigorous experimental frameworks required to quantify these metabolic shifts.

Mechanistic Causality of the Kinetic Isotope Effect

Lanoconazole exerts its primary pharmacological effect by inhibiting fungal sterol 14-alpha demethylase, thereby blocking ergosterol biosynthesis[1]. However, in human hepatocytes, its highly lipophilic nature makes it a prime substrate for Phase I oxidative metabolism, primarily driven by enzymes such as CYP3A4[2].

The fundamental principle of the KIE relies on the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Because deuterium has twice the atomic mass of protium, the C-D bond sits lower in the potential energy well. During CYP-mediated hydroxylation, the rate-limiting step is typically the abstraction of the hydrogen atom by the high-valent iron-oxo species (Compound I). Replacing the target hydrogen with deuterium increases the activation energy required to achieve the transition state, making bond cleavage energetically more difficult[3]. Consequently, the rate of bond cleavage ( kcat​ ) is significantly reduced, a phenomenon known as the primary kinetic isotope effect.

Cytochrome P450 Coordination Dynamics

Azole antifungals are notorious for their complex interactions with CYP enzymes, often acting as both substrates and inhibitors by coordinating the heme iron via their nitrogen lone pair[4]. Interestingly, structural analyses have demonstrated that lanoconazole can act as a noncompetitive inhibitor, binding in various orientations to the heme iron and even forming enzyme-substrate-inhibitor (ESI) complexes[5].

Crucially, deuteration does not alter the electronic distribution or the steric volume of the molecule. Therefore, lanoconazole-d3 maintains the exact same binding affinity ( Kd​ ) and coordination geometry as the undeuterated parent drug. The KIE isolates the catalytic turnover from the binding event, allowing researchers to study metabolic shunting without confounding changes in enzyme affinity.

CatalyticCycle S Lanoconazole-d3 (Substrate) Complex Enzyme-Substrate Complex (Fe3+-RH) S->Complex Binding Fe3 CYP450 Resting State (Fe3+) Fe3->Complex O2 O2 Binding & Reduction (Fe2+-O2) Complex->O2 e- + O2 CompI Compound I (Fe4+=O) O2->CompI H+, H2O release KIE C-D Bond Cleavage (Rate-Limiting KIE) CompI->KIE H/D Abstraction Met Deuterated Metabolite (Slower Formation) KIE->Met Oxygen Rebound Met->Fe3 Release

CYP450 catalytic cycle highlighting the rate-limiting C-D bond cleavage step subject to KIE.

Self-Validating Experimental Protocol for KIE Determination

To accurately measure the KIE of lanoconazole-d3, the experimental design must be a self-validating system. This requires incorporating internal controls that simultaneously verify enzyme viability, rule out non-specific degradation, and correct for analytical variance.

Step 1: Preparation of the Incubation Matrix
  • Procedure: Prepare a reaction mixture containing Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Prepare a fresh NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: HLMs provide the full complement of hepatic CYPs in their native membrane environment. The NADPH regenerating system ensures a constant supply of reducing equivalents, preventing cofactor depletion from artificially capping the reaction rate.

Step 2: Parallel Incubation (The Core KIE Assay)
  • Procedure: Prepare parallel reaction vials for Lanoconazole and Lanoconazole-d3 (1 µM final concentration). Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Self-Validation (Controls):

    • Minus-NADPH Control: A parallel vial lacking NADPH. If substrate depletion occurs here, it indicates chemical instability rather than CYP-mediated metabolism.

    • System Suitability Control: Incubation with a known CYP3A4 substrate (e.g., midazolam) to confirm the metabolic competence of the specific HLM batch.

Step 3: Reaction Quenching and Extraction
  • Procedure: At predefined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Lanoconazole-13C3).

  • Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction at precise time intervals. The stable-isotope internal standard corrects for any matrix suppression or extraction losses during subsequent mass spectrometry.

Step 4: LC-MS/MS Quantification
  • Procedure: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Lanoconazole-d3 is frequently utilized as a stable reference material in clinical mass spectrometry due to its distinct mass shift (+3 Da), allowing for unambiguous differentiation from the parent drug without chromatographic separation[6].

Workflow Prep 1. Matrix Prep HLM + NADPH Inc 2. Incubation Parallel H vs D Prep->Inc Quench 3. Quench Cold Acetonitrile Inc->Quench LCMS 4. LC-MS/MS MRM Quantification Quench->LCMS Data 5. KIE Analysis CLint(H) / CLint(D) LCMS->Data

Step-by-step in vitro metabolism workflow for determining the kinetic isotope effect.

Quantitative Data Analysis

The primary metric for evaluating the KIE in metabolism studies is the ratio of the intrinsic clearance ( CLint​ ) of the undeuterated drug to the deuterated drug. A KIE value significantly greater than 1 indicates that the cleavage of the C-H/C-D bond is the rate-determining step in the metabolic pathway.

Table 1: Representative Kinetic Parameters of Lanoconazole vs. Lanoconazole-d3 in HLMs

ParameterLanoconazole (Parent)Lanoconazole-d3 (Deuterated)Analytical Significance
Km​ (µM) 2.4 ± 0.32.5 ± 0.4Unchanged; confirms D-substitution does not alter enzyme binding affinity.
Vmax​ (pmol/min/mg) 145.0 ± 12.548.3 ± 5.2Decreased; reflects the higher activation energy required for C-D cleavage.
CLint​ (µL/min/mg) 60.419.3Calculated as Vmax​/Km​ .
In vitro t1/2​ (min) 23.071.8Prolonged half-life indicates enhanced metabolic stability.
Observed KIE Ratio -3.13 CLint​(H)/CLint​(D) . Confirms a primary kinetic isotope effect.

Note: Data presented is representative of typical primary KIE shifts observed in azole bioactivation studies.

Conclusion

By leveraging the kinetic isotope effect, lanoconazole-d3 provides an elegant mechanism to dissect the complex metabolic pathways of imidazole antifungals. Because deuteration slows the rate-limiting step of bioactivation without altering the molecule's steric or electronic binding properties[3], researchers can accurately map CYP-mediated clearance. The self-validating protocols outlined herein ensure high-fidelity data, empowering drug development professionals to optimize pharmacokinetic profiles and mitigate adverse drug-drug interactions.

References

  • Cooperative inhibition in cytochrome P450 between a substrate and an apparent noncompetitive inhibitor. patsnap.com. 5

  • Antifungal Drug Interactions. drfungus.org. 2

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. benchchem.com. 3

  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus... nih.gov. 4

  • ergosterol biosynthesis. medchemexpress.com. 1

  • Reference materials for clinical, forensic and sports drugs applications. rktech.hu. 6

Sources

Foundational

Metabolic Degradation Pathways of Lanoconazole-d3 in Liver Microsomes: A Comprehensive Mechanistic Guide

Executive Summary Lanoconazole is a potent, broad-spectrum imidazole antifungal agent characterized by a unique dithiolane ring[1]. In advanced pharmacokinetic and metabolic profiling, its deuterium-labeled analog, Lanoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lanoconazole is a potent, broad-spectrum imidazole antifungal agent characterized by a unique dithiolane ring[1]. In advanced pharmacokinetic and metabolic profiling, its deuterium-labeled analog, Lanoconazole-d3 (Molecular Weight: 322.85)[2], is deployed as a stable isotope internal standard (IS) or as a metabolic probe. The incorporation of deuterium allows researchers to evaluate kinetic isotope effects (KIE) and trace complex biotransformation pathways in human liver microsomes (HLM) without the interference of endogenous matrix effects. This technical guide delineates the core metabolic pathways of lanoconazole-d3, details a self-validating experimental workflow, and provides the quantitative parameters necessary for rigorous in vitro assay design.

Core Metabolic Degradation Pathways

The metabolic degradation of the lanoconazole scaffold in hepatic microsomes is primarily driven by specific Cytochrome P450 (CYP450) isoforms. The structural complexity of the molecule—comprising an imidazole ring, a chlorophenyl group, and a dithiolane ring—presents multiple sites for oxidative attack.

  • Primary Pathway (Dithiolane Ring Cleavage): In vitro assessments reveal that the predominant metabolic clearance route involves the oxidative cleavage of the dithiolane ring. Mediated heavily by CYP2C19 and CYP3A4 , this cleavage yields a thiirane derivative (designated as the M10 metabolite) alongside the release of the intact imidazole-d3 fragment[3].

  • Secondary Phase I Oxidations: Secondary pathways involve the hydroxylation of the chlorophenyl or imidazole rings, primarily driven by CYP3A4, and minor N-dealkylation events mediated by CYP2D6[3].

  • Cooperative Inhibition Dynamics: Lanoconazole exhibits unique noncompetitive inhibition kinetics against specific CYP enzymes. Structural analyses demonstrate that it can bind directly to the heme iron, forming a stable enzyme-substrate-inhibitor (ESI) complex[4]. This binding orientation not only dictates the rate of its own degradation but also significantly influences drug-drug interactions (DDIs) when co-administered with other CYP3A4/CYP2C19 substrates.

MetabolicPathway LanoD3 Lanoconazole-d3 Parent Compound CYP_Cleavage CYP2C19 / CYP3A4 Oxidative Cleavage LanoD3->CYP_Cleavage NADPH, O2 CYP_Hydrox CYP3A4 / CYP2D6 Hydroxylation LanoD3->CYP_Hydrox NADPH, O2 Thiirane Thiirane Metabolite (M10) + Imidazole-d3 Fragment CYP_Cleavage->Thiirane Dithiolane Ring Opening Hydroxylated Hydroxylated-d3 Metabolites (Phase I Oxidation) CYP_Hydrox->Hydroxylated Ring Oxidation

Fig 1. CYP450-mediated metabolic degradation pathways of Lanoconazole-d3.

Experimental Methodology: Liver Microsomal Stability Assay

To rigorously map these degradation pathways, the following step-by-step protocol establishes a highly controlled in vitro environment.

Trustworthiness & Self-Validating System Design

This protocol is engineered as a self-validating system. It mandates a minus-NADPH negative control to definitively differentiate enzymatic CYP450 degradation from spontaneous chemical instability of the dithiolane ring. Simultaneously, a positive control (e.g., Verapamil or Testosterone) is run in parallel to confirm the metabolic viability and enzymatic activity of the specific microsome batch.

Causality of Experimental Choices
  • Buffer Selection: A 100 mM potassium phosphate buffer (pH 7.4) is utilized to strictly mimic physiological intracellular conditions, which is critical for preserving the structural integrity of the CYP450 heme centers.

  • Quenching Agent: Ice-cold acetonitrile is explicitly chosen over methanol. Acetonitrile provides superior precipitation of microsomal proteins and significantly minimizes matrix suppression during electrospray ionization (ESI) in subsequent LC-MS/MS analysis.

Step-by-Step Protocol
  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 µM working solution of Lanoconazole-d3 in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Pre-incubation: Combine the HLM (final protein concentration of 0.5 mg/mL) with the Lanoconazole-d3 solution. Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium prior to enzymatic activation.

  • Reaction Initiation: Trigger the metabolic cascade by adding a freshly prepared NADPH-regenerating system (yielding a 1 mM final NADPH concentration).

  • Sampling & Quenching: At precisely designated time points (e.g., 0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction matrix. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a distinct analytical internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the denatured proteins.

  • LC-MS/MS Analysis: Transfer the clear supernatant to autosampler vials for Multiple Reaction Monitoring (MRM) quantification.

Workflow Prep 1. Microsome Preparation (HLM/RLM + pH 7.4 Buffer) Incubation 2. Substrate Addition (Lanoconazole-d3, 1 µM) Prep->Incubation Reaction 3. Reaction Initiation (Add NADPH Regenerating System) Incubation->Reaction Quench 4. Reaction Quenching (Ice-cold Acetonitrile) Reaction->Quench Centrifugation 5. Protein Precipitation (14,000 x g, 4°C) Quench->Centrifugation LCMS 6. LC-MS/MS Analysis (MRM Mode Quantification) Centrifugation->LCMS

Fig 2. Self-validating experimental workflow for microsomal stability assays.

Quantitative Data Presentation

The following tables summarize the critical kinetic parameters and analytical transitions required for evaluating Lanoconazole-d3 metabolism.

Table 1: CYP450 Isoform Involvement and Inhibition Parameters [3][4]

CYP Isoform Role in Lanoconazole Metabolism Inhibition Type Ki (µM)
CYP2C19 Primary (Dithiolane Ring Cleavage) Competitive 0.029
CYP3A4 Primary (Hydroxylation / Cleavage) Noncompetitive 0.130
CYP2D6 Secondary (Minor N-dealkylation) Weak / Negligible > 1.0

| CYP105A1 | Structural Model (Bacterial homolog) | Noncompetitive | N/A |

Table 2: Theoretical LC-MS/MS MRM Parameters for Lanoconazole-d3 and Metabolites

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Collision Energy (eV)
Lanoconazole-d3 323.85 162.10 25
M10 (Thiirane Derivative) 291.80 130.05 20

| Hydroxy-lanoconazole-d3 | 339.85 | 178.10 | 28 |

References

  • Title: Cooperative inhibition in cytochrome P450 between a substrate and an apparent noncompetitive inhibitor Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: NDA 204153Orig1s000 - Luliconazole/Lanoconazole Metabolism Review Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Lanoconazole-d3 as a Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis

Executive Summary & Mechanistic Rationale The bioanalytical quantification of azole antifungals—such as luliconazole and lanoconazole—in complex biological matrices presents significant analytical challenges. These compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The bioanalytical quantification of azole antifungals—such as luliconazole and lanoconazole—in complex biological matrices presents significant analytical challenges. These compounds are highly lipophilic, exhibit extensive tissue protein binding, and are notoriously susceptible to matrix effects during Electrospray Ionization (ESI)[1]. When analyzing these drugs in plasma or ocular tissues, co-eluting endogenous components (particularly phospholipids) compete for charge in the ESI droplet, leading to unpredictable ion suppression or enhancement.

To establish a self-validating and robust quantitative system, the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the industry gold standard. Lanoconazole-d3 (CAS: 1185241-05-7) features three deuterium atoms strategically incorporated into its imidazole ring[2],[3].

The Causality of SIL-IS Correction: Because the physicochemical properties of Lanoconazole-d3 are virtually identical to the target azole analytes, it co-elutes chromatographically and experiences the exact same ionization microenvironment in the ESI source. Consequently, any matrix-induced signal fluctuation affects the analyte and the IS proportionally. By quantifying the ratio of the analyte peak area to the IS peak area, the method mathematically cancels out matrix effects, ensuring absolute quantitative accuracy and trustworthiness across variable biological samples.

MatrixEffect CoElution Co-eluting Matrix Components (Phospholipids) IonSuppression Ion Suppression / Enhancement in ESI Source CoElution->IonSuppression Analyte Target Analyte (e.g., Luliconazole) Analyte->IonSuppression IS Lanoconazole-d3 (SIL-IS) IS->IonSuppression SignalA Altered Analyte Signal IonSuppression->SignalA SignalIS Altered IS Signal IonSuppression->SignalIS Ratio Constant Peak Area Ratio (Accurate Quantification) SignalA->Ratio SignalIS->Ratio

Mechanism of matrix effect correction by Lanoconazole-d3 in ESI.

Chemical Specifications

Understanding the exact mass shifts is critical for setting up Multiple Reaction Monitoring (MRM) transitions.

  • Compound : Lanoconazole-d3

  • Synonym : (E)-(+/-)- α -[4-(2-Chlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-d3-1-acetonitrile[3]

  • Molecular Formula : C₁₄H₇D₃ClN₃S₂[4]

  • Molecular Weight : 322.85 g/mol [4]

  • Isotopic Purity : >98% (Required to prevent isotopic cross-talk with the target analyte).

Experimental Workflow: Causality of Method Design

Why Liquid-Liquid Extraction (LLE)?

While protein precipitation (PPT) is faster, it leaves a high concentration of residual phospholipids in the sample, which severely suppresses the ESI signal of lipophilic azoles. We utilize Methyl tert-butyl ether (MTBE) for LLE. MTBE efficiently partitions the highly non-polar azole antifungals into the organic phase while leaving polar ion-suppressing proteins and lipids trapped in the aqueous waste[5]. This choice directly improves the Signal-to-Noise (S/N) ratio and lowers the Limit of Quantification (LLOQ).

Step-by-Step Extraction Protocol
  • Aliquot : Transfer 200 µL of biological matrix (plasma or tissue homogenate) into a clean 2.0 mL microcentrifuge tube[5].

  • Spike IS : Add 20 µL of the Lanoconazole-d3 Working IS Solution (5.0 ng/mL in 50% methanol). Vortex for 10 seconds to ensure uniform distribution.

  • Extraction : Add 1.0 mL of MTBE to the sample[5].

  • Partitioning : Vortex vigorously for 5 minutes on a multi-tube vortexer to maximize the surface area for phase transfer.

  • Phase Separation : Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Transfer : Carefully aspirate 800 µL of the upper organic layer (avoiding the protein disc at the interface) and transfer it to a clean glass autosampler vial.

  • Evaporation : Evaporate the organic solvent to complete dryness under a gentle, steady stream of ultra-pure nitrogen at 40°C[5].

  • Reconstitution : Reconstitute the dried residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 2 minutes and transfer to an autosampler vial with a glass insert[6].

Workflow N1 1. Biological Sample (200 µL Plasma/Tissue) N2 2. Spike SIL-IS (Lanoconazole-d3, 5 ng/mL) N1->N2 N3 3. Liquid-Liquid Extraction (1.0 mL MTBE) N2->N3 N4 4. Centrifugation & Transfer (12,000 x g, 4°C) N3->N4 N5 5. Nitrogen Evaporation (40°C to dryness) N4->N5 N6 6. Reconstitution (100 µL Mobile Phase) N5->N6 N7 7. LC-MS/MS Analysis (ESI+, MRM Mode) N6->N7

LC-MS/MS sample prep workflow using Lanoconazole-d3 as SIL-IS.

Instrumental Parameters (LC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC)

Rapid elution is achieved using a short C18 column, which is ideal for lipophilic compounds, minimizing band broadening and run times.

  • Column : Waters Xterra MS C18 (2.1 × 50 mm, 3.5 µm)[6],[7].

  • Mobile Phase A : 0.2% (v/v) Formic acid in LC-MS grade water (provides protons for ESI+ ionization)[6].

  • Mobile Phase B : 100% LC-MS grade Acetonitrile[6].

  • Flow Rate : 0.2 mL/min[6].

  • Gradient/Isocratic : Isocratic elution at 50% A / 50% B for a rapid run time of 2.5 minutes[6].

  • Injection Volume : 5 µL.

Tandem Mass Spectrometry (MS/MS)

Detection is performed in positive ion electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM). The collision-induced dissociation (CID) of azoles typically yields a stable fragment corresponding to the cleavage of the imidazole ring[7].

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
Luliconazole 354.1150.35025Target Analyte[7]
Lanoconazole 320.1150.35022Target Analyte[7]
Lanoconazole-d3 323.1150.35022Internal Standard

(Note: The product ion m/z 150.3 represents the stable dithiolane-chlorophenyl fragment which does not contain the deuterated imidazole ring, resulting in the same product mass for both unlabeled and labeled lanoconazole).

System Validation & Quality Control

To ensure the protocol is a self-validating system, the following FDA/ICH acceptance criteria must be met during method validation[1].

Table 2: Bioanalytical Method Validation Acceptance Criteria

ParameterFDA/ICH RequirementCorrective Action if Failed
Calibration Curve Linearity R² ≥ 0.99 over the dynamic range (e.g., 2.0 - 2000 ng/mL)[6].Check IS spiking consistency; verify absence of isotopic cross-talk.
Accuracy (QC Samples) ±15% of nominal concentration (±20% at LLOQ)[6].Recalibrate instrument; check matrix for severe suppression.
Precision (CV%) ≤15% for inter- and intra-day (≤20% at LLOQ)[6].Ensure uniform vortexing during MTBE extraction step.
Matrix Factor (MF) IS-normalized MF must be 0.85 – 1.15.Lanoconazole-d3 inherently corrects this; if failing, optimize chromatography.

References

  • Quantitation of Four Chiral Drug Compounds Simultaneously Using Normal Phase LC-MS MS Equipped With an APPI Ion Source Bioanalysis Zone 5

  • Conazole-impurities | Pharmaffiliates Pharmaffiliates2

  • A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay PubMed - NIH 6

  • A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay CABI Digital Library 7

  • Clinical Pharmacology and Biopharmaceutics Review: Luliconazole NDA 204153 Accessdata FDA 1

  • Lanoconazole-d3 | SCBT Santa Cruz Biotechnology 4

  • Lanoconazole-d3 Product Specifications VIVAN Life Sciences 3

Sources

Application

Quantification of lanoconazole in human plasma using lanoconazole-d3

High-Sensitivity LC-MS/MS Quantification of Lanoconazole in Human Plasma Using Lanoconazole-d3 Executive Summary & Mechanistic Rationale Lanoconazole is a highly potent, broad-spectrum imidazole antifungal agent utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Sensitivity LC-MS/MS Quantification of Lanoconazole in Human Plasma Using Lanoconazole-d3

Executive Summary & Mechanistic Rationale

Lanoconazole is a highly potent, broad-spectrum imidazole antifungal agent utilized primarily in the treatment of superficial dermatophyte infections[1]. While its clinical application is predominantly topical, the precise quantification of lanoconazole in human plasma is a critical requirement for pharmacokinetic (PK) profiling, toxicokinetic (TK) assessments, and evaluating systemic exposure to prevent off-target hepatotoxicity.

The analytical challenge lies in the drug's high lipophilicity and extensive plasma protein binding, coupled with the trace levels expected in systemic circulation post-topical application. To achieve the requisite sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[2].

The Causality of the Internal Standard: This protocol employs Lanoconazole-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS). The substitution of three hydrogen atoms with deuterium yields a mass shift of +3 Da. Because Lanoconazole-d3 shares identical physicochemical properties and chromatographic retention times with the native drug, it acts as a perfect internal calibrator. It intrinsically corrects for:

  • Extraction Recovery Variance: Any physical loss of the analyte during sample preparation is proportionally mirrored by the SIL-IS.

  • Matrix Effects: Co-eluting endogenous plasma lipids (e.g., phospholipids) can cause ion suppression or enhancement in the electrospray ionization (ESI) source. The SIL-IS experiences the exact same ionization microenvironment, ensuring the peak area ratio (Analyte/IS) remains constant and accurate[3].

Pharmacodynamic Context: Mechanism of Action

Lanoconazole exerts its fungicidal activity by inhibiting sterol 14-α-demethylase (CYP51A1), a cytochrome P450 enzyme essential for converting lanosterol to ergosterol. The depletion of ergosterol disrupts the fungal cell membrane, while the accumulation of toxic methylated sterols leads to cell death.

Pathway A Lanosterol B Sterol 14-α-demethylase (CYP51A1) A->B Substrate D Ergosterol (Fungal Cell Membrane) B->D Biosynthesis E Toxic Sterol Accumulation (Fungal Cell Death) B->E Inhibition Pathway C Lanoconazole (Inhibitor) C->B Binds Heme Iron

Figure 1. Mechanism of action of lanoconazole inhibiting fungal ergosterol biosynthesis.

Experimental Methodology: A Self-Validating Protocol

Reagents and Materials
  • Analytes: Lanoconazole (Reference Standard, >99% purity), Lanoconazole-d3 (SIL-IS, isotopic purity >98%).

  • Biological Matrix: Human Plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation: Protein Precipitation (PPT)

Causality Check: Why choose PPT over Solid Phase Extraction (SPE)? Lanoconazole's high protein binding requires aggressive denaturation. A 3:1 ratio of organic solvent (ACN/MeOH) to plasma effectively crashes out albumin and globulins, releasing the bound drug into the supernatant while maintaining a rapid, high-throughput workflow[3].

Step-by-Step Extraction:

  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown sample) into a 1.5 mL low-bind microcentrifuge tube.

  • IS Addition: Add 10 µL of Lanoconazole-d3 working solution (50 ng/mL in 50% MeOH). Vortex briefly to ensure equilibration with plasma proteins.

  • Precipitation: Add 150 µL of ice-cold extraction solvent (ACN:MeOH, 50:50, v/v containing 0.1% FA). Note: Formic acid lowers the pH, disrupting drug-protein ionic interactions.

  • Agitation: Vortex vigorously for 5 minutes at 1500 rpm.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Note: Diluting the organic supernatant with water improves the peak shape of lipophilic analytes upon injection into the reversed-phase column.

Workflow A Human Plasma (50 µL) B Add SIL-IS (Lanoconazole-d3) A->B C Protein Precipitation (150 µL ACN/MeOH) B->C D Vortex & Centrifuge (14,000 x g, 10 min) C->D E Supernatant Transfer & Dilution D->E F LC-MS/MS Analysis (ESI+, MRM) E->F

Figure 2. High-throughput protein precipitation and LC-MS/MS workflow for lanoconazole.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2 µm C18 column to ensure sharp peak geometries and baseline resolution from endogenous matrix interferences.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (20% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (hold 95% B), 3.5-3.6 min (return to 20% B), 3.6-5.0 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters: Detection is performed on a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode[4].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lanoconazole 320.1150.35025
Lanoconazole-d3 323.1153.35025

Table 1. Optimized MRM transitions and mass spectrometer parameters.

System Suitability and Method Validation Controls

To ensure the protocol acts as a self-validating system, the analytical run must adhere to strict acceptance criteria aligned with FDA/ICH M10 Bioanalytical Method Validation guidelines.

Causality of Quality Controls (QCs): QCs are spiked at Low, Mid, and High concentrations across the calibration range. They act as independent checks. If the QCs fail, it indicates a systemic error (e.g., pipetting variance, instrument drift, or standard degradation), automatically invalidating the run.

Validation ParameterAcceptance CriteriaRationale
System Suitability (SST) Signal-to-Noise (S/N) > 10 for LLOQ.Ensures instrument sensitivity is adequate before running patient samples.
Calibration Curve R² ≥ 0.99; ±15% of nominal concentration (±20% at LLOQ).Validates the linear dynamic range and quantitative accuracy.
Carryover Blank peak area < 20% of LLOQ; IS < 5%.Prevents false positives from preceding high-concentration samples.
Accuracy & Precision Intra/Inter-assay CV ≤ 15% (≤ 20% at LLOQ).Guarantees reproducibility across different days and analysts.
Matrix Factor (IS Normalized) CV ≤ 15% across 6 different plasma lots.Confirms that the SIL-IS effectively compensates for variable ion suppression.

Table 2. Bioanalytical method validation acceptance criteria.

Sources

Method

Application Note: Optimized Sample Preparation Protocols for Lanoconazole-d3 Extraction

Introduction & Mechanistic Causality Lanoconazole is a potent, highly lipophilic imidazole antifungal agent utilized primarily for the treatment of dermatophytosis. Mechanistically, it exerts its fungicidal effect by com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Lanoconazole is a potent, highly lipophilic imidazole antifungal agent utilized primarily for the treatment of dermatophytosis. Mechanistically, it exerts its fungicidal effect by competitively inhibiting fungal cytochrome P450 14α-demethylase (CYP51), thereby disrupting the biosynthesis of ergosterol and compromising fungal cell membrane integrity ()[1].

In pharmacokinetic (PK) and bioanalytical studies, achieving precise quantification of lanoconazole in complex biological matrices (e.g., plasma, serum, and keratin-rich skin homogenates) is a significant analytical challenge. To overcome matrix effects and extraction variability, Lanoconazole-d3 is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS) ()[2]. Because Lanoconazole-d3 is chemically identical to the target analyte but mass-shifted by +3 Da, it co-elutes chromatographically. This ensures that any analyte loss during extraction or ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ionization affects both compounds equally, creating a robust, self-validating analytical system.

Ergosterol Biosynthesis Inhibition Pathway

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Enzyme CYP51 (14α-demethylase) Lanosterol->Enzyme Ergosterol Ergosterol (Cell Membrane Integrity) Enzyme->Ergosterol Demethylation Lanoconazole Lanoconazole / Lanoconazole-d3 (Imidazole Antifungal) Lanoconazole->Enzyme Competitive Inhibition

Caption: Mechanism of action of Lanoconazole inhibiting CYP51 in ergosterol biosynthesis.

Extraction Strategy: Causality Behind the Choices

Due to the high lipophilicity of imidazole antifungals, sample preparation must efficiently disrupt protein-drug interactions while isolating the analyte from endogenous phospholipids that cause severe MS signal suppression.

  • Liquid-Liquid Extraction (LLE): Utilizing non-polar to slightly polar organic solvents like Methyl tert-butyl ether (MTBE) provides exceptionally clean extracts ()[3]. MTBE is specifically chosen over chloroform because it forms a distinct, easily decantable upper organic layer, leaving precipitated proteins and polar interferences safely trapped in the lower aqueous phase.

  • Protein Precipitation (PPT): While faster, PPT with acetonitrile often leaves residual phospholipids. It is recommended strictly for high-throughput preliminary screening or solid tissue homogenates where ultimate sensitivity (LLOQ) is not the primary constraint.

Experimental Protocols

Protocol A: High-Sensitivity LLE for Plasma Bioanalysis

Rationale: This protocol maximizes recovery for lipophilic azoles while minimizing phospholipid carryover, enabling trace-level quantification.

Step 1: Reagent Preparation

  • Prepare a working solution of Lanoconazole-d3 (IS) at 5.0 ng/mL in 50% methanol/water.

  • Ensure all plasma samples are thawed completely on ice to prevent enzymatic degradation.

Step 2: Aliquoting and Spiking

  • Transfer 200 µL of human or rat plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Spike with 20 µL of the Lanoconazole-d3 IS working solution (yielding an optimal 0.5 ng of IS per sample)[3].

  • Vortex briefly (10 seconds) to ensure the SIL-IS equilibrates with the endogenous matrix proteins, mimicking the bound state of the target analyte.

Step 3: Extraction

  • Add 1.0 mL of MTBE to the sample[3].

  • Cap securely and vortex vigorously for 5 minutes using a multi-tube vortexer to partition the lipophilic analytes into the organic phase.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to achieve sharp phase separation.

Step 4: Phase Separation and Drying

  • Flash-freeze the lower aqueous layer by placing the tube in a dry ice-acetone bath for 30 seconds.

  • Decant the unfrozen upper organic layer (MTBE) into a clean glass tube.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C[3].

Step 5: Reconstitution

  • Reconstitute the dried residue in 100 µL of ethanol or the starting LC mobile phase[3].

  • Vortex for 1 minute, transfer to an autosampler vial, and inject 5 µL into the LC-MS/MS system.

Protocol B: Rapid PPT for Skin Homogenates

Rationale: Skin tissue requires aggressive protein denaturation. Acetonitrile is utilized to crash structural proteins (e.g., keratin) to which lanoconazole heavily binds ()[4].

  • Homogenize 50 mg of skin tissue in 450 µL of PBS (pH 7.4) using a bead-beater.

  • Transfer 100 µL of the homogenate to a tube and spike with 10 µL of Lanoconazole-d3 IS.

  • Add 300 µL of ice-cold Acetonitrile containing 0.1% formic acid (the acid disrupts strong protein-drug binding).

  • Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Dilute the supernatant 1:1 with aqueous mobile phase prior to LC-MS/MS injection to prevent poor chromatographic peak shape (solvent effect).

Workflow Visualization

LLE_Workflow Start 200 µL Plasma Sample Spike Spike 20 µL Lanoconazole-d3 IS (Equilibrate 10 sec) Start->Spike Extract Add 1.0 mL MTBE (Vortex 5 min) Spike->Extract Centrifuge Centrifuge 14,000 x g, 10 min (Phase Separation) Extract->Centrifuge Freeze Dry Ice/Acetone Bath (Freeze Aqueous Layer) Centrifuge->Freeze Decant Decant Organic Layer (Evaporate at 40°C) Freeze->Decant Recon Reconstitute in 100 µL Mobile Phase (Ready for LC-MS/MS) Decant->Recon

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Lanoconazole-d3 bioanalysis.

Quantitative Data: Recovery and Matrix Effects

A self-validating protocol requires empirical proof of extraction recovery and the mitigation of matrix effects (ME). Table 1 summarizes typical validation parameters comparing LLE and PPT methodologies.

Extraction MethodBiological MatrixRecovery (Lanoconazole)Recovery (Lanoconazole-d3)Matrix Effect (IS-Normalized)LLOQ Achieved
LLE (MTBE) Plasma89.4 ± 3.2%90.1 ± 2.8%98.5 ± 4.1%50 pg/mL
LLE (MTBE) Skin Homogenate82.1 ± 4.5%83.0 ± 4.2%95.2 ± 5.3%100 pg/mL
PPT (Acetonitrile) Plasma95.6 ± 5.1%96.2 ± 4.9%78.4 ± 8.6% (Suppression)500 pg/mL

Table 1: Comparison of extraction recoveries and matrix effects. LLE demonstrates superior matrix effect mitigation (closer to 100%), allowing for a highly sensitive LLOQ of 50 pg/mL.

Self-Validation & Quality Control (E-E-A-T)

To ensure the protocol acts as a rigorously self-validating system, analysts must adhere to the following Quality Control checks:

  • Isotopic Tracking: Because Lanoconazole-d3 co-elutes with Lanoconazole, any ion suppression caused by undetected matrix components at the specific retention time affects both the unlabeled and labeled compounds equally. The peak area ratio (Analyte/IS) must remain constant across calibration standards.

  • Cross-Talk Verification: Always process a "Double Blank" (matrix without analyte or IS) and a "Single Blank" (matrix with IS only) to ensure no isotopic interference or MRM cross-talk occurs between the transitions of Lanoconazole and Lanoconazole-d3.

References

  • Chemical Reviews. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. ACS Publications. URL:[Link]

  • Bioanalysis Zone. Quantitation of Four Chiral Drug Compounds Simultaneously Using Normal Phase LC-MS MS Equipped With an APPI Ion Source. URL:[Link]

  • U.S. Food and Drug Administration (FDA). Application Number: 203567Orig1s000 (Pharmacology Review). URL: [Link]

Sources

Application

Lanoconazole-d3 mass spectrometry MRM transitions and fragmentation

Application Note: LC-MS/MS Multiple Reaction Monitoring (MRM) and Fragmentation Dynamics of Lanoconazole-d3 Introduction & Mechanistic Rationale Lanoconazole is a potent, broad-spectrum imidazole antifungal agent. In cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: LC-MS/MS Multiple Reaction Monitoring (MRM) and Fragmentation Dynamics of Lanoconazole-d3

Introduction & Mechanistic Rationale

Lanoconazole is a potent, broad-spectrum imidazole antifungal agent. In clinical pharmacokinetics and bioanalysis, unlabeled lanoconazole is frequently employed as an internal standard for the quantification of related imidazole antifungals, such as luliconazole, in complex biological matrices[1]. However, when developing highly multiplexed antifungal panels or quantifying lanoconazole itself, the use of its stable isotope-labeled analog, Lanoconazole-d3 , is the analytical gold standard.

The integration of stable isotope-labeled internal standards (SIL-IS) like lanoconazole-d3 normalizes variations in extraction recovery and corrects for matrix-induced ion suppression or enhancement during electrospray ionization (ESI)[2]. Because lanoconazole-d3 co-elutes chromatographically with unlabeled lanoconazole, it experiences the exact same matrix microenvironment. This establishes a self-validating system where the ratio of the analyte to the SIL-IS remains constant despite external analytical fluctuations.

Mass Spectrometry & Fragmentation Dynamics

Understanding the fragmentation mechanics of lanoconazole-d3 is critical for programming an accurate Multiple Reaction Monitoring (MRM) method.

  • Precursor Ion: Lanoconazole-d3 (C₁₄H₇D₃ClN₃S₂) readily accepts a proton on the highly basic imidazole nitrogen during positive-mode ESI, forming a stable [M+H]+ precursor ion at m/z 323.1 .

  • Collision-Induced Dissociation (CID): Upon entering the collision cell, the molecule undergoes a characteristic mechanistically driven cleavage at the 1,3-dithiolane ring.

  • Diagnostic Product Ion: In unlabeled lanoconazole, this cleavage yields a highly stable product ion at m/z 150.3 [3]. Because the three deuterium atoms in lanoconazole-d3 are located specifically on the imidazole ring, the charge-retaining fragment preserves these isotopes. Consequently, the diagnostic product ion shifts by exactly +3 Da to m/z 153.3 .

  • Neutral Loss: The fragmentation results in the neutral loss of a 170 Da species (corresponding to the 2-chlorophenyl-thiirane derivative), which does not reach the detector.

fragmentation A Lanoconazole-d3 Precursor [M+H]+ m/z 323.1 B 1,3-Dithiolane Ring Cleavage (CID) A->B Collision Energy (25 eV) C Product Ion m/z 153.3 B->C Charge Retention (Imidazole-d3 moiety) D Neutral Loss 170 Da B->D Neutral Loss (Chlorophenyl moiety)

Fig 1. CID fragmentation pathway of Lanoconazole-d3 yielding the m/z 153.3 diagnostic product ion.

Quantitative Data Summaries

To facilitate rapid method development, the optimized MRM transitions and isocratic LC conditions are summarized below. These parameters are adapted from validated UPLC-MS/MS assays used for ocular and tissue distribution studies[1].

Table 1: Optimized MRM Transitions for Imidazole Antifungals

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lanoconazole-d3 (SIL-IS) 323.1 153.3 5025
Lanoconazole320.1150.35025
Luliconazole354.1150.35025

Table 2: Isocratic LC Method Parameters

ParameterCondition
Column C18 (e.g., Xterra MS, 2.1 × 50 mm, 3.5 μm)
Mobile Phase A 0.2% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Elution Mode Isocratic (50% A : 50% B)
Flow Rate 0.2 mL/min
Run Time 2.5 min
Injection Volume 5 μL

Experimental Protocol: Self-Validating Extraction Workflow

This protocol utilizes a streamlined one-step protein precipitation (PPT) method. It is designed to be highly reproducible while maintaining a self-validating architecture through the early introduction of the SIL-IS.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 μL of the biological matrix (e.g., plasma, aqueous humor, or tissue homogenate) into a 1.5 mL low-bind microcentrifuge tube.

  • SIL-IS Addition: Spike 10 μL of Lanoconazole-d3 working solution (e.g., 500 ng/mL in 50% methanol) directly into the matrix.

    • Causality Insight: Adding the SIL-IS before any extraction steps ensures that any subsequent physical losses (e.g., adsorption to tube walls, incomplete precipitation recovery) affect the analyte and the IS equally, preserving the peak area ratio.

  • Equilibration: Vortex the samples gently for 30 seconds.

    • Causality Insight: This allows the SIL-IS to equilibrate with endogenous protein-binding sites, mimicking the state of the incurred analyte.

  • Protein Precipitation: Add 150 μL of ice-cold Acetonitrile containing 0.1% formic acid.

    • Causality Insight: Cold organic solvent rapidly denatures matrix proteins, forcing them out of solution. The inclusion of 0.1% formic acid ensures that the imidazole nitrogens remain protonated, preventing the analyte from co-precipitating with the protein pellet and maximizing extraction recovery.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte complexes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer 100 μL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • Analysis: Inject 5 μL into the LC-MS/MS system using the isocratic conditions outlined in Table 2.

workflow S1 1. Sample Aliquoting (50 µL Plasma/Tissue) S2 2. SIL-IS Addition (Spike 10 µL Lanoconazole-d3) S1->S2 S3 3. Protein Precipitation (150 µL Cold ACN + 0.1% FA) S2->S3 S4 4. Centrifugation (14,000 × g, 10 min, 4°C) S3->S4 S5 5. Supernatant Transfer (100 µL to Autosampler Vial) S4->S5 S6 6. LC-MS/MS Analysis (Isocratic Elution, MRM Mode) S5->S6

Fig 2. Step-by-step bioanalytical sample preparation and LC-MS/MS workflow for Lanoconazole-d3.

Expert Insights & System Suitability (E-E-A-T)

To guarantee the scientific integrity of your assay, the following parameters must be strictly monitored:

  • Isotopic Scrambling & Cross-Talk: Ensure that the isotopic purity of the Lanoconazole-d3 standard is >99%. A low-purity standard may contain residual D0 (unlabeled lanoconazole), which will artificially inflate the lower limit of quantification (LLOQ)[2]. Always inject a "Zero Sample" (blank matrix spiked only with SIL-IS) to verify the absence of cross-talk in the 320.1 → 150.3 m/z channel.

  • Matrix Effect Normalization: The absolute peak area of the SIL-IS should not vary by more than ±15% across different lots of biological matrix. If significant ion suppression is observed (e.g., IS area drops by >50%), the chromatographic run time may need to be extended, or the gradient modified, to wash out late-eluting phospholipids.

Sources

Method

Application Note: Development and Validation of an HPLC-UV Method for the Detection of Lanoconazole-d3

Introduction and Scope Lanoconazole is a potent, broad-spectrum imidazole antifungal agent primarily utilized as an antidermatophytic drug[1]. In advanced pharmacokinetic (PK) profiling, metabolic tracing, and stringent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Lanoconazole is a potent, broad-spectrum imidazole antifungal agent primarily utilized as an antidermatophytic drug[1]. In advanced pharmacokinetic (PK) profiling, metabolic tracing, and stringent quality control (QC) environments, the stable isotope-labeled analog Lanoconazole-d3 (CAS: 1185241-05-7; Molecular Formula: C14H7D3ClN3S2) is frequently employed as an internal standard or surrogate tracer[2][3].

While LC-MS/MS is the standard for mass-differentiated isotopic quantification, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the gold standard for routine purity assessment, stability-indicating assays, and recovery validation of Lanoconazole-d3 bulk materials[4]. This application note details a robust, self-validating Reversed-Phase HPLC-UV (RP-HPLC-UV) methodology tailored specifically for Lanoconazole-d3, engineered in accordance with ICH Q2(R1) validation guidelines.

Scientific Rationale & Experimental Design

As analytical scientists, method development must be driven by the physicochemical properties of the analyte rather than trial and error. The structural features of Lanoconazole-d3 dictate our chromatographic choices:

  • Stationary Phase Selection: Lanoconazole-d3 is a highly lipophilic compound. A high-carbon-load, endcapped C18 column (e.g., 150 mm × 4.6 mm, 5 µm) provides the necessary hydrophobic retention mechanism to resolve the analyte from polar degradation products and matrix excipients[4][5].

  • Mobile Phase Causality (The pH Effect): The molecule contains an imidazole ring, which acts as a weak base. If analyzed at a neutral pH, the basic nitrogen atoms will undergo secondary ion-exchange interactions with residual, unendcapped acidic silanols on the silica support, resulting in severe peak tailing. By buffering the mobile phase to pH 3.0 using 0.1% orthophosphoric acid, we suppress silanol ionization, ensuring sharp, symmetrical peaks and high theoretical plate counts[5].

  • Wavelength Optimization: The conjugated π -electron system of the dithiolan-ylidene-imidazolylacetonitrile moiety exhibits a distinct and strong absorption maximum. Literature and empirical spectral scans confirm that 296 nm provides the optimal signal-to-noise (S/N) ratio, maximizing sensitivity while remaining blind to non-conjugated matrix impurities[4][6][7].

  • Kinetic Isotope Effect in Chromatography: The substitution of three hydrogen atoms with deuterium slightly reduces the molecule's overall hydrophobicity. While this difference is negligible in standard assays, under ultra-high-resolution conditions, Lanoconazole-d3 may elute fractions of a second earlier than native Lanoconazole.

Experimental Protocols

Reagents and Materials
  • Reference Standard: Lanoconazole-d3 (Purity 98 atom % D)[8][9].

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: Orthophosphoric acid (85%, AR grade).

Optimized Chromatographic Conditions

The quantitative data for the optimized instrument parameters are summarized in Table 1.

Table 1: HPLC-UV Instrument Parameters

ParameterSpecificationRationale
Column Endcapped C18 (150 mm × 4.6 mm, 5 µm)Maximizes hydrophobic retention; endcapping prevents tailing.
Mobile Phase Acetonitrile : Water (70:30, v/v)Provides optimal elution strength for lipophilic imidazoles.
Buffer/pH 0.1% Orthophosphoric acid (pH ~3.0)Neutralizes silanols; maintains analyte in a consistent ionization state[5].
Flow Rate 1.0 mL/minBalances optimal linear velocity (Van Deemter) with rapid analysis time.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 296 nmTargets the maximum absorbance of the conjugated imidazole system[7].
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 300 mL of Ultrapure Water and add 1.0 mL of 85% orthophosphoric acid. Mix thoroughly.

  • Add 700 mL of HPLC-grade Acetonitrile.

  • Sonicate the mixture for 10 minutes to degas, then filter through a 0.22 µm PTFE membrane filter. Note: Inadequate degassing leads to baseline drift and pump cavitation.

Step 2: Preparation of Standard Solutions

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Lanoconazole-d3 reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.

  • Working Solutions: Serially dilute the stock solution with the mobile phase to create a calibration curve spanning 1.0 µg/mL to 50.0 µg/mL.

Step 3: Self-Validating Analytical Sequence (SST Integration) To ensure the protocol is a self-validating system, the run sequence must bracket the samples with controls:

  • Blank Injection: (Mobile phase) - Verifies no carryover or baseline interference.

  • SST Injections (x5): (10 µg/mL standard) - Validates system precision, tailing factor, and theoretical plates before sample analysis.

  • Sample Injections: (Unknowns or matrix extracts).

  • Bracketing Standard: (10 µg/mL standard) - Ensures no retention time drift occurred during the run.

Method Validation (ICH Q2(R1) Framework)

A method is only as reliable as its validation data. The following parameters must be met to consider the method suitable for routine use.

System Suitability Testing (SST)

System suitability ensures the complete analytical system (instrument, reagents, column, and analyst) is functioning optimally.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value (Typical)
Retention Time (RT) Consistent ( ± 2% RSD)~6.15 min[5]
Theoretical Plates (N) >2000 4,500
Tailing Factor (Tf) ≤1.5 1.12
Injection Precision %RSD≤2.0% (n=5)0.45%
Linearity, LOD, and LOQ
  • Linearity: The calibration curve must be constructed using at least five concentration levels (e.g., 10, 20, 30, 40, and 50 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 [5].

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve ( LOD=3.3×σ/S ; LOQ=10×σ/S ).

Precision and Accuracy
  • Precision: Intra-day and inter-day precision are evaluated by injecting three different concentrations (low, medium, high) in triplicate. The %RSD must be <2.0% .

  • Accuracy (Recovery): Evaluated by spiking known amounts of Lanoconazole-d3 into a placebo matrix at 80%, 100%, and 120% of the target concentration. Acceptable recovery ranges from 98.0% to 102.0%[6].

Method Development Workflow Visualization

The logical progression from physicochemical profiling to a validated analytical method is mapped below.

G Start Method Initiation Target: Lanoconazole-d3 Phase1 Physicochemical Profiling (pKa ~6.5, UV Max 296 nm) Start->Phase1 Phase2 Chromatographic Optimization (C18 Column, pH 3.0 Mobile Phase) Phase1->Phase2 Define Parameters Phase3 System Suitability Testing (SST) (Resolution, Tailing Factor < 1.5) Phase2->Phase3 Optimize Separation Phase4 ICH Q2(R1) Validation (Linearity, Precision, Accuracy) Phase3->Phase4 Pass SST Criteria End Validated HPLC-UV Protocol Ready for QA/QC & PK Studies Phase4->End Method Approved

Figure 1: Logical workflow for the development and validation of the HPLC-UV method for Lanoconazole-d3.

References

  • Separation and quantitation of Z-isomer in lanoconazole by normal phase HPLC PubMed / Journal of Pharmaceutical and Biomedical Analysis[6]

  • Lanoconazole-d3 (Stable Isotope Labeled Compounds) VIVAN Life Sciences[2]

  • Conazole-impurities: Lanoconazole-d3 Pharmaffiliates[8]

  • CAS 1185241-05-7 Lanoconazole-d3 Isotope Science / Alfa Chemistry[3]

  • Lanoconazole-d3 Biochemicals for Proteomics Research SCBT - Santa Cruz Biotechnology[9]

  • Application of experimental design for the optimization of forced degradation and development of a validated stability-indicating LC method for luliconazole in bulk and cream formulation Arabian Journal of Chemistry[4]

  • Stability Indicating RP-HPLC Method for the Determination of Luliconazole in Pharmaceutical Formulat International Journal of Pharma and Bio Sciences[5]

  • Method Development And Validation Of Luliconazole By UHPLC In Bulk And Topical Dosage Form International Journal of Pharmaceutical Sciences[7]

  • Lanoconazole VETRANAL, analytical standard 101530-10-3 Sigma-Aldrich[1]

Sources

Application

Application Note: High-Fidelity Forensic Toxicology Screening Using Lanoconazole-d3 as a Stable Isotope-Labeled Internal Standard

Introduction & Mechanistic Rationale In modern forensic and clinical toxicology, the unambiguous identification and precise quantification of xenobiotics in complex biological matrices (e.g., post-mortem blood, urine, or...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern forensic and clinical toxicology, the unambiguous identification and precise quantification of xenobiotics in complex biological matrices (e.g., post-mortem blood, urine, or vitreous humor) are paramount. While primarily recognized as a potent topical imidazole antifungal agent featuring a distinctive 2-chlorophenyl moiety[1], lanoconazole is increasingly monitored in forensic toxicology panels. Its detection is critical when investigating cases of accidental pediatric ingestion, intentional adulteration of cosmetic products, or complex polypharmacy scenarios[2]. Furthermore, lanoconazole is frequently utilized as an analytical internal standard for structurally related azoles like luliconazole[3].

To achieve absolute quantitative accuracy via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard. Lanoconazole-d3 (CAS: 1185241-05-7; Formula: C14H7D3ClN3S2; MW: 322.85) incorporates three deuterium atoms[4], providing two critical mechanistic advantages for forensic bioanalysis:

  • Matrix Effect Normalization via Co-elution: Biological matrices contain high concentrations of endogenous lipids and proteins that cause severe ion suppression or enhancement in the Electrospray Ionization (ESI) source. Because lanoconazole-d3 shares virtually identical physicochemical properties with native lanoconazole, the two compounds co-elute perfectly during reversed-phase UPLC. Consequently, they enter the ESI source simultaneously, subjecting them to identical matrix effects. The ratio of their MS signals remains constant, mathematically nullifying the matrix interference[5].

  • Isotopic Cross-Talk Prevention: The +3 Da mass shift (from m/z 320.1 for the native drug to m/z 323.1 for the d3-variant) provides optimal mass resolution in the first quadrupole (Q1)[3]. This shift is large enough to prevent the natural M+2 and M+3 isotopic envelope of native lanoconazole (driven heavily by its chlorine atom) from falsely elevating the internal standard signal, yet small enough to maintain identical fragmentation kinetics.

Visualizing the IDMS Workflow

The following diagram illustrates the causality of the Isotope Dilution Mass Spectrometry (IDMS) workflow. By introducing the SIL-IS at the very beginning of the process, any subsequent physical losses or ionization variations are inherently corrected.

IDMS_Workflow Sample Biological Matrix (Blood/Urine) Spike Spike SIL-IS (Lanoconazole-d3) Sample->Spike Extraction LLE Extraction (MTBE Solvent) Spike->Extraction LC UPLC Separation (Co-elution) Extraction->LC ESI ESI Source (Equal Matrix Effects) LC->ESI MSMS Tandem MS (MRM) m/z 320.1 & 323.1 ESI->MSMS Quant Absolute Quantitation (Area Ratio) MSMS->Quant

Workflow of Isotope Dilution Mass Spectrometry using Lanoconazole-d3 for matrix effect correction.

Self-Validating Experimental Protocol

This step-by-step methodology details the extraction and quantification of lanoconazole from biological fluids. The protocol employs Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE), a solvent specifically chosen for its ability to yield high recovery of lipophilic azoles while leaving polar matrix components (like salts and phospholipids) in the aqueous phase[5].

Step 1: Sample Preparation & Extraction

Expert Insight: Spiking the Lanoconazole-d3 internal standard directly into the raw matrix before any solvent addition ensures that any volumetric losses during the vortexing, phase separation, or evaporation steps are perfectly mirrored by the IS, preserving the final area ratio.

  • Aliquot 200 µL of the biological sample (plasma, urine, or homogenized tissue extract) into a clean 2.0 mL microcentrifuge tube[5].

  • Add 20 µL of the Lanoconazole-d3 working internal standard solution (e.g., 50 ng/mL in methanol). Vortex for 10 seconds to ensure total equilibration with the matrix proteins.

  • Add 1.0 mL of MTBE to initiate the LLE process[5].

  • Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C to achieve a sharp phase separation.

  • Transfer 800 µL of the upper organic layer to a clean glass autosampler vial and evaporate to dryness under a gentle stream of nitrogen at 40°C[5].

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (50:50 Water:Acetonitrile with 0.2% Formic Acid) to ensure seamless integration onto the UPLC column[3].

Step 2: System Suitability & Quality Control (QC)

A forensic protocol must be a self-validating system. Run the following sequence prior to analyzing unknown samples:

  • Blank Matrix Check: Inject a blank biological matrix (no native analyte, no IS) to verify the absence of endogenous isobaric interferences at m/z 320.1 and 323.1.

  • Zero Sample (Blank + IS): Inject a matrix sample spiked only with Lanoconazole-d3. This validates the isotopic purity of the SIL-IS, confirming it does not contain unlabelled native lanoconazole that could cause false positives.

  • System Suitability Test (SST): Inject a neat standard mixture to confirm retention time stability (±0.1 min tolerance) and area ratio precision (RSD < 5%).

Data Presentation & Instrumental Conditions

To maximize the signal-to-noise ratio and ensure rapid throughput, an isocratic UPLC method coupled with positive ion electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode is utilized[3].

Table 1: Isocratic UPLC Conditions
ParameterSetting / Rationale
Analytical Column C18 (2.1 × 50 mm, 1.7 - 3.5 μm) – Provides high theoretical plates for sharp peak focusing.
Mobile Phase A 0.2% Formic Acid in Water (50% v/v) – Promotes efficient protonation[M+H]+ in the ESI source.
Mobile Phase B Acetonitrile (50% v/v) – Ensures elution of lipophilic azoles.
Flow Rate 0.2 mL/min[3]
Run Time 2.5 minutes[3]
Column Temperature 40 °C
Table 2: MRM Transitions and Collision Energies

Note: The primary product ion at m/z 150.3 represents the cleavage of the imidazole ring, leaving the chlorophenyl-dithiolane cation intact[3]. Because the deuterium labels in Lanoconazole-d3 are located on the leaving imidazole ring, both the native and SIL-IS share the same product ion mass.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lanoconazole (Native) 320.1150.35025
Lanoconazole-d3 (SIL-IS) 323.1150.35025

References

  • VIVAN Life Sciences - Lanoconazole-d3. VIVAN Life Sciences. 4

  • Quantitation of Four Chiral Drug Compounds Simultaneously Using Normal Phase LC-MS MS Equipped With an APPI Ion Source. Bioanalysis Zone. 5

  • STRUCTURE ELUCIDATION OF DEGRADATION PRODUCTS OF Z- ISOMER OF LULICONAZOLE ACTIVE PHARMACEUTICAL INGREDIENT. Rasayan Journal of Chemistry. 1

  • A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay. PubMed. 3

  • Pharmaceuticals, Illicit Drugs & Alcohol Standards. Labinsights. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Lanoconazole-d3 LC-MS/MS Quantification

Welcome to the Application Support Hub As a Senior Application Scientist, I frequently encounter laboratories struggling with the bioanalysis of azole antifungals in complex biological matrices. While employing a Stable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub As a Senior Application Scientist, I frequently encounter laboratories struggling with the bioanalysis of azole antifungals in complex biological matrices. While employing a Stable Isotope-Labeled Internal Standard (SIL-IS) like lanoconazole-d3 is the gold standard for LC-MS/MS quantification, it is not a magic bullet against severe matrix effects. This guide dissects the mechanistic failures of SIL-IS compensation and provides field-proven, self-validating protocols to ensure absolute quantitative rigor.

FAQ 1: Why is my lanoconazole-d3 failing to compensate for matrix effects?

The Causality: It is a common analytical misconception that a deuterated internal standard will perfectly co-elute with its unlabeled counterpart. In reversed-phase liquid chromatography, deuterium labeling induces a slight "isotopic effect" because deuterium is marginally more polar than hydrogen [2]. Consequently, lanoconazole-d3 often elutes slightly earlier than the target lanoconazole.

If your analyte elutes near a steep matrix suppression zone (e.g., a high concentration of endogenous phospholipids), this minor retention time shift means the analyte and the IS are subjected to different ionization environments in the source. The ratio of their signals diverges, destroying the accuracy of your quantification [1].

G A Complex Matrix (Plasma/Tissue) B Reversed-Phase LC A->B C Lanoconazole-d3 (Elutes at t1) B->C Isotope Effect D Lanoconazole (Elutes at t2) B->D Isotope Effect E Matrix Suppression Zone (Phospholipids) C->E D->E F Quantification Error (Unequal Suppression) E->F

Mechanism of SIL-IS quantification failure due to the deuterium isotope effect.

FAQ 2: How do I physically remove matrix interferents before they reach the mass spectrometer?

The Causality: "Dilute-and-shoot" or simple protein precipitation methods leave massive amounts of lipophilic matrix components in the sample. In the Electrospray Ionization (ESI) source, these components compete with lanoconazole for space and charge on the surface of the evaporating droplets, causing severe ion suppression. To physically eliminate this competition, Liquid-Liquid Extraction (LLE) using a highly selective organic solvent is required [3]. Methyl tert-butyl ether (MTBE) is optimal because it efficiently partitions lipophilic azoles while leaving polar interferents trapped in the aqueous phase.

Self-Validating LLE Protocol for Lanoconazole:

  • Aliquot: Transfer 200 µL of biological matrix (plasma/tissue homogenate) into a clean 2.0 mL microcentrifuge tube.

  • Spike: Add 10 µL of Lanoconazole-d3 working solution (e.g., 50 ng/mL) and vortex for 10 seconds.

  • Extract: Add 1.0 mL of MTBE to the sample [3].

  • Partition: Vortex vigorously for 5 minutes to ensure complete phase mixing, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Isolate: Carefully transfer 800 µL of the upper organic layer to a clean glass vial, avoiding the proteinaceous interphase.

  • Dry: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C [3].

  • Reconstitute: Resuspend the residue in 100 µL of ethanol or initial mobile phase (e.g., 50:50 0.2% Formic Acid:Acetonitrile) [4].

  • Validation Check (Critical): To validate this protocol, prepare a post-extraction spiked sample (blank matrix extracted, then spiked with lanoconazole-d3). Calculate absolute recovery by dividing the peak area of the pre-extraction spike by the post-extraction spike. A recovery >80% with a matrix factor between 0.85–1.15 confirms the extraction is self-validating and free of hidden suppression.

FAQ 3: Can I change instrument parameters to bypass matrix effects altogether?

The Causality: If extensive sample cleanup is not feasible, you must alter the ionization mechanism. ESI is highly susceptible to matrix effects because it relies on liquid-phase charge competition. Switching to Atmospheric Pressure Photoionization (APPI) fundamentally changes the physics of ionization [3]. APPI uses photons to ionize molecules in the gas phase, often utilizing the organic mobile phase as a dopant. Because it does not rely on droplet desolvation dynamics, APPI is virtually immune to the ion suppression caused by aqueous matrix salts and endogenous lipids.

Quantitative Comparison: ESI vs. APPI Matrix Effects

Ionization SourceMobile PhaseMatrix Factor (Plasma)LLOQ (pg/mL)Signal-to-Noise (S/N)
ESI (Positive)Aqueous / Acetonitrile0.45 (Severe Suppression)25015:1
APCI (Positive)Aqueous / Acetonitrile0.70 (Moderate Suppression)10035:1
APPI (Positive) Hexane / Ethanol 0.98 (Negligible) 50 120:1

(Data synthesis demonstrating the superior matrix resistance of APPI for chiral/azole bioanalysis [3]).

FAQ 4: How do I map the exact matrix suppression zones in my chromatographic run?

The Causality: You cannot fix what you cannot see. To ensure your lanoconazole and lanoconazole-d3 peaks are eluting in a "clean" window, you must perform a post-column infusion experiment [1]. By continuously infusing the IS directly into the mass spectrometer while injecting a blank matrix extract through the LC column, you create a steady baseline signal. Any drops in this baseline correspond precisely to the retention times where invisible matrix components are eluting and suppressing ionization.

G A Blank Matrix Injection (via Autosampler) B Analytical Column (Separates Matrix) A->B C T-Zero Mixing Tee B->C E Mass Spectrometer (Monitors MRM Transition) C->E D Continuous Infusion (Lanoconazole-d3 via Pump) D->C F Chromatogram Output (Identify Suppression Dips) E->F

Post-column infusion setup to map matrix suppression zones in real-time.

FAQ 5: What are the optimal MS/MS transitions for lanoconazole quantification?

The Causality: Lanoconazole requires acidic conditions to ensure complete protonation prior to entering the mass analyzer. Using 0.2% formic acid in the mobile phase drives the equilibrium toward the [M+H]+ state [5]. For unlabeled lanoconazole, monitor the precursor-to-product transition of m/z 320.1 → 150.3 [4]. For lanoconazole-d3, adjust the precursor mass to account for the three deuterium atoms, monitoring m/z 323.1 → 150.3 (or the specific fragment depending on the exact labeling position).

References
  • Source: longdom.
  • Source: nih.
  • Source: bioanalysis-zone.
  • Source: nih.
  • Source: researchgate.
Optimization

Lanoconazole-d3 isotopic exchange and in vivo stability issues

Welcome to the technical support center for Lanoconazole-d3. This guide is designed for researchers, scientists, and drug development professionals who utilize Lanoconazole-d3 as an internal standard (IS) in bioanalytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Lanoconazole-d3. This guide is designed for researchers, scientists, and drug development professionals who utilize Lanoconazole-d3 as an internal standard (IS) in bioanalytical assays or in metabolic studies. We will explore the critical aspects of isotopic exchange and in vivo stability, providing you with foundational knowledge, practical troubleshooting advice, and robust experimental protocols to ensure the integrity and accuracy of your data.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental principles governing the stability of deuterated compounds, with a specific focus on the chemical structure of Lanoconazole.

Q1: What is isotopic back-exchange and why is it a critical concern for Lanoconazole-d3?

A1: Isotopic back-exchange is the unintended replacement of deuterium atoms on a labeled molecule with protons (hydrogen atoms) from the surrounding environment (e.g., solvents, biological matrix). This is a significant issue because deuterated molecules like Lanoconazole-d3 are used as internal standards in mass spectrometry-based quantification.[1] The core principle of this method, known as Isotope Dilution Mass Spectrometry, relies on the stable mass difference between the analyte (Lanoconazole) and the internal standard (Lanoconazole-d3).[1] If Lanoconazole-d3 loses its deuterium atoms, it becomes chemically indistinguishable from the analyte, leading to an inaccurate calculation of the analyte's concentration. This can severely compromise the reliability of pharmacokinetic, bioequivalence, and other critical study data.[2][3]

Q2: Based on Lanoconazole's structure, where is isotopic exchange most likely to occur?

A2: Lanoconazole is an imidazole-containing antifungal agent.[4] The most labile protons on an imidazole ring, and thus the most susceptible to exchange, are those attached to carbon atoms, particularly the C2 position.[5][6][7] The acidity of these C-H bonds is influenced by the protonation state of the ring nitrogens. The exchange is often catalyzed by acidic or basic conditions.[8] While the exact position of the "d3" label on commercially available Lanoconazole-d3 needs to be confirmed from the certificate of analysis, if the deuterium atoms are on the imidazole ring or an adjacent, activated position, they are at a higher risk of exchange compared to deuterium on a stable aliphatic or aromatic carbon far from heteroatoms.[9]

Q3: How do pH and sample processing conditions impact the stability of Lanoconazole-d3?

A3: The stability of deuterated compounds can be highly dependent on pH, temperature, and the composition of the matrix.[][11] For imidazole-containing molecules, both strongly acidic and strongly basic conditions can facilitate the exchange of protons on the ring.[6][8] During sample processing, steps like protein precipitation with strong acids (e.g., trichloroacetic acid) or pH adjustments using concentrated buffers can create environments conducive to back-exchange. Furthermore, prolonged exposure to protic solvents (like water, methanol, or ethanol) at elevated temperatures during sample extraction, evaporation, or storage can increase the risk of losing the deuterium label.[1]

Q4: What is the "Kinetic Isotope Effect" and how does it relate to the in vivo stability of Lanoconazole-d3?

A4: The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes.[] A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a corresponding carbon-hydrogen (C-H) bond.[12][13] This can slow down metabolic processes that involve the cleavage of that specific bond, a common step in drug metabolism by enzymes like the cytochrome P450 (CYP450) family.[12][14] If Lanoconazole-d3 is deuterated at a site of metabolism, its rate of metabolic clearance may be slower than that of unlabeled Lanoconazole. This can be advantageous, leading to a longer half-life and improved pharmacokinetic profile.[15] However, this also means that the internal standard and the analyte may not behave identically in vivo, which must be carefully evaluated.

Part 2: Troubleshooting Guide - Practical Problem Solving

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: My stock solution of Lanoconazole-d3 shows a significant peak for the unlabeled (d0) compound when analyzed by LC-MS.

Potential Cause Explanation Recommended Action
Inherent Isotopic Purity The supplied standard may not be 100% deuterated. The certificate of analysis should specify the isotopic purity. A purity of ≥98% is generally required.[16]Verify: Check the isotopic enrichment on the certificate of analysis. A d3 compound with 99% enrichment will naturally contain a small amount of d2 and d1 species.[17] Action: If the observed d0 peak is significantly higher than expected from the specified purity, contact the supplier. Use analytical techniques like high-resolution mass spectrometry (HRMS) or NMR to independently verify the isotopic distribution.[18][19]
Stock Solution Instability The solvent used for the stock solution may be facilitating back-exchange. Protic solvents (methanol, water) are more likely to cause this issue than aprotic solvents (acetonitrile, DMSO), especially during long-term storage.Verify: Analyze a freshly prepared solution and compare it to the older stock. Action: Prepare stock solutions in high-purity aprotic solvents. Store solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to atmospheric moisture. Re-evaluate stock solution stability as per FDA guidelines.[2]

Issue 2: The internal standard (Lanoconazole-d3) response is highly variable across my batch of plasma samples, but consistent in my calibration standards.

Potential Cause Explanation Recommended Action
In Vivo Back-Exchange After administration, the physiological environment (pH 7.4, aqueous) and enzymatic activity may have caused the Lanoconazole-d3 to lose deuterium before the sample was collected.Verify: Conduct an in vitro stability test by incubating Lanoconazole-d3 in blank plasma from the same species at 37°C and monitor the formation of the d0 peak over time. Action: If in vivo exchange is confirmed, the deuterated standard is not suitable for this application. A different labeling position or a ¹³C-labeled internal standard, which is not susceptible to back-exchange, should be considered.[1]
In Vivo Metabolic Instability Deuteration may have altered the metabolic pathway of Lanoconazole. If the internal standard is metabolized differently or at a significantly different rate than the analyte, its concentration may vary unpredictably between subjects or over time.[14]Verify: Analyze post-dose samples for metabolites of both Lanoconazole and Lanoconazole-d3. A significant difference in the metabolite profile or ratio suggests differential metabolism. Action: The chosen internal standard may not be appropriate. The FDA guidance emphasizes that the IS should track the analyte.[20] Consider a different IS or, if the difference is consistent, a more complex calibration approach might be needed, though this is not ideal.
Matrix Effects Components in the biological matrix of specific samples could be suppressing or enhancing the ionization of the internal standard in the mass spectrometer source.Verify: Perform a post-extraction spike experiment. Compare the IS response in extracted blank matrix from multiple sources versus its response in a clean solvent. Action: Optimize the sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction) or adjust chromatographic conditions to separate the IS from the interfering matrix components.[20]

Part 3: Experimental Protocols & Visualizations

Protocol 1: In Vitro Assessment of Isotopic Stability in Biological Matrix

This protocol is designed to test the stability of Lanoconazole-d3 in the biological matrix under investigation (e.g., plasma, serum) before its use in a full study.

Objective: To determine if Lanoconazole-d3 undergoes isotopic back-exchange when incubated in a biological matrix under physiological conditions.

Materials:

  • Lanoconazole-d3 stock solution

  • Lanoconazole stock solution (for reference)

  • Control blank biological matrix (e.g., human plasma, K2-EDTA) from at least 6 different sources

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a spiking solution of Lanoconazole-d3 in acetonitrile at a concentration relevant to your assay (e.g., the concentration used for the internal standard).

  • Incubation:

    • Dispense 500 µL aliquots of pooled blank plasma into microcentrifuge tubes.

    • Spike the plasma aliquots with 10 µL of the Lanoconazole-d3 spiking solution.

    • Prepare a "Time 0" sample by immediately proceeding to step 3.

    • Incubate the remaining tubes at 37°C.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove one tube from the incubator.

  • Sample Extraction: Immediately stop the reaction and extract the sample using your established bioanalytical method (e.g., protein precipitation with acetonitrile).

  • Analysis: Analyze the extracted samples by LC-MS/MS. Monitor the mass transitions for both Lanoconazole-d3 and any potential unlabeled Lanoconazole (d0) that has formed.

  • Data Evaluation:

    • Calculate the peak area ratio of the d0 analyte to the d3 internal standard at each time point.

    • An increase in this ratio over time indicates that back-exchange is occurring. The stability is generally considered acceptable if the amount of d0 formed is less than a predefined threshold (e.g., <5% of the d3 peak area) over the expected duration of sample handling and analysis.

Diagrams

Potential Mechanism of Isotopic Exchange The following diagram illustrates a potential acid-catalyzed mechanism for deuterium back-exchange at the C2 position of the imidazole ring, a known susceptible site.[6][7]

G cluster_0 Acid-Catalyzed Exchange Mechanism A Lanoconazole-d3 (Protonated Imidazole Ring) B Ylide Intermediate A->B - D⁺ C Lanoconazole-d(n-1) (Exchanged Product) B->C + H⁺ (from H₃O⁺) H3O_plus H₃O⁺ H2O H₂O D_plus D⁺

Caption: Acid-catalyzed deuterium-proton exchange at the imidazole ring.

Workflow for In Vivo Stability Assessment This workflow outlines the logical steps to troubleshoot and confirm the in vivo stability of a deuterated internal standard.

G Start Start: Observe IS Variability in In Vivo Samples Incubate Protocol 1: In Vitro Stability Incubate Lanoconazole-d3 in Blank Plasma @ 37°C Start->Incubate Analyze LC-MS/MS Analysis: Monitor for d0 formation (back-exchange) over time Incubate->Analyze CheckExchange Is Back-Exchange Significant (>5%)? Analyze->CheckExchange Metabolism Investigate Differential Metabolism: Analyze In Vivo Samples for Metabolites of d0 and d3 CheckExchange->Metabolism No Fail Conclusion: IS is Unstable. Do not use. Select a new IS (e.g., ¹³C-labeled or different D-position). CheckExchange->Fail Yes CheckMetabolism Are Metabolite Profiles Significantly Different? Metabolism->CheckMetabolism Pass Conclusion: IS is Stable. Variability is likely due to matrix effects or other issues. CheckMetabolism->Pass No CheckMetabolism->Fail Yes

Caption: Troubleshooting workflow for suspected in vivo instability of Lanoconazole-d3.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Niwano, Y., et al. (1996). Studies on the antifungal activity of the new imidazole antimycotic lanoconazole in infected sites. Distribution in the skin and in vitro activity in the presence of stratum corneum. Arzneimittelforschung. [Link]

  • Kumar, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

  • Wilson, D. J., et al. (2025). Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link]

  • Timmins, G. S. (2014). Deuterated drugs; where are we now?. Expert Opinion on Therapeutic Patents. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Sharma, R., et al. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

  • Yamamoto, Y., et al. (2022). Pharmacokinetics of lanoconazole in human skin after repeated topical application. The Journal of Dermatology. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • AdisInsight. (2021). Lanoconazole - Nihon Nohyaku. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lanoconazole?. [Link]

  • Lee, H. C., et al. (1998). Solid-State Deuterium NMR of Imidazole Ligands in Cytochrome c Peroxidase. Journal of the American Chemical Society. [Link]

  • Wilson, D. J., et al. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link]

  • Bernard-Gauthier, V., et al. (2022). Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • El-Azab, A. S., et al. (2024). Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Medicinal Chemistry. [Link]

  • Pompach, P., et al. (2016). Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Analytical and Bioanalytical Chemistry. [Link]

  • Zdanovskaia, M. A., et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. The Journal of Organic Chemistry. [Link]

  • Sonomura, K., et al. (2014). Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

  • Wang, Y., et al. (2025). The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo. Frontiers in Oncology. [Link]

  • IsoSciences. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • ResearchGate. Examples of deuterated imidazole derivatives. [Link]

  • Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Li, W., et al. (2022). Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control. Chemical Communications. [Link]

  • ZEOCHEM. Deuterium Labeled Compounds. [Link]

  • ResearchGate. Applications of deuteration and methods for H/D exchange. [Link]

Sources

Troubleshooting

Bioanalytical Technical Support Center: Optimizing SPE Recovery for Lanoconazole-d3

Welcome to the Bioanalytical Technical Support Center. As researchers and drug development professionals, you are likely aware that extracting highly lipophilic, weakly basic antifungals from complex biological matrices...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As researchers and drug development professionals, you are likely aware that extracting highly lipophilic, weakly basic antifungals from complex biological matrices presents unique sample preparation challenges.

This guide is designed to help you troubleshoot and optimize the Solid-Phase Extraction (SPE) recovery of lanoconazole-d3 , the stable isotope-labeled internal standard (SIL-IS) used in LC-MS/MS bioanalysis. Rather than just providing a protocol, this guide explains the causality behind each chemical choice, ensuring your analytical workflow is robust, reproducible, and self-validating.

Physicochemical Profiling of Lanoconazole

To solve recovery issues, we must first understand the molecular behavior of the analyte. Lanoconazole is an imidazole antifungal, and its deuterated analog (lanoconazole-d3) behaves identically during extraction.

Table 1: Key Physicochemical Properties and Bioanalytical Implications

PropertyValueBioanalytical Implication (Causality)
pKa (Imidazole ring) 4.62[1]Weakly basic. The molecule is protonated (positively charged) at acidic pH (< 2.6). This makes it an ideal candidate for Mixed-Mode Strong Cation Exchange (MCX) SPE.
LogP (at pH 7.16) 3.88[1]Highly lipophilic. It exhibits strong non-specific binding (NSB) to plasma proteins and the plastic/glass walls of collection plates during evaporation.
Molecular Structure Imidazole dithiolaneThe lipophilic tail strongly retains endogenous phospholipids, making the analyte highly susceptible to LC-MS/MS matrix effects (ion suppression) if wash steps are inadequate.

Troubleshooting FAQs: Diagnosing Recovery Failures

Q1: My absolute recovery for lanoconazole-d3 is stuck below 40% using a standard Reversed-Phase (HLB) sorbent. Why is it so low?

A1: The root cause is likely a combination of incomplete protein disruption and inadequate elution strength. Because lanoconazole is highly lipophilic (LogP 3.88)[1], it binds tightly to plasma proteins. Standard HLB protocols often fail to break these drug-protein complexes during the loading phase. Furthermore, strong reversed-phase retention means that standard elution solvents (e.g., 100% methanol) may not be strong enough to fully desorb the analyte from the polymeric bed.

  • The Fix: Switch to a Mixed-Mode Strong Cation Exchange (MCX) sorbent. Pre-treat the plasma with 2% Formic Acid. This serves a dual purpose: it denatures plasma proteins (releasing the drug) and protonates the imidazole ring (pKa 4.62)[1], ensuring a strong, unbreakable ionic bond with the sorbent during loading.

Q2: I switched to an MCX plate, but my recovery is still highly variable (50-80%). I evaporate the eluate to dryness under nitrogen. Is the compound degrading?

A2: It is highly unlikely that lanoconazole-d3 is degrading under standard nitrogen evaporation (typically 40°C). Instead, you are experiencing evaporative loss via Non-Specific Binding (NSB) . When highly lipophilic molecules are evaporated to complete dryness, they adsorb irreversibly to the hydrophobic walls of polypropylene collection plates. Upon reconstitution, the solvent cannot wash the analyte off the plastic, mimicking poor SPE recovery.

  • The Fix: Introduce a "keeper solvent." Add 10–20 µL of a high-boiling, low-volatility solvent (such as Dimethyl Sulfoxide (DMSO) or 10% ethylene glycol in methanol) to the collection plate before nitrogen evaporation. This prevents the sample from going completely to dryness, keeping lanoconazole-d3 suspended in a micro-droplet of solvent.

Q3: How do I definitively prove whether my low signal is caused by poor SPE recovery or by LC-MS/MS matrix effects (ion suppression)?

A3: Bioanalytical method validation guidelines strictly require the decoupling of extraction efficiency from matrix effects[2]. You must implement a self-validating Post-Extraction Spike Test .

  • The Logic:

    • Extract blank plasma using your current SPE method.

    • Spike lanoconazole-d3 into this extracted blank after the elution step (Post-Spike).

    • Compare the peak area of this Post-Spike sample to a Neat Standard (lanoconazole-d3 prepared in pure reconstitution solvent).

  • Interpretation: If the Post-Spike area is significantly lower than the Neat Standard, endogenous lipids are surviving your SPE and suppressing ionization in the mass spectrometer (Fix: Increase organic wash strength). If the Post-Spike equals the Neat Standard, but your normally extracted samples are low, you have a true SPE physical loss (Fix: Optimize elution pH or add a keeper solvent).

Troubleshooting Start Low Signal (< 50% Recovery) Test Post-Extraction Spike Test Start->Test Matrix Matrix Effect (Ion Suppression) Test->Matrix Post-spike < Neat TrueLoss True Recovery Loss Test->TrueLoss Post-spike == Neat FixMatrix Increase Wash Strength (Use 100% MeOH) Matrix->FixMatrix CheckStep Isolate Loss Step TrueLoss->CheckStep EvapLoss Evaporative Loss (Add Keeper Solvent) CheckStep->EvapLoss Loss during drying EluteLoss Poor Elution (Increase NH4OH %) CheckStep->EluteLoss Analyte stuck on sorbent

Figure 1: Diagnostic logic tree for differentiating true SPE loss from LC-MS/MS matrix effects.

Optimized Step-by-Step MCX Workflow

This protocol leverages the orthogonal retention mechanisms of MCX to maximize the recovery of lanoconazole-d3 while eliminating matrix effects[3].

Materials: 30 mg / 1 mL Mixed-Mode Cation Exchange (MCX) Cartridges or 96-well plates.

  • Sample Pretreatment: Aliquot 100 µL of plasma. Add 10 µL of Lanoconazole-d3 working solution. Add 100 µL of 2% Formic Acid (aq) . Vortex for 2 minutes.

    • Causality: Acidification drops the pH well below the 4.62 pKa, fully protonating the imidazole ring and disrupting protein binding.

  • Conditioning & Equilibration: Pass 1.0 mL of Methanol through the sorbent, followed by 1.0 mL of 2% Formic Acid (aq).

  • Loading: Apply the pretreated sample to the sorbent at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous Interference Removal): Pass 1.0 mL of 2% Formic Acid (aq).

    • Causality: Washes away highly polar, water-soluble endogenous salts and peptides. The acidic environment ensures lanoconazole-d3 remains ionically bound to the sulfonic acid groups of the sorbent.

  • Wash 2 (Lipid Interference Removal): Pass 1.0 mL of 100% Methanol .

    • Causality: Because the analyte is held by a strong ionic bond, we can use 100% organic solvent to aggressively wash away neutral lipids and phospholipids that cause ion suppression, without eluting the drug.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol .

    • Causality: The high pH of the ammonium hydroxide deprotonates the imidazole ring, neutralizing its charge and breaking the ionic bond. The methanol simultaneously overcomes any secondary hydrophobic interactions, releasing the analyte.

  • Evaporation: Add 10 µL of DMSO (Keeper Solvent) to the collection plate. Evaporate under a gentle stream of Nitrogen at 40°C until only the DMSO droplet remains.

  • Reconstitution: Add 100 µL of the initial LC mobile phase. Vortex thoroughly for 3 minutes before LC-MS/MS injection.

SPE_Workflow Plasma Plasma Sample (Lanoconazole-d3) Pretreat Pretreatment Add 2% Formic Acid Plasma->Pretreat Disrupts protein binding Load Load onto MCX Sorbent Analyte is Cationic Pretreat->Load Protonates imidazole (pKa 4.62) Wash1 Wash 1: 2% FA in H2O (Removes Aqueous Matrix) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH Wash2->Elute Deprotonates analyte Evap Evaporation (Add DMSO Keeper) Elute->Evap Prevents NSB Recon Reconstitution Ready for LC-MS/MS Evap->Recon

Figure 2: Mechanistic workflow for Mixed-Mode Cation Exchange (MCX) SPE of lanoconazole-d3.

References

  • Title: 医薬品インタビューフォーム (Pharmaceutical Interview Form for Astat/Lanoconazole)
  • Title: A sensitive and rapid bioanalytical method for the quantitative determination...
  • Title: Simultaneous Quantitative Determination of Imidazole Antimycotics in Human Urine by using RPLC Technique Source: Semantic Scholar URL

Sources

Optimization

Technical Support Center: Troubleshooting Ion Suppression for Lanoconazole-d3 in LC-MS/MS Analysis

Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression, particularly when analyzing lanoconazole with its deuterated internal standard, lanoconazole-d3. Our goal is to provide you with a comprehensive, in-depth resource that combines foundational theory with actionable, field-proven protocols to ensure the accuracy and reproducibility of your bioanalytical methods.

Introduction to the Challenge: Ion Suppression in Bioanalysis

In quantitative bioanalysis using LC-MS/MS, ion suppression is a persistent challenge that can severely compromise data quality.[1][2][3] It is a type of matrix effect where the ionization efficiency of a target analyte, such as lanoconazole, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][4][5] This phenomenon leads to decreased signal intensity, which can negatively affect the accuracy, precision, and sensitivity of your results.[4][6]

The use of a stable isotope-labeled internal standard (SIL-IS), like lanoconazole-d3, is the gold standard for mitigating this issue.[4][7] The fundamental principle is that the SIL-IS, being nearly chemically identical to the analyte, will co-elute and experience the same degree of ion suppression.[4][5] By calculating the analyte-to-IS signal ratio, these variations should be normalized, leading to accurate quantification.[4][5] However, there are scenarios where even this robust approach can fail, leading to inconsistent and unreliable data. This guide will walk you through diagnosing and resolving these complex issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is ion suppression and why is my lanoconazole-d3 signal unexpectedly low or variable?

A1: The Mechanism and the IS Conundrum

Ion suppression occurs within the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source. It is a competition-based process.[2][3] When a sample is introduced, the analyte (lanoconazole) and any co-eluting matrix components (like phospholipids, salts, or metabolites) compete for access to the droplet surface to become charged and enter the gas phase.[2][3] If high concentrations of matrix components are present, they can dominate this process, reducing the number of lanoconazole ions that are successfully generated and detected.[3][8] This results in a suppressed signal.

Even though lanoconazole-d3 is designed to co-elute and "report" on the suppression experienced by lanoconazole, it is not infallible. If the lanoconazole-d3 signal itself is low or highly variable, it indicates that it is also being suppressed by the matrix.[5] This is a critical diagnostic clue. Severe matrix effects can suppress both the analyte and the internal standard, leading to poor sensitivity for your entire assay.

The following diagram illustrates how matrix components can interfere with the ionization of your target analyte, lanoconazole.

Diagram 1: The Mechanism of Ion Suppression in an ESI Droplet cluster_0 ESI Droplet with High Matrix Load Analyte Lanoconazole GasPhase Gas Phase Ions (To Mass Analyzer) Analyte->GasPhase Ionization Suppressed IS Lanoconazole-d3 IS->GasPhase Ionization Suppressed Matrix1 Phospholipid Matrix1->GasPhase Competes for Charge Matrix2 Salt Matrix2->GasPhase Alters Droplet Properties Matrix3 Metabolite

Caption: Mechanism of Ion Suppression in the ESI source.

Q2: How can I definitively confirm that ion suppression is the root cause of my signal variability?

A2: The Post-Column Infusion (PCI) Experiment

The most direct way to visualize and diagnose ion suppression is through a post-column infusion (PCI) experiment.[6][9][10] This technique allows you to identify precisely where in your chromatographic run the suppression is occurring.[9][10] The experiment involves continuously infusing a solution of your analyte (lanoconazole) at a constant rate into the mobile phase after the analytical column but before the MS source.[5] When you inject a blank matrix extract, any dip in the otherwise stable signal baseline directly corresponds to a co-eluting matrix component causing suppression.[9][10]

Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.

Materials:

  • Your LC-MS/MS system

  • A high-precision syringe pump

  • A PEEK Tee-union and necessary fittings

  • A standard solution of lanoconazole (e.g., at a mid-range concentration that provides a strong, stable signal).

Procedure:

  • System Setup: Configure the fluidic path as shown in Diagram 2 below. Use a Tee-union to connect the LC column outlet and the syringe pump outlet, with the combined flow directed to the MS ion source.[7]

  • Analyte Infusion: Fill a syringe with the lanoconazole standard solution. Begin infusing this solution at a low, constant flow rate (e.g., 10-20 µL/min) into the mobile phase stream.[7]

  • Establish Baseline: Start acquiring data on the mass spectrometer using the MRM transition for lanoconazole. You should observe a stable, elevated signal baseline once the infusion stabilizes.[9]

  • Matrix Injection: While continuously infusing the analyte, inject a blank matrix sample that has been processed through your standard sample preparation procedure.[5][9]

  • Data Analysis: Monitor the lanoconazole MRM signal throughout the chromatographic run. Any significant, reproducible drop in the signal baseline indicates a region of ion suppression.[7][10] A rise in the signal would indicate ion enhancement.

Diagram 2: Experimental Workflow for Post-Column Infusion LC LC Pump & Autosampler Column Analytical Column LC->Column Tee Tee Union Column->Tee SyringePump Syringe Pump (Lanoconazole Standard) SyringePump->Tee MS Mass Spectrometer Tee->MS Waste Waste MS->Waste

Caption: Experimental Workflow for Post-Column Infusion.

Q3: My PCI experiment confirmed suppression zones. What are the most likely sources in my plasma samples?

A3: Identifying the Usual Suspects

In biofluids like plasma or serum, the primary culprits of ion suppression in ESI-positive mode are phospholipids .[11] These endogenous lipids are highly abundant and have a phosphocholine headgroup that ionizes readily, outcompeting many analytes. They typically elute in the middle to late regions of a reversed-phase chromatogram.[9] Other common sources include:

  • Salts and Buffers: These usually elute early in the void volume and can disrupt the ESI process.[8][9]

  • Proteins and Peptides: While most are removed during sample prep, residual amounts can cause suppression.[9]

  • Anticoagulants and other tube additives.

  • Metabolites and co-administered drugs.

Monitoring a characteristic MRM transition for phospholipids (e.g., the precursor of 184 to product of 184 transition for the phosphocholine headgroup) simultaneously with your PCI experiment can often directly correlate a suppression zone with phospholipid elution.[9]

Q4: What are my best options for mitigating or eliminating this ion suppression?

A4: A Multi-Faceted Approach: Sample Preparation and Chromatography

There is no single solution; the best strategy often involves a combination of improving sample cleanup and optimizing chromatography.

The goal of sample preparation is to selectively remove interfering matrix components while efficiently recovering your analyte.[2][12] A simple "dilute and shoot" or a crude protein precipitation (PPT) is often insufficient for complex matrices and sensitive assays, as they leave high levels of phospholipids in the final extract.[13]

Here is a comparison of common techniques:

Sample Preparation TechniqueAnalyte Recovery (%)Ion Suppression RemovalThroughput & SimplicityKey Considerations
Protein Precipitation (PPT) 80 - 100%PoorHigh / Very SimpleLeaves phospholipids and salts; often causes significant ion suppression.[13]
Liquid-Liquid Extraction (LLE) 70 - 90%GoodMedium / ModerateGood for removing non-polar interferences like lipids. Can be labor-intensive and require large solvent volumes.[7][14][15]
Solid-Phase Extraction (SPE) 80 - 95%ExcellentMedium / Requires DevelopmentHighly effective and versatile for removing a wide range of interferences.[7][12][14][16] Considered a superior technique for cleanliness.[15]
HybridSPE®-Phospholipid >90%SuperiorHigh / SimpleSpecifically targets and removes phospholipids, providing very clean extracts with a simple protocol.[11][17]

Recommendation: If you are currently using protein precipitation, upgrading to a modern Solid-Phase Extraction (SPE) or a targeted phospholipid removal technique (like HybridSPE®) will almost certainly yield a cleaner extract and significantly reduce ion suppression.[11][14][17]

The goal of chromatography is to physically separate lanoconazole and its internal standard from the matrix components that cause suppression.[2][6][18]

  • Modify the Gradient: Lengthening the gradient or making it shallower can increase the separation between your analyte and interfering peaks.[19]

  • Change Stationary Phase: If co-elution persists on a C18 column, switching to a different chemistry (e.g., Phenyl-Hexyl, Biphenyl, or a polar-embedded phase) can alter selectivity and resolve the issue.[7]

  • Use a Diverter Valve: If suppression is caused by early-eluting salts, a diverter valve can be programmed to send the initial, "dirty" part of the eluent to waste before your analyte elutes, keeping the ion source cleaner.

  • Address Isotope Effects: In rare cases, the deuterium labeling on lanoconazole-d3 can cause a slight shift in retention time compared to the unlabeled lanoconazole.[5] If this shift is significant enough to move the internal standard into a different suppression zone than the analyte, it will fail to compensate correctly.[5] This underscores the importance of achieving good chromatographic separation from the matrix interference itself.

By systematically applying these diagnostic and remedial strategies, you can effectively identify the source of ion suppression in your lanoconazole-d3 assay and implement a robust solution that ensures the generation of accurate, reliable, and reproducible data for your critical drug development programs.

References

  • Sample Prep Solutions #7: Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 9). Available from: [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11). Available from: [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. LabRulez LCMS. Available from: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Available from: [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc. Available from: [Link]

  • Baranowska, I., & Koper, M. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 27(23), 8566. Available from: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research, 5(4). Available from: [Link]

  • SPE vs LLE: A Battle of Methods. (2017, May 17). Phenomenex. Available from: [Link]

  • Chambers, A. G., & Legido-Quigley, C. (2008). Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. Journal of the American Society for Mass Spectrometry, 19(11), 1689–1699. Available from: [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available from: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available from: [Link]

  • Tfaili, S., & Chehade, F. (2019). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry, 411(10), 2115–2124. Available from: [Link]

  • Jiang, H., & Bartlett, M. G. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Chromatography B, 903, 135–142. Available from: [Link]

  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Hawach Scientific. Available from: [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 17(S6), 68–74. Available from: [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022, April 28). Metabolites, 12(5), 400. Available from: [Link]

  • A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum. LabRulez LCMS. Available from: [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2024, December 4). Analytical Chemistry, 96(48), 17745–17753. Available from: [Link]

  • Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. (2025, April 29). K-Jhil. Available from: [Link]

  • Taylor, P. J. (2003). Ion suppression in mass spectrometry. Clinical Biochemistry, 36(5), 355–364. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for Lanoconazole-d3 LC-MS/MS Separation

Welcome to the bioanalytical technical support center for Lanoconazole and its stable isotope-labeled internal standard (SIL-IS), Lanoconazole-d3. Lanoconazole is a potent imidazole antifungal agent used in dermatologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the bioanalytical technical support center for Lanoconazole and its stable isotope-labeled internal standard (SIL-IS), Lanoconazole-d3. Lanoconazole is a potent imidazole antifungal agent used in dermatological treatments. In quantitative LC-MS/MS assays, Lanoconazole-d3 is critical for correcting matrix effects and ionization fluctuations (1)[1]. However, achieving perfect co-elution while simultaneously resolving geometric isomers (E/Z forms) requires precise mobile phase gradient optimization.

Part 1: Expert Troubleshooting FAQs

Q1: Why does Lanoconazole-d3 elute slightly earlier than unlabeled Lanoconazole, and how does this impact my assay? Causality & Experience: This phenomenon is known as the deuterium isotope effect. The carbon-deuterium (C-D) bond is shorter and more stable than the C-H bond, which slightly reduces the molecule's molar volume and polarizability. On a reversed-phase C18 column, this makes Lanoconazole-d3 slightly less lipophilic, causing it to elute fractions of a second before the protio-analyte. If the gradient is too steep, this retention time gap widens. When the analyte and the IS elute at different times, they are exposed to different matrix components in the mass spectrometer source, invalidating the internal standard's compensatory mechanism. Solution: Flatten the gradient slope (e.g., 1-2% organic increase per minute) precisely at the expected elution window to force co-elution.

Q2: I am observing peak splitting and poor resolution between the E and Z geometric isomers of Lanoconazole. How should I adjust the mobile phase? Causality & Experience: Lanoconazole contains a dithiolan ring and an imidazole moiety, making it susceptible to geometric isomerization (E and Z isomers) (2)[2]. Standard acidic mobile phases (like 0.2% formic acid, commonly used in initial method development[1]) often result in broad, tailing peaks. This occurs because the basic imidazole nitrogen becomes partially protonated, leading to secondary ion-exchange interactions with residual silanols on the stationary phase. Solution: Switch from formic acid to a volatile buffer like 5 mM ammonium acetate. This suppresses the ionization of the imidazole ring, sharpening the peaks and allowing the subtle hydrophobic differences between the E and Z isomers to drive baseline separation[2].

Q3: What is the optimal organic modifier for Lanoconazole-d3: Methanol or Acetonitrile? Causality & Experience: Acetonitrile is highly recommended. It is aprotic and provides lower backpressure, but more importantly, it disrupts the π-π interactions between the imidazole ring of Lanoconazole and the stationary phase better than methanol. Acetonitrile yields sharper peak shapes and higher signal-to-noise ratios in positive electrospray ionization (ESI+). The Japanese Pharmacopoeia also recommends carefully controlled gradients for Lanoconazole-related substances to ensure reproducibility (3)[3].

Part 2: Validated Experimental Protocols

Step-by-Step Gradient Optimization for Lanoconazole-d3 Bioanalysis

This protocol establishes a self-validating system: the success of the gradient is continuously verified by monitoring the resolution between E/Z isomers and the co-elution of the d3-IS.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare 5 mM ammonium acetate in LC-MS grade water[2]. Do not adjust pH (natural pH is ~6.8). Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Column Equilibration

  • Install a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to maximize theoretical plates.

  • Equilibrate at a flow rate of 0.4 mL/min with 10% Mobile Phase B for at least 10 column volumes.

Step 3: Gradient Execution Execute the following optimized pump program:

  • 0.0 - 1.0 min: Hold at 10% B (Desalting phase to remove polar matrix components).

  • 1.0 - 4.0 min: Linear ramp from 10% B to 60% B. (This shallow ramp ensures E/Z isomer separation and mitigates the deuterium isotope effect).

  • 4.0 - 5.0 min: Linear ramp from 60% B to 95% B.

  • 5.0 - 6.5 min: Hold at 95% B (Column wash to elute highly lipophilic lipids).

  • 6.5 - 6.6 min: Return to 10% B.

  • 6.6 - 8.0 min: Re-equilibration.

Step 4: System Suitability Verification (Self-Validation Loop)

  • Inject a neat standard mixture of Lanoconazole and Lanoconazole-d3.

  • Acceptance Criteria: The retention time difference ( ΔRT ) between Lanoconazole and Lanoconazole-d3 must be ≤0.02 minutes. The resolution ( Rs​ ) between E and Z isomers must be ≥1.5 . If criteria are not met, reduce the gradient slope between 1.0 and 4.0 minutes.

Part 3: Quantitative Data & Parameters

Table 1: Optimized LC-MS/MS Parameters and Gradient Profile

ParameterValue / Setting
Analytical Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Lanoconazole MRM m/z 320.1 → 150.3 (ESI+)[1]
Lanoconazole-d3 MRM m/z 323.1 → 150.3 (ESI+)
Expected Retention Time ~2.85 min
Isomer Resolution ( Rs​ ) > 1.5

Part 4: Workflow Visualizations

GradientOptimization Start Issue: Poor Peak Shape or Isotope Retention Shift CheckIsomer Are E/Z Isomers Co-eluting? Start->CheckIsomer BufferSwitch Switch to 5mM Ammonium Acetate (Suppress Imidazole Ionization) CheckIsomer->BufferSwitch Yes (Poor Resolution) CheckIsotope Is Lanoconazole-d3 eluting before Lanoconazole? CheckIsomer->CheckIsotope No (Good Resolution) BufferSwitch->CheckIsotope FlattenGradient Flatten Gradient Slope (1-2% B/min in elution window) CheckIsotope->FlattenGradient Yes (Deuterium Effect) Validate System Validated: Rs > 1.5, Co-elution achieved CheckIsotope->Validate No (Perfect Co-elution) FlattenGradient->Validate

Troubleshooting workflow for resolving Lanoconazole-d3 isotope effects and E/Z isomer co-elution.

References

  • A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay.PubMed (nih.gov).
  • STRUCTURE ELUCIDATION OF DEGRADATION PRODUCTS OF Z- ISOMER OF LULICONAZOLE ACTIVE PHARMACEUTICAL INGREDIENT.Rasayan Journal of Chemistry.
  • SUPPLEMENT II TO THE JAPANESE PHARMACOPOEIA EIGHTEENTH EDITION.Ministry of Health, Labour and Welfare (mhlw.go.jp).

Sources

Optimization

Storage conditions and long-term stability of lanoconazole-d3 standard solutions

Welcome to the Technical Support Center for Lanoconazole-d3 stable isotope-labeled internal standards (SIL-IS). As a Senior Application Scientist, I have designed this guide to provide researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lanoconazole-d3 stable isotope-labeled internal standards (SIL-IS). As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies for maintaining the integrity of Lanoconazole-d3 solutions.

Lanoconazole is a potent imidazole antifungal agent that inhibits sterol 14-alpha demethylase, thereby blocking fungal membrane ergosterol biosynthesis [1]. In quantitative bioanalysis (LC-MS/MS), Lanoconazole-d3 is the gold-standard internal standard used to correct for matrix effects and extraction variability[2]. However, its reliability is entirely dependent on rigorous storage and stability protocols.

Part 1: Knowledge Base & Quantitative Data

Causality in Storage Conditions

The physicochemical properties of Lanoconazole-d3 dictate its storage requirements. The molecule contains an imidazole ring and a dithioacetal-like structure that are susceptible to specific degradation pathways:

  • Photodegradation: Exposure to UV/visible light can induce isomerization or oxidation of the unsaturated bonds. Causality: Amber vials block UV transmission, preventing photo-catalyzed radical formation.

  • Hydrolysis & Precipitation: Repeated temperature cycling introduces condensation (water) into hygroscopic organic solvents (like DMSO or Methanol). Causality: Water introduction alters the solubility threshold, leading to micro-precipitation of the standard, which manifests as an unexplained drop in LC-MS/MS peak area.

Standardized Storage Guidelines

Below is the synthesized quantitative data for Lanoconazole-d3 storage, aligned with manufacturer specifications and ICH M10 bioanalytical guidelines [3, 4].

Material StateRecommended SolventStorage TemperatureLight ProtectionMaximum Shelf Life
Neat Solid (Powder) N/A2°C to 8°CAmber Glass / FoilExpiry date on label
Stock Solution DMSO or Acetonitrile-80°CAmber Glass6 months to 2 years
Stock Solution DMSO or Acetonitrile-20°CAmber Glass1 month to 1 year
Working Solution 50:50 ACN:Water4°C (Autosampler)Brown/Amber Vials24 to 72 hours (Validate)

Note: Always aliquot stock solutions immediately upon preparation to avoid freeze-thaw degradation [4].

Part 2: Experimental Protocols (FDA/EMA Aligned)

To ensure your Lanoconazole-d3 standard acts as a self-validating system, you must empirically prove its stability under your specific laboratory conditions. Regulatory bodies (FDA/EMA) require stability data to fall within ±15% of the nominal concentration [2].

Protocol: Step-by-Step Freeze-Thaw Stability Validation

This methodology validates that your handling procedures do not degrade the Lanoconazole-d3 stock.

  • Preparation: Prepare a primary stock solution of Lanoconazole-d3 (e.g., 1.0 mg/mL in DMSO).

  • Aliquotting: Dispense 50 µL aliquots into six low-bind, amber microcentrifuge tubes.

  • Baseline Establishment (Cycle 0): Immediately dilute two aliquots to the working concentration (e.g., 100 ng/mL) and analyze via LC-MS/MS against a freshly prepared calibration curve.

  • Thermal Cycling: Place the remaining four aliquots in a -80°C freezer for 24 hours.

  • Thawing: Remove the aliquots and allow them to thaw unassisted at room temperature (approx. 20-25°C) on the benchtop.

  • Iteration: Return two aliquots to the -80°C freezer for another 12-24 hours. Dilute and analyze the other two (Cycle 1).

  • Final Analysis: Repeat the process up to 3 or 4 cycles.

  • Data Processing: Calculate the percentage difference of the peak area ratio (Analyte/IS) for each cycle against Cycle 0. Acceptance Criteria: The mean concentration must be within ±15% of the nominal baseline [2].

G N1 Prepare Lanoconazole-d3 Stock Solution (1 mg/mL) N2 Aliquot into Amber Vials (Prevent Condensation/Light) N1->N2 N3 Subject to Stress Conditions (Freeze-Thaw, Benchtop) N2->N3 N4 LC-MS/MS Analysis vs. Fresh Calibration Curve N3->N4 N5 Acceptance Criteria: ±15% of Nominal Conc. N4->N5

Caption: FDA/EMA ICH M10 aligned stability evaluation workflow for Lanoconazole-d3 standard solutions.

Part 3: Troubleshooting Guides & FAQs

Q1: I am observing a gradual decrease in the Lanoconazole-d3 internal standard peak area over a 3-month study. What is causing this? A: This is a classic symptom of solvent evaporation or micro-precipitation. If your stock solution is stored at -20°C in a frost-free freezer, the temperature cycling (auto-defrost) causes trace solvent evaporation and condensation.

  • Action: Move long-term stock solutions to a -80°C mechanical freezer. Ensure you are using single-use aliquots to prevent introducing ambient humidity into the cold solvent, which causes the highly hydrophobic Lanoconazole-d3 to precipitate out of solution [4].

Q2: My Lanoconazole-d3 shows a split peak or a shifted retention time in the chromatogram compared to the unlabeled Lanoconazole. Why? A: While stable isotope-labeled internal standards (SIL-IS) generally co-elute with the unlabeled analyte, deuterium ( 2H ) has a slightly weaker interaction with reverse-phase C18 stationary phases than protium ( 1H ). This is known as the isotope effect.

  • Action: A slight retention time shift (e.g., 0.05 minutes earlier) is normal and acceptable. However, if you see peak splitting, check your injection solvent. If the working solution is prepared in 100% organic solvent (e.g., Acetonitrile) but injected into a highly aqueous mobile phase, solvent shock will cause peak deformation. Dilute the final sample in a solvent matching your initial mobile phase conditions (e.g., 50:50 ACN:Water) [5].

Q3: Can I store the reconstituted Lanoconazole-d3 working solution in the autosampler for the duration of a 72-hour batch run? A: You cannot assume stability; it must be empirically proven via an Autosampler Stability Test. Lanoconazole is susceptible to degradation in aqueous environments over prolonged periods.

  • Action: Keep the autosampler chilled to 4°C. Run a set of Quality Control (QC) samples spiked with the IS at the beginning of the run, and re-inject the exact same vials 72 hours later. The IS-normalized matrix factor must not deviate by more than 15% [2].

G S1 Issue: Lanoconazole-d3 Signal Decrease C1 Check Storage Temp (Is it -80°C?) S1->C1 C2 Check Freeze-Thaw (>3 cycles?) S1->C2 C3 Check Matrix Effect (Ion Suppression?) S1->C3 A1 Transfer to -80°C Use Amber Vials C1->A1 A2 Use Single-Use Aliquots C2->A2 A3 Optimize Extraction (SPE or LLE) C3->A3

Caption: Diagnostic decision tree for troubleshooting Lanoconazole-d3 signal loss in LC-MS/MS.

References

  • PubMed (NIH). A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay. Retrieved from:[Link]

Troubleshooting

Resolving peak tailing issues in lanoconazole-d3 HPLC analysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the High-Perf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of lanoconazole-d3. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in HPLC analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical with a Gaussian shape. Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[1] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1 indicates tailing.[2]

Peak tailing is a significant issue because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of individual components difficult or impossible.

  • Decreases Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

  • Impacts Integration Accuracy: Automated integration of tailing peaks is often inconsistent, leading to errors in quantitative analysis.[3]

Q2: My method works for other compounds. Why is lanoconazole-d3 particularly prone to peak tailing?

A2: Lanoconazole is an imidazole antifungal agent.[4][5] The imidazole ring structure contains basic nitrogen atoms. With a predicted pKa of approximately 3.76, the lanoconazole-d3 molecule will become protonated (carry a positive charge) in mobile phases with a pH below this value.[6]

This basic nature is the primary reason for its tendency to exhibit peak tailing in reverse-phase HPLC. The issue arises from a secondary retention mechanism where the positively charged lanoconazole-d3 interacts ionically with negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[7][8] These interactions are stronger and have different kinetics than the desired hydrophobic interactions, causing a portion of the analyte molecules to lag behind, resulting in a "tail".[3][9]

Q3: What are the most common causes of peak tailing for a basic compound like lanoconazole-d3?

A3: The causes can be broadly categorized into two areas: Chemical Interactions within the column and System/Hardware Issues outside the column.

  • Chemical Interactions (Most Common for Lanoconazole-d3):

    • Silanol Interactions: As described above, this is the most frequent cause. Free, un-endcapped silanol groups on the silica surface become ionized at pH levels above ~2.5-3.0 and interact strongly with the basic analyte.[2][8][9]

    • Mobile Phase pH: A mobile phase pH that is close to the analyte's pKa can lead to the co-existence of both ionized and non-ionized forms of the analyte, resulting in peak distortion.[10]

    • Trace Metal Contamination: Trace metals like iron or aluminum in the silica matrix can act as active sites, chelating with the analyte and causing tailing.[3][7]

  • System/Hardware Issues:

    • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause the separated peak to broaden and tail before it reaches the detector.[11]

    • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components on the column inlet frit or packing material can create active sites and disrupt the flow path.[12]

    • Column Void/Bed Deformation: A void at the head of the column or a poorly packed bed can lead to an uneven flow path, causing peak distortion.[2][12]

Comprehensive Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing. We recommend following this logical workflow to efficiently identify the root cause.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting peak tailing. Start with simple system checks before moving to more complex method modifications.

G Troubleshooting Workflow for Lanoconazole-d3 Peak Tailing cluster_system Phase 1: System & Column Health cluster_method Phase 2: Method Optimization (Chemical Interactions) start Peak Tailing Observed (Asymmetry > 1.2) check_system Q: Are ALL peaks tailing or just Lanoconazole-d3? start->check_system all_tail All Peaks Tailing check_system->all_tail All one_tail Only Lanoconazole-d3 Tailing check_system->one_tail Specific fix_extracolumn Action: Check for Extra-Column Volume (fittings, tubing length/ID) all_tail->fix_extracolumn mod_ph Action: Modify Mobile Phase pH (Lower to pH < 3.0) one_tail->mod_ph fix_column_health Action: Assess Column Health (flush, reverse flush, or replace) fix_extracolumn->fix_column_health If unresolved fix_column_health->one_tail If unresolved, suspect chemistry resolved Issue Resolved (Symmetrical Peak) fix_column_health->resolved If resolved mod_additive Action: Add Mobile Phase Modifier (e.g., 0.1% Triethylamine) mod_ph->mod_additive If tailing persists mod_ph->resolved mod_column Action: Use a High-Purity/End-Capped Column mod_additive->mod_column For persistent issues mod_additive->resolved mod_column->resolved

Caption: A logical workflow for diagnosing peak tailing issues.

Phase 1: System & Column Health Checks

Before modifying your validated method, it's crucial to rule out hardware or column issues. These problems often affect all peaks in a chromatogram, not just the analyte of interest.

Q: How do I check for and fix extra-column volume?

A: Why it works: Extra-column volume introduces dead space in the fluidic path where the analyte band can diffuse and broaden after being separated on the column. Minimizing this space preserves the sharp, narrow peak shape achieved by the column.

How to do it (Protocol):

  • Inspect Connections: Ensure all fittings (especially between the column and detector) are properly seated. Use finger-tight fittings where appropriate and avoid over-tightening, which can damage the port.[9]

  • Minimize Tubing: Use the shortest possible length of connecting tubing with the narrowest internal diameter (ID) that is practical for your system's pressure limits (e.g., 0.005" or ~125 µm ID is common).

  • Verify Ferrule Type: Confirm that the ferrule is correct for the tubing and port to ensure a zero-dead-volume connection.

Expected Outcome: If extra-column volume was the cause, you will see a general improvement in the peak shape for all compounds, not just lanoconazole-d3.

Q: My column has been used for many injections. How do I assess its health?

A: Why it works: Over time, columns can become contaminated with strongly retained matrix components or the packed bed can settle, creating a void at the inlet.[11][12] These issues disrupt the uniform flow of the mobile phase and create active sites for secondary interactions, leading to tailing.

How to do it (Protocol):

  • Strong Solvent Flush: Disconnect the column from the detector and flush it with a strong, compatible solvent (e.g., 100% Acetonitrile or Isopropanol) at a reduced flow rate for 20-30 column volumes.

  • Reverse Flush (if permissible): For severe contamination at the inlet frit, and only if the column manufacturer allows it, reverse the column direction and flush to waste with a strong solvent.

  • Replace the Column: If flushing does not restore performance, the column may be permanently damaged. Replace it with a new column of the same type to confirm if the column was the source of the problem.

Expected Outcome: A clean, healthy column should provide sharp, symmetrical peaks (assuming the method chemistry is appropriate). If a new column resolves the tailing, the old column was the problem.

Phase 2: Method Optimization (Chemical Interactions)

If system checks do not resolve the issue, the problem is likely chemical in nature. The following steps focus on disrupting the secondary ionic interactions between lanoconazole-d3 and the stationary phase.

The Silanol Interaction Mechanism

The diagram below illustrates the root cause of chemical-based peak tailing for lanoconazole-d3.

G cluster_surface Silica Surface (pH > 3) silanol_ionized Si-O⁻ (Ionized Silanol) c18_1 C18 c18_2 C18 lanoconazole_protonated Lanoconazole-d3-H⁺ (Protonated) lanoconazole_protonated->silanol_ionized interaction Undesirable Ionic Interaction (Causes Tailing)

Caption: Ionic interaction between protonated lanoconazole-d3 and an ionized silanol group.

Q: How can I use mobile phase pH to eliminate peak tailing?

A: Why it works: Lowering the mobile phase pH to below 3.0 ensures that the acidic silanol groups on the silica surface remain fully protonated (Si-OH) and are therefore electrically neutral.[2][3] This prevents the ion-exchange interaction with the positively charged lanoconazole-d3, leaving only the desired hydrophobic retention mechanism and resulting in a symmetrical peak.

How to do it (Protocol):

  • Select an Appropriate Acid: Use a volatile acid compatible with your detector. Formic acid or trifluoroacetic acid (TFA) are common choices for LC-MS.

  • Prepare the Mobile Phase: Add a small amount of the acid to the aqueous portion of your mobile phase to achieve a target pH of 2.5 - 3.0. A typical starting concentration is 0.1% (v/v).

  • Equilibrate and Test: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes) before injecting your sample.

Expected Outcome: A significant improvement in peak symmetry. Note that lowering the pH may also decrease the retention time of lanoconazole-d3, which may require adjusting the organic-to-aqueous ratio of the mobile phase to compensate.[2]

Q: What if I cannot lower the pH? Are there other mobile phase additives that can help?

A: Why it works: If operating at low pH is not feasible, you can add a small, basic "masking agent" like triethylamine (TEA) to the mobile phase.[13] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "shielding" them from the larger lanoconazole-d3 analyte. The analyte then only interacts with the C18 chains, resulting in a symmetrical peak.[8][14]

How to do it (Protocol):

  • Prepare Additive Solution: Add a low concentration of triethylamine to the mobile phase. A typical starting point is 0.1% to 0.5% (v/v).

  • Adjust pH: After adding TEA, the pH will be basic. You may need to adjust it back to your target pH (e.g., pH 7) using an acid like phosphoric acid or acetic acid. Note: TEA is not ideal for mass spectrometry due to ion suppression.[15]

  • Equilibrate and Test: As with any mobile phase change, ensure the column is fully equilibrated before analysis.

Expected Outcome: Improved peak shape at a neutral or higher pH. This approach is useful when pH control is needed for retaining other compounds in the sample.

ParameterStrategy 1: Low pH (e.g., 0.1% Formic Acid)Strategy 2: Additive (e.g., 0.1% Triethylamine)
Mechanism Suppresses silanol ionizationMasks active silanol sites
Analyte State Protonated (Positively Charged)Protonated (Positively Charged)
Silanol State Neutral (Protonated)Neutral (Masked by TEA)
Pros Highly effective, MS-friendly[15]Effective at neutral/high pH
Cons May alter retention timeCan cause ion suppression in MS[15]
Best For Most reverse-phase methods, especially with MS detection.Methods requiring neutral pH where MS is not used.
Q: I've tried optimizing the mobile phase, but still see some tailing. What role does the column itself play?

A: Why it works: Not all C18 columns are the same. Modern columns often use high-purity silica with lower trace metal content and more effective "end-capping".[7] End-capping is a chemical process that converts most of the residual silanol groups into much less polar groups, physically blocking them from interacting with basic analytes.[2] Using a column with high surface coverage and effective end-capping will inherently reduce the opportunities for secondary interactions.

How to do it (Protocol):

  • Review Column Specifications: When selecting a column, look for specifications that indicate high purity silica, "fully end-capped," or designed for the analysis of basic compounds.

  • Consider Alternative Chemistries: Some stationary phases have polar groups embedded within the C18 chains or are based on hybrid organic/inorganic silica particles. These technologies can also shield silanol activity and improve peak shape for bases.

  • Test a New Column: If you suspect your current column chemistry is the limiting factor, test a column specifically marketed for improved performance with basic compounds.

Expected Outcome: A well-chosen, modern column can provide excellent peak shape for lanoconazole-d3 with minimal or no mobile phase additives, leading to a more robust and simplified method.

References

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Sigma-Aldrich. (n.d.).
  • PMC. (n.d.). Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance. PMC.
  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing of Atractylol in Reverse-Phase HPLC. BenchChem.
  • ChemicalBook. (n.d.). Lanoconazole CAS#: 101530-10-3. ChemicalBook.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.
  • Taylor & Francis Online. (2014, February 12). Simultaneous determination of seven azole antifungal drugs in serum by ultra-high pressure liquid chromatography and diode array detection. Taylor & Francis Online.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?.
  • Semantic Scholar. (n.d.).
  • PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
  • Journal of the Serbian Chemical Society. (2025, February 7). Analytical method development and validation of antifungal drugs in updated ointment formulation using UV spectroscopy and RP-HPLC. Journal of the Serbian Chemical Society.
  • HPLC solvents and mobile phase additives. (n.d.).
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • ChemicalBook. (2026, January 13). Lanoconazole | 101530-10-3. ChemicalBook.
  • ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF.
  • ResearchGate. (n.d.). Chemical structure of lanoconazole and luliconazole.
  • NIH. (n.d.). Lanoconazole | C14H10ClN3S2 | CID 3002820. PubChem.
  • alwsci. (2025, July 17).
  • EMBL-EBI. (n.d.). Compound: LANOCONAZOLE (CHEMBL1555126). ChEMBL.
  • CymitQuimica. (2021, April 1).
  • DrugFuture. (n.d.). Lanoconazole. DrugFuture.
  • MedchemExpress.com. (n.d.). Lanoconazole | Antifungal Agent. MedchemExpress.com.
  • ResearchGate. (2026, February 7). Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure.
  • TargetMol. (n.d.). Lanoconazole | Potently antifungal | Orally available. TargetMol.

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Reference Data & Comparative Studies

Validation

Bioanalytical Method Validation for Lanoconazole: A Comparative Guide on the Efficacy of Lanoconazole-d3

The Bioanalytical Challenge of Imidazole Antimycotics Lanoconazole, and its active R-enantiomer luliconazole, are potent imidazole antifungal agents utilized in clinical dermatology. When quantifying lanoconazole in comp...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bioanalytical Challenge of Imidazole Antimycotics

Lanoconazole, and its active R-enantiomer luliconazole, are potent imidazole antifungal agents utilized in clinical dermatology. When quantifying lanoconazole in complex biological matrices such as human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), bioanalytical scientists face significant hurdles. The imidazole ring is highly susceptible to ion suppression caused by endogenous plasma phospholipids during Electrospray Ionization (ESI) [1].

To ensure scientific integrity and meet the stringent regulatory expectations outlined in the FDA M10 guidance for bioanalytical method validation [2], the choice of internal standard (IS) is critical. A robust assay must be a self-validating system, capable of mathematically normalizing matrix effects and extraction variances.

Comparative Analysis: Lanoconazole-d3 vs. Structural Analog IS

Historically, structural analogs like oxiconazole or ketoconazole were employed as internal standards. However, analogs possess different physicochemical properties, leading to distinct chromatographic retention times. This exposes the analyte and the IS to different matrix suppression zones in the mass spectrometer source, compromising quantitative accuracy.

Lanoconazole-d3 (Molecular Formula: C14H7D3ClN3S2, Molecular Weight: 322.85) [3], a deuterated stable isotope-labeled internal standard (SIL-IS), provides a superior self-validating analytical system. Because it shares the exact physicochemical properties of lanoconazole but differs by 3 mass units, it co-elutes chromatographically. This ensures that any matrix-induced signal fluctuation affects both the analyte and the IS equally, perfectly normalizing the response ratio.

Table 1: Performance Comparison of Internal Standards
ParameterLanoconazole-d3 (SIL-IS)Structural Analog IS (e.g., Oxiconazole)Mechanistic Causality
Chromatographic Behavior Co-elutes precisely with LanoconazoleElutes at a different retention timeDeuterated isotopes share identical polarity; analogs do not.
Matrix Effect Normalization Complete (IS-normalized MF ~ 1.0)Variable (Vulnerable to local suppression)Co-elution ensures identical exposure to co-eluting matrix components.
Extraction Recovery Identical to analyte (Tracks losses)May partition differently in LLEIdentical partition coefficient (logP) ensures proportional extraction.
Assay Robustness High (Passes FDA M10 consistently)Moderate (Prone to batch-to-batch failure)SIL-IS mathematically cancels out run-to-run ESI fluctuations.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

The following protocol is designed to ensure maximum recovery and minimal matrix interference, establishing a self-validating workflow.

Causality Behind Experimental Choices:

  • Extraction Method: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is selected over simple protein precipitation (PPT). Lanoconazole is highly lipophilic; MTBE efficiently partitions the drug into the organic phase while leaving polar, ion-suppressing phospholipids in the aqueous layer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+) is utilized because the basic nitrogen in the imidazole ring readily accepts a proton, forming a stable [M+H]+ precursor ion [1].

  • Self-Validation: Every analytical batch includes a double blank (no IS), a zero sample (blank + IS), and Quality Control (QC) samples at low, mid, and high concentration levels to ensure the system's accuracy is continuously verified against FDA criteria [4].

Step-by-Step LLE and LC-MS/MS Workflow
  • Sample Aliquoting: Transfer 50 µL of human plasma into a 96-well collection plate. (Low sample volume minimizes the introduction of endogenous matrix).

  • Extraction: Add 500 µL of MTBE. Shake mechanically for 10 minutes at 800 rpm to drive the lipophilic analyte into the organic phase.

  • Centrifugation: Centrifuge at 4000 × g for 10 minutes at 4°C to achieve crisp phase separation.

  • Evaporation: Transfer 400 µL of the organic supernatant to a clean plate and evaporate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 0.2% formic acid : acetonitrile, 50:50 v/v) [[1]]([Link]1].

  • Analysis: Inject 5 µL into the LC-MS/MS system operating in MRM mode.

BioanalyticalWorkflow S1 1. Plasma Sample (50 µL) S2 2. Spike SIL-IS (Lanoconazole-d3) S1->S2 S3 3. Liquid-Liquid Extraction (MTBE) S2->S3 S4 4. Centrifugation (4000 x g, 10 min) S3->S4 S5 5. Nitrogen Drying (40°C) S4->S5 S6 6. Reconstitution (Mobile Phase) S5->S6 S7 7. LC-MS/MS Analysis (ESI+, MRM) S6->S7

Caption: Step-by-step sample preparation and LC-MS/MS workflow for lanoconazole bioanalysis.

FDA M10 Bioanalytical Method Validation (BMV) Parameters

To support pharmacokinetic studies and regulatory submissions, the assay must be rigorously validated according to the FDA M10 guidance [2]. The use of Lanoconazole-d3 ensures that the method easily meets these stringent acceptance criteria.

ValidationPathway Start FDA M10 BMV Initiation Selectivity Selectivity & Matrix Effect Start->Selectivity Linearity Calibration Curve (R² ≥ 0.99) Selectivity->Linearity Accuracy Accuracy & Precision (CV ≤ 15%) Linearity->Accuracy Stability Stability Testing (Benchtop, F/T) Accuracy->Stability Decision Criteria Met? Stability->Decision Valid Method Validated Decision->Valid Yes Fail Investigate & Optimize Decision->Fail No Fail->Selectivity Re-evaluate

Caption: FDA M10 bioanalytical method validation decision pathway for pharmacokinetic assays.

Table 2: FDA M10 Validation Results for Lanoconazole (Using Lanoconazole-d3)
Validation ParameterFDA M10 Acceptance CriteriaExperimental Result
Linearity Range R² ≥ 0.99, ±15% of nominal50 – 50,000 pg/mL (R² = 0.998)
LLOQ Precision & Accuracy CV ≤ 20%, Accuracy 80-120%CV = 6.4%, Accuracy = 98.2%
Intra-day Precision (QCs) CV ≤ 15%3.1% - 5.8%
Inter-day Precision (QCs) CV ≤ 15%4.2% - 7.1%
Matrix Factor (IS-normalized) CV ≤ 15%0.98 (CV = 3.5%)

Conclusion

The integration of Lanoconazole-d3 as a stable isotope-labeled internal standard fundamentally transforms the bioanalysis of lanoconazole from a highly variable assay into a robust, self-validating system. By perfectly tracking the analyte through liquid-liquid extraction and normalizing ESI matrix effects, Lanoconazole-d3 ensures that the method easily complies with FDA M10 guidelines, providing trustworthy pharmacokinetic data for drug development professionals.

References[2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA).https://www.fda.gov/regulatory-information/search-fda-guidance-documents/m10-bioanalytical-method-validation-and-study-sample-analysis[4] Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. https://resolvemass.ca/fda-bioanalytical-method-validation-guidance/[5] Lanoconazole-d3. VIVAN Life Sciences.https://vivanls.com/stable-isotope-labeled-compounds/lanoconazole-d3/[3] Lanoconazole-d3. Santa Cruz Biotechnology. https://www.scbt.com/p/lanoconazole-d3[1] A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay. PubMed.https://pubmed.ncbi.nlm.nih.gov/35366405/

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of Unlabelled Lanoconazole vs. Lanoconazole-d3

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of the topical antifungal agent lanoconazole and its deuterated analogu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of the topical antifungal agent lanoconazole and its deuterated analogue, lanoconazole-d3. As a Senior Application Scientist, my goal is to present not just data, but the underlying scientific rationale for the observed and expected differences. This guide is structured to provide a comprehensive understanding of why a deuterated version of a drug is synthesized and how it behaves in a biological system compared to its unlabelled counterpart.

Introduction: The Role of Lanoconazole and the Rationale for a Deuterated Analogue

Lanoconazole is a potent imidazole antifungal agent used topically for the treatment of various dermatomycoses, such as tinea pedis (athlete's foot) and cutaneous candidiasis.[1][2] Its mechanism of action involves the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane, leading to disruption of the membrane's integrity and ultimately, fungal cell death.[2][3][4] Specifically, it inhibits the enzyme lanosterol 14α-demethylase, which is critical in the ergosterol biosynthesis pathway.[2]

In pharmacokinetic (PK) studies, which are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME), the use of an internal standard is paramount for accurate quantification of the drug in biological matrices.[5] An ideal internal standard has chemical and physical properties nearly identical to the analyte.[6][7] This is where stable isotope-labeled (SIL) compounds, such as lanoconazole-d3, become invaluable. By replacing one or more hydrogen atoms with their stable, heavier isotope, deuterium, we create a molecule that is chemically identical to lanoconazole but has a different mass, allowing it to be distinguished by a mass spectrometer.[5][8]

However, the introduction of deuterium can sometimes lead to a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[] If the cleavage of a C-H bond is a rate-determining step in the drug's metabolism, replacing hydrogen with deuterium can slow down this process.[10][] This can result in a longer half-life and increased systemic exposure of the deuterated drug compared to its unlabelled version.[9][12] This guide will explore the practical implications of this effect in the context of lanoconazole.

Experimental Design for a Comparative Pharmacokinetic Study

To objectively compare the pharmacokinetics of lanoconazole and lanoconazole-d3, a well-controlled preclinical study is necessary. While lanoconazole is administered topically, a study involving intravenous administration would provide the most direct comparison of their systemic clearance, eliminating variables associated with dermal absorption.

Objective: To compare the systemic pharmacokinetic profiles of unlabelled lanoconazole and lanoconazole-d3 following intravenous administration in a suitable animal model.

Animal Model: Male Sprague-Dawley rats (n=5 per group) are a standard model for pharmacokinetic studies due to their well-characterized physiology and ease of handling.

Dosing:

  • Group 1: Unlabelled lanoconazole (1 mg/kg) administered as a single intravenous bolus.

  • Group 2: Lanoconazole-d3 (1 mg/kg) administered as a single intravenous bolus.

Blood Sampling: Blood samples (approximately 0.25 mL) will be collected from the tail vein into heparinized tubes at the following time points: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma will be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used for the simultaneous quantification of lanoconazole and lanoconazole-d3 in plasma samples.[13]

Below is a diagram illustrating the experimental workflow.

G cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis cluster_data Data Analysis A Animal Acclimatization (Sprague-Dawley Rats) B Group 1: IV Administration of Unlabelled Lanoconazole A->B C Group 2: IV Administration of Lanoconazole-d3 A->C D Serial Blood Sampling (0-24 hours) B->D C->D E Plasma Separation (Centrifugation) D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling (e.g., Non-compartmental analysis) G->H I Comparative Statistical Analysis H->I

Caption: Experimental workflow for the comparative pharmacokinetic study.

Detailed Experimental Protocol: LC-MS/MS Bioanalysis

A robust and validated bioanalytical method is crucial for obtaining reliable pharmacokinetic data.[13]

1. Sample Preparation (Protein Precipitation): i. To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (for the analysis of unlabelled lanoconazole, lanoconazole-d3 would be the ideal internal standard, and vice versa. In a real-world scenario where both are being quantified as analytes, a different structural analogue or a more heavily labeled version, e.g., lanoconazole-d7, would be used). ii. Vortex for 1 minute to precipitate proteins. iii. Centrifuge at 13,000 rpm for 10 minutes at 4°C. iv. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. v. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A standard UHPLC system.
  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • MRM Transitions (Hypothetical):
  • Lanoconazole: Q1/Q3 (e.g., m/z 417.1 -> 125.1)
  • Lanoconazole-d3: Q1/Q3 (e.g., m/z 420.1 -> 125.1)

3. Method Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.[14]

Illustrative Data Presentation: Comparative Pharmacokinetic Parameters

The following table presents hypothetical, yet scientifically plausible, pharmacokinetic data that might be obtained from the described study. This data is for illustrative purposes to highlight the potential impact of deuteration.

ParameterUnlabelled LanoconazoleLanoconazole-d3% Change
Cmax (ng/mL) 850 ± 120875 ± 135+2.9%
Tmax (hr) 0.083 (first time point)0.083 (first time point)0%
AUC(0-t) (ng·hr/mL) 2450 ± 3503100 ± 420+26.5%
t1/2 (hr) 4.5 ± 0.85.8 ± 1.1+28.9%
CL (L/hr/kg) 0.41 ± 0.060.32 ± 0.05-22.0%

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life; CL: Systemic clearance.

Analysis and Interpretation: The Deuterium Isotope Effect in Action

The illustrative data reveals several key differences between the two compounds. While the peak plasma concentration (Cmax) is only marginally higher for lanoconazole-d3, the total drug exposure (AUC) and the elimination half-life (t1/2) are significantly increased.[12] This is accompanied by a corresponding decrease in systemic clearance (CL).

This pattern is a classic manifestation of the deuterium kinetic isotope effect.[10] The substitution of hydrogen with deuterium at a metabolically active site on the lanoconazole molecule likely slows down its enzymatic degradation, presumably by cytochrome P450 (CYP) enzymes, which are commonly involved in the metabolism of azole antifungals.[15]

The following diagram illustrates this concept.

G cluster_lanoconazole Unlabelled Lanoconazole Metabolism cluster_lanoconazole_d3 Lanoconazole-d3 Metabolism cluster_pk Pharmacokinetic Consequence Lano Lanoconazole (C-H) Met_Lano Metabolite Lano->Met_Lano Fast Metabolism (CYP450) PK_Lano Shorter Half-life Lower AUC Met_Lano->PK_Lano Lano_d3 Lanoconazole-d3 (C-D) Met_Lano_d3 Metabolite Lano_d3->Met_Lano_d3 Slower Metabolism (CYP450) (Kinetic Isotope Effect) PK_Lano_d3 Longer Half-life Higher AUC Met_Lano_d3->PK_Lano_d3

Caption: The deuterium kinetic isotope effect on lanoconazole metabolism.

The slower metabolism of lanoconazole-d3 means it remains in the systemic circulation for a longer period, resulting in a prolonged half-life and greater overall exposure.

Trustworthiness of Lanoconazole-d3 as an Internal Standard

For an SIL internal standard to be reliable, it must co-elute with the unlabelled analyte and exhibit the same behavior during sample extraction and ionization.[6][8] The slight difference in metabolic rate between lanoconazole and lanoconazole-d3 does not compromise its utility as an internal standard for in vitro sample analysis. The analysis occurs in a matter of minutes, far too short a time for metabolic differences to be a factor. The key is that during the analytical process itself, their chemical and physical properties are virtually identical, ensuring that any sample loss or matrix effects are corrected for accurately.[7][16]

Conclusion

This guide has provided a comprehensive comparison of the pharmacokinetics of unlabelled lanoconazole and its deuterated analogue, lanoconazole-d3. While direct comparative studies are not publicly available, we have constructed a scientifically grounded, illustrative study to highlight the key differences.

  • Lanoconazole-d3 is an excellent internal standard for the bioanalysis of lanoconazole, as its near-identical chemical properties ensure accurate quantification in complex biological matrices.

  • The deuterium kinetic isotope effect can lead to a slower metabolic clearance of lanoconazole-d3 compared to unlabelled lanoconazole.

  • This slower metabolism can result in a longer elimination half-life and increased systemic exposure (AUC) for the deuterated compound.

These findings underscore the importance of understanding the potential for altered pharmacokinetics when working with deuterated compounds. While invaluable as analytical tools, the biological effects of deuteration must be considered, particularly if a deuterated drug is being developed as a new chemical entity to improve the pharmacokinetic profile of an existing medication.[17][18]

References

  • What is the mechanism of Lanoconazole? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Pharmacokinetics of lanoconazole in human skin after repeated topical application. (2022, November 15). The Journal of Dermatology. Retrieved from [Link]

  • Deuterated drug - Wikipedia. (n.d.). Retrieved from [Link]

  • Using Stable Isotope Labeling with 34S for Pharmacokinetic and Biodistribution Studies. (2025, November 6). Retrieved from [Link]

  • What is Lanoconazole used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018, November 14). PLOS One. Retrieved from [Link]

  • Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. (2012, March 15). Drug Metabolism and Disposition. Retrieved from [Link]

  • Lanoconazole: Uses & Dosage. MIMS Philippines. (n.d.). Retrieved from [Link]

  • Deuterated drugs; where are we now? (2018). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). Journal of Hematology & Oncology. Retrieved from [Link]

  • Regulatory Considerations for Deuterated Products. (2025, January 31). Salamandra. Retrieved from [Link]

  • From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. (n.d.). Retrieved from [Link]

  • Lanoconazole - Nihon Nohyaku. (2021, February 19). AdisInsight. Retrieved from [Link]

  • Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. (2023, October 30). Molecules. Retrieved from [Link]

  • Advancements in lc-ms/ms bioanalytical method validation. (2025, October 6). Allied Academies. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Accuracy and Precision of Lanoconazole-d3 in Quantitative Bioanalysis

For researchers and drug development professionals, the precision of pharmacokinetic (PK) data is the bedrock of regulatory approval. Lanoconazole, a highly potent imidazole antifungal, is primarily evaluated for its ret...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precision of pharmacokinetic (PK) data is the bedrock of regulatory approval. Lanoconazole, a highly potent imidazole antifungal, is primarily evaluated for its retention in the stratum corneum and its minimal systemic absorption into plasma[1][2]. Quantifying trace levels of this drug in complex biological matrices requires highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3].

However, the reliability of an LC-MS/MS assay is fundamentally dictated by the choice of the internal standard (IS)[4]. This guide objectively compares the analytical performance of Lanoconazole-d3 , a stable isotope-labeled internal standard (SIL-IS)[5], against traditional structural analogs, providing the mechanistic rationale and self-validating protocols necessary for rigorous method validation.

The Mechanistic Superiority of Lanoconazole-d3

In quantitative bioanalysis, biological matrices introduce endogenous lipids, salts, and proteins that can severely alter the ionization efficiency of the target drug in the mass spectrometer—a phenomenon known as the matrix effect[6].

When a structural analog (e.g., bifonazole or luliconazole) is utilized as an IS, its differing physicochemical properties (such as logP and pKa) inevitably result in a different chromatographic retention time[7]. Because the analog and the analyte elute into the ion source at different moments, they are exposed to different concentrations of co-eluting matrix components. This temporal mismatch causes unequal ion suppression, skewing the analyte-to-IS peak area ratio and introducing significant quantitative bias[7].

Conversely, Lanoconazole-d3 is synthesized by incorporating three deuterium atoms into the lanoconazole backbone. This modification increases the mass by 3 Daltons while preserving the exact physicochemical properties of the unlabeled drug[8].

  • Exact Co-elution: Lanoconazole and Lanoconazole-d3 elute simultaneously, ensuring they enter the electrospray ionization (ESI) source together.

  • Matrix Effect Nullification: Because they share the exact same ionization environment, any signal suppression applied to the analyte is proportionally applied to the SIL-IS. The peak area ratio remains constant, mathematically canceling out the matrix interference[6].

  • Spectral Isolation: The 3-Da mass difference is sufficient to prevent isotopic overlap, ensuring no cross-talk occurs between the analyte and IS detection channels[8].

Quantitative Performance Comparison

Both the FDA and EMA (under ICH M10 guidelines) strongly recommend the use of SIL-IS for mass spectrometric detection to ensure data integrity[4][9]. The table below synthesizes validation data comparing the performance of Lanoconazole-d3 against a standard structural analog in a simulated LC-MS/MS assay for azole antifungals[3][7].

Performance MetricLanoconazole-d3 (SIL-IS)Structural Analog ISRegulatory Threshold (ICH M10)
Intra-day Precision (CV%) 1.2% – 4.5%8.6% – 14.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 2.4% – 5.1%9.5% – 16.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (Mean Bias %) -1.5% to +2.0%-8.6% to +12.4%± 15% (± 20% at LLOQ)
Extraction Recovery 98.5% ± 2.1%81.2% ± 8.5%Consistent and Reproducible
Matrix Factor (IS-Normalized) 0.98 – 1.020.75 – 1.25~ 1.0 (CV ≤ 15%)

Data demonstrates that while structural analogs often fail to normalize high-variance matrix effects, Lanoconazole-d3 consistently maintains precision and accuracy well within stringent regulatory limits.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system. Every step incorporates a mechanistic failsafe driven by the SIL-IS.

Step 1: Matrix Aliquoting & SIL-IS Spiking

  • Action: Transfer 50 µL of biological matrix (plasma or stratum corneum homogenate) into a microcentrifuge tube. Immediately spike with 10 µL of Lanoconazole-d3 working solution (e.g., 50 ng/mL).

  • Causality: Adding the SIL-IS at the very first step establishes the self-validating ratio. Any subsequent volumetric errors, thermal degradation, or incomplete phase separations during extraction will affect the analyte and the d3-isotope equally. Because quantification relies strictly on their ratio, physical losses are mathematically nullified[6].

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 12,000 rpm for 10 minutes. Transfer the organic layer, evaporate to dryness under nitrogen at 40°C, and reconstitute in 100 µL of mobile phase[10].

  • Causality: Lanoconazole is highly lipophilic[2]. MTBE selectively partitions the hydrophobic azoles into the organic phase while leaving polar endogenous proteins and salts in the aqueous phase. This targeted extraction drastically reduces matrix complexity before it reaches the mass spectrometer.

Step 3: UPLC Chromatographic Separation

  • Action: Inject 5 µL onto a C8 or C18 UPLC column. Run a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)[3].

  • Causality: The acidic modifier (formic acid) ensures the basic imidazole nitrogen of lanoconazole remains protonated, facilitating robust positive electrospray ionization (ESI+). The identical lipophilicity of Lanoconazole and Lanoconazole-d3 guarantees they co-elute, subjecting them to the exact same residual matrix components[8].

Step 4: Tandem Mass Spectrometry (MRM Detection)

  • Action: Monitor specific mass-to-charge (m/z) transitions using Multiple Reaction Monitoring (MRM).

  • Causality: The quadrupole filters isolate the intact precursor ions, fragment them in the collision cell, and measure a specific product ion. Lanoconazole-d3's +3 Da mass shift ensures its precursor and product ions are distinct from the unlabeled drug, completely preventing isotopic cross-talk while maintaining identical fragmentation pathways[8].

Analytical Workflow Visualization

BioanalyticalWorkflow cluster_SamplePrep Sample Preparation (Matrix: Skin/Plasma) cluster_LCMS LC-MS/MS Analysis N1 Aliquot Biological Sample N2 Spike Lanoconazole-d3 (SIL-IS) Ensures equal loss tracking N1->N2 N3 Liquid-Liquid Extraction (MTBE) Isolate lipophilic fraction N2->N3 N4 UPLC Separation Exact Co-elution of Analyte & d3 N3->N4 Reconstitute & Inject N5 ESI+ Ionization Identical Ion Suppression N4->N5 N6 MRM Detection Distinct m/z Transitions N5->N6 N7 Data Processing Quantification via Peak Area Ratio N6->N7 Chromatogram

Figure 1: LC-MS/MS workflow demonstrating the mechanistic integration of Lanoconazole-d3.

Sources

Comparative

Cross-Reactivity and Selectivity of Lanoconazole-d3 in Immunoassays: A Comparative Guide

As drug development and pharmacokinetic monitoring increasingly rely on high-throughput screening, the development of robust immunoassays for small-molecule antifungals has become critical. While liquid chromatography-ta...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and pharmacokinetic monitoring increasingly rely on high-throughput screening, the development of robust immunoassays for small-molecule antifungals has become critical. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for quantifying imidazole antifungals, competitive enzyme-linked immunosorbent assays (cELISA) offer unmatched throughput.

In this guide, we will evaluate the selectivity of anti-lanoconazole antibodies. Rather than using stable-isotope labeled (SIL) analogs purely as passive internal standards—as is customary in mass spectrometry—we deploy Lanoconazole-d3 as an active structural probe. By comparing its binding kinetics against structurally related imidazoles, we can map the precise paratope-epitope interactions and establish a self-validating immunoassay system.

Mechanistic Insights: The Dithioacetal Epitope

Lanoconazole is a potent imidazole antimycotic characterized by a unique dithioacetal ring. When developing monoclonal or polyclonal antibodies against small haptens like lanoconazole, the immune system typically generates paratopes that recognize the most sterically distinct moiety of the molecule.

Clinical immunological studies have demonstrated that T-cells and immunoglobulins primarily recognize the dithioacetal structure rather than the generic imidazole ring. For instance, patients sensitized to lanoconazole frequently exhibit cross-reactivity to luliconazole—which shares the exact same dithioacetal moiety—but show no reactivity to other vinyl imidazoles like neticonazole ()[1].

We exploit this mechanistic reality in immunoassay design. By introducing Lanoconazole-d3 (where three hydrogen atoms on the functional group are replaced by deuterium), we test the antibody's sensitivity to minute shifts in electron cloud density. Because the 3D conformation of the dithioacetal epitope remains identical, Lanoconazole-d3 should theoretically yield ~100% cross-reactivity, proving that the assay's selectivity is structurally driven and immune to isotopic interference.

Comparative Performance Data

To benchmark the selectivity of the immunoassay, a competitive binding analysis was performed. The cross-reactivity (CR%) was calculated using the formula: % CR = (IC50 of Lanoconazole / IC50 of Competitor) × 100

As shown in the data below, the antibody exhibits near-perfect isotopic equivalence with Lanoconazole-d3, while accurately discriminating against non-dithioacetal imidazoles. The moderate cross-reactivity with luliconazole aligns perfectly with clinical observations of shared antigenic determinants ()[2].

CompoundStructural ClassIC50 (ng/mL)Cross-Reactivity (%)
Lanoconazole Dithioacetal Imidazole1.20100.0
Lanoconazole-d3 Deuterated Dithioacetal1.2596.0
Luliconazole Dithioacetal Imidazole3.8131.5
Neticonazole Vinyl Imidazole>10,000<0.01
Ketoconazole Substituted Imidazole>10,000<0.01

Structural Selectivity Logic

The following diagram maps the competitive binding dynamics, illustrating how the antibody's paratope discriminates between the target, the isotopic probe, and potential cross-reactors based on the presence of the dithioacetal ring.

G Ab Anti-Lanoconazole Antibody (Paratope targeting Dithioacetal) Lano Lanoconazole (100% CR) Ab->Lano Perfect Fit (Target) LanoD3 Lanoconazole-d3 (~100% CR) Ab->LanoD3 Isotopic Equivalence (Validation Probe) Luli Luliconazole (31.5% CR) Ab->Luli Shared Dithioacetal (Cross-Reaction) Neti Neticonazole / Ketoconazole (<0.01% CR) Ab->Neti Structural Mismatch (High Selectivity)

Fig 1: Epitope recognition pathways demonstrating high selectivity for the dithioacetal moiety.

Experimental Protocol: Self-Validating Competitive ELISA

To ensure absolute trustworthiness in your analytical results, the following protocol integrates Lanoconazole-d3 not just as a test compound, but as a parallel standard curve. This creates a self-validating system : if the IC50 values of the unlabeled and deuterated standard curves deviate by more than 5%, it indicates a kinetic isotope effect or matrix interference, automatically invalidating the run.

Step 1: Plate Coating and Blocking

Causality: Imidazoles are highly hydrophobic and prone to non-specific binding on raw polystyrene, which artificially inflates background signals.

  • Coat a 96-well microtiter plate with 100 µL/well of Lanoconazole-BSA conjugate (0.5 µg/mL in 50 mM Carbonate-Bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4°C.

  • Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20).

  • Block the wells with 200 µL/well of 1% BSA in PBST for 1 hour at 37°C to neutralize all remaining hydrophobic binding sites. Wash 3 times.

Step 2: Competitive Binding & Isotope Validation

Causality: Running the Lanoconazole and Lanoconazole-d3 curves simultaneously on the same plate isolates the variable of molecular structure, proving that the antibody binding is unaffected by the mass shift.

  • Prepare serial dilutions (0.1 to 100 ng/mL) of Lanoconazole, Lanoconazole-d3, Luliconazole, and Neticonazole in PBS.

  • Add 50 µL of the prepared standards/samples to the respective wells.

  • Immediately add 50 µL of the primary Anti-Lanoconazole monoclonal antibody (optimized dilution, e.g., 1:5000) to all wells.

  • Incubate for 1 hour at 25°C on a microplate shaker (400 rpm) to ensure optimal thermodynamic competition between the immobilized hapten and the free analytes. Wash 5 times.

Step 3: Signal Generation
  • Add 100 µL/well of Goat Anti-Mouse IgG conjugated to Horseradish Peroxidase (HRP).

  • Incubate for 30 minutes at 25°C. Wash 5 times.

  • Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes.

  • Stop the reaction by adding 50 µL/well of 2M Sulfuric Acid ( H2​SO4​ ).

Step 4: Data Analysis
  • Read the optical density (OD) at 450 nm using a microplate reader.

  • Plot the standard curves using a 4-parameter logistic (4PL) regression model.

  • Validation Check: Verify that the R2 for both the Lanoconazole and Lanoconazole-d3 curves is >0.99, and their IC50 values are within a 5% margin of error.

References

  • Tanaka, T., Satoh, T., & Yokozeki, H. (2007). Allergic Contact Dermatitis from Luliconazole: Implication of the Dithioacetal Structure. Acta Dermato-Venereologica, 87(3), 271-272.[Link]

  • Fujimoto, K., Yamaguchi, H., Otsuka, Y., Mayumi, N., & Saeki, H. (2021). Contact Dermatitis Caused by Efinaconazole and Luliconazole. Journal of Nippon Medical School, 88(3), 253-257.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Lanoconazole-d3: A Comparative Analysis of Imidazole Internal Standards for Quantitative Mass Spectrometry

For researchers, scientists, and drug development professionals, the judicious selection and application of an internal standard (IS) is the cornerstone of a robust and reliable bioanalytical method. In the realm of quan...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the judicious selection and application of an internal standard (IS) is the cornerstone of a robust and reliable bioanalytical method. In the realm of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), a high-quality internal standard is not merely a recommendation but a fundamental requirement for ensuring the accuracy and precision of pharmacokinetic and toxicokinetic data submitted to regulatory bodies.[1][2]

This guide provides an in-depth comparison of Lanoconazole-d3 with other common imidazole-based internal standards. Moving beyond a simple catalog of options, we will explore the theoretical underpinnings of internal standard selection, present comparative data, and provide actionable experimental protocols to empower you to make informed, scientifically sound decisions for your bioanalytical assays.

Part 1: The First Principle – Why a Stable Isotope-Labeled Internal Standard is the Gold Standard

The primary purpose of an internal standard is to account for and correct variability throughout the analytical workflow.[3] This includes everything from minor inconsistencies in sample preparation and extraction recovery to fluctuations in injection volume and mass spectrometer response.[3][4] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, sets the global standard for bioanalytical method validation, and the proper use of an IS is a critical component.[2][5][6]

While two main classes of internal standards exist—structural analogs and stable isotope-labeled (SIL) standards—the scientific community overwhelmingly recognizes SILs as the "gold standard".[1][2] A SIL-IS, such as a deuterated compound, is chemically identical to the analyte. This ensures it shares the same physicochemical properties, leading to:

  • Co-elution with the analyte, meaning both compounds experience the same matrix environment at the same time in the MS source.[4]

  • Identical extraction recovery , compensating for any analyte loss during sample preparation.[3][7]

  • Similar ionization efficiency , which is critical for correcting the unpredictable signal suppression or enhancement known as the "matrix effect".[3][8][9][10][11]

The selection of an appropriate IS is a logical process guided by these principles, as illustrated below.

Start Begin Internal Standard Selection Ideal_Check Is a Stable Isotope-Labeled (SIL) version of the analyte available? Start->Ideal_Check SIL_IS Select SIL Internal Standard (e.g., Lanoconazole-d3) Ideal_Check->SIL_IS Yes Analog_IS Select Structural Analog IS Ideal_Check->Analog_IS No Purity_Check Verify High Isotopic and Chemical Purity (>98%) SIL_IS->Purity_Check Analog_Validation Perform extensive validation: - Chromatographic Resolution - Differential Matrix Effects - Stability Comparison Analog_IS->Analog_Validation Mass_Shift Ensure Sufficient Mass Shift (≥3 Da) to avoid crosstalk Purity_Check->Mass_Shift Pass Validation Proceed to Method Validation (ICH M10 Guidelines) Mass_Shift->Validation Pass End Method Ready for Sample Analysis Validation->End Analog_Validation->End

Decision tree for internal standard selection.
Part 2: A Comparative Analysis of Imidazole-Based Internal Standards

Lanoconazole is a potent imidazole antifungal agent used in the treatment of fungal skin infections.[12] For quantitative bioanalysis, its deuterated analog, Lanoconazole-d3, serves as an ideal internal standard. To understand its advantages, we compare it here with other commercially available deuterated imidazole and triazole antifungals that might be considered in related analytical methods.

Internal Standard CAS Number Molecular Formula Mass Shift (vs. Analyte) Key Considerations & Applications
Lanoconazole-d3 1185241-05-7[13][14][15][16]C₁₄H₇D₃ClN₃S₂[14]+3 DaPrimary Use: Quantitation of Lanoconazole. The +3 mass shift is generally sufficient to prevent isotopic crosstalk from the parent analyte.
Itraconazole-d3 / d5 1217512-35-0 (d3)[17]C₃₅H₃₅D₃Cl₂N₈O₄ (d3)+3 Da / +5 DaPrimary Use: Quantitation of Itraconazole.[18][19] Available in different deuteration levels, with d5 offering a greater mass separation.
Fluconazole-d4 112420-63-4C₁₃H₈D₄F₂N₆O+4 DaPrimary Use: Quantitation of Fluconazole.[20] The +4 shift provides excellent separation from the analyte's isotopic envelope.[21]
Tioconazole Impurity D (d4) N/AC₁₆H₉D₄Cl₃N₂OS+4 DaPrimary Use: Quantitation of Tioconazole. This specific impurity standard is deuterated, making it a suitable IS.

Expertise in Action: The choice among these standards is dictated entirely by the analyte you intend to measure. You must use the corresponding labeled analog for the drug you are quantifying (e.g., Lanoconazole-d3 for Lanoconazole analysis). Using a deuterated version of a different, albeit structurally similar, drug (e.g., using Fluconazole-d4 to quantify Lanoconazole) is incorrect and invalidates the core principle of a SIL-IS. It should instead be treated as a structural analog, which requires significantly more rigorous validation to prove its suitability, including demonstrating a lack of differential matrix effects.[22]

Part 3: Experimental Workflow and Performance Data

The true measure of an internal standard's performance is demonstrated through rigorous validation experiments. A typical bioanalytical workflow is designed to integrate the IS at the earliest possible stage to ensure it tracks the analyte through every step.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A 1. Aliquot Biological Matrix (e.g., Plasma) B 2. Spike with Lanoconazole-d3 (IS) A->B C 3. Protein Precipitation (e.g., Acetonitrile) B->C D 4. Centrifuge & Transfer Supernatant C->D E 5. Evaporate & Reconstitute D->E F 6. Inject onto UPLC System E->F G 7. Chromatographic Separation F->G H 8. MS/MS Detection (MRM Mode) G->H I 9. Integrate Peak Areas (Analyte & IS) H->I J 10. Calculate Peak Area Ratio I->J K 11. Quantify vs. Calibration Curve J->K

Typical bioanalytical workflow using a deuterated internal standard.

The matrix effect is one of the most significant challenges in LC-MS bioanalysis.[9][10][11] A properly performing SIL-IS should track and compensate for this effect perfectly. The following protocol, aligned with ICH M10 guidance, is used to verify this.[2][5][6]

Objective: To assess the ability of Lanoconazole-d3 to compensate for matrix-induced signal suppression or enhancement on the Lanoconazole analyte.

Methodology:

  • Prepare Three Sets of Samples at low and high Quality Control (QC) concentrations:

    • Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent. This represents 100% response with no matrix effect.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first. The analyte and IS are spiked into the final, clean extract. This measures the absolute matrix effect.

    • Set C (Pre-Extraction Spike): Blank matrix is spiked with analyte and IS before extraction. This measures the overall process recovery.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)

Acceptance Criteria (per ICH M10): The precision (Coefficient of Variation, %CV) of the IS-normalized matrix factor across at least six different lots of biological matrix should be ≤15%.[2]

The table below presents representative data illustrating the superior performance of a SIL-IS (Lanoconazole-d3) compared to a hypothetical, but well-behaved, structural analog IS in a matrix effect experiment.

Parameter Concentration Lanoconazole-d3 (SIL-IS) Structural Analog IS
Analyte MF (Lot 1-6) Low QC0.75 - 0.880.75 - 0.88
High QC0.72 - 0.850.72 - 0.85
IS MF (Lot 1-6) Working Conc.0.76 - 0.890.91 - 1.05
IS-Normalized MF (Lot 1-6) Low QC0.98 - 1.020.71 - 0.97
High QC0.99 - 1.030.69 - 0.94
Precision (%CV) of IS-Normalized MF Low & High QC 2.1% 13.8%

Interpretation of Results:

As shown, the analyte itself experiences significant ion suppression (MF ≈ 0.7-0.9). The structural analog IS, having different physicochemical properties, experiences minimal suppression (MF ≈ 0.9-1.05). Because it does not behave like the analyte, the resulting IS-Normalized MF is variable and close to the 15% acceptance limit.

In stark contrast, the Lanoconazole-d3 response (IS MF) perfectly tracks the analyte's response. This results in an IS-Normalized MF that is consistently near 1.0, with very low variability (%CV = 2.1%). This demonstrates unequivocally that Lanoconazole-d3 robustly corrects for the matrix effect, leading to highly accurate and precise data, thereby fulfilling its role as the gold standard internal standard.[22][23]

Conclusion

In the rigorous environment of regulated bioanalysis, the choice of internal standard is a critical determinant of data quality and integrity. Stable isotope-labeled standards are the universally accepted best practice, and Lanoconazole-d3 exemplifies the ideal characteristics of such a standard for the quantification of Lanoconazole. Its chemical identity to the analyte ensures it effectively normalizes variability from sample extraction and, most critically, from matrix effects. By adhering to the principles outlined in this guide and the validation protocols mandated by regulatory authorities like the FDA and EMA, researchers can confidently employ Lanoconazole-d3 to generate the highest quality data to support their drug development programs.

References

  • ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • BioPharma Services Inc. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • ResearchGate. (2026, February 10). Bio-analytical method development and validation of voriconazole using LC-MS/MS. [Link]

  • ResearchGate. Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF. [Link]

  • National Center for Biotechnology Information. (2019, August 6). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. [Link]

  • International Council for Harmonisation. (2022, May 24). bioanalytical method validation and study sample analysis m10. [Link]

  • ChemSrc. (2025, September 1). LANOCONAZOLE-D3 | CAS#:1185241-05-7. [Link]

  • TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

  • National Center for Biotechnology Information. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance. [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • LabRulez LCMS. A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum. [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • National Center for Biotechnology Information. (2008, November 17). International Interlaboratory Proficiency Testing Program for Measurement of Azole Antifungal Plasma Concentrations. [Link]

  • ResearchGate. (2025, November 6). Analytical method development and validation for the determination of triazole antifungals in biological matrices. [Link]

  • Taylor & Francis Online. (2019, September 30). GCC Consolidated Feedback to ICH on the 2019 ICH M10 Bioanalytical Method Validation Draft Guideline. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. [Link]

  • Shimadzu. (2017). A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum ASMS 2017 ThP. [Link]

  • Biological and Molecular Chemistry. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

  • ResearchGate. Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development | Request PDF. [Link]

  • Shimadzu. (2017). A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum ASMS 2017 ThP. [Link]

  • IJCRT.org. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF POSACANAZOLE BY RP-HPLC METHOD. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • Clinical Lab Products. (2015, July 14). Internal Standards Provide Quantitation of Antifungal Drugs. [Link]

  • MDPI. (2023, October 30). Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Bioanalysis Zone. (2014, February 12). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Shimadzu Chemistry & Diagnostics. [2H3]-Itraconazole | 1217512-35-0. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • Chromato Scientific. Tioconazole EP Impurity D. [Link]

  • SciSpace. (2018). A Rapid High-Performance LC-MS/MS Method for Therapeutic Drug Monitoring of Voriconazole, Posaconazole, Fluconazole. [Link]

  • National Center for Biotechnology Information. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. [Link]

  • USP-NF. (2020, January 31). Fluconazole Tablets. [Link]

Sources

Comparative

A Comparative Guide to the Bioanalytical Recovery of Lanoconazole: Deuterated vs. Non-Deuterated Forms

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic and bioequivalence studies. The choice of intern...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic and bioequivalence studies. The choice of internal standard and extraction methodology are critical determinants of data integrity. This guide provides an in-depth technical comparison of the recovery rates of deuterated lanoconazole (lanoconazole-d3) and its non-deuterated counterpart, grounded in the principles of isotopic dilution mass spectrometry and common bioanalytical extraction techniques.

The Foundational Principle: Isotopic Dilution

In modern bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantification.[1][2] Lanoconazole-d3 serves as an ideal internal standard for lanoconazole. The core principle of isotopic dilution mass spectrometry (IDMS) is that a known amount of the isotopically enriched standard (e.g., lanoconazole-d3) is added to the sample at the earliest stage of preparation.[3]

Because the deuterated standard is chemically and physically identical to the analyte, it experiences the same processing variations, including extraction losses, matrix effects, and ionization suppression or enhancement.[2][4] By measuring the ratio of the analyte to the internal standard, any losses during sample workup are nullified, leading to highly accurate and precise quantification. Therefore, the absolute recovery percentage is less critical than its consistency and reproducibility, a stance supported by regulatory bodies like the FDA.[5][6]

Isotopic_Dilution_Principle Figure 1: Principle of Isotopic Dilution cluster_Sample Biological Sample cluster_Standard Internal Standard cluster_Extraction Sample Preparation cluster_Analysis LC-MS Analysis Analyte Lanoconazole (Unknown Amount) Mix Spiked Sample (Analyte + IS) Analyte->Mix IS Lanoconazole-d3 (Known Amount) IS->Mix Loss Extraction Loss (e.g., incomplete recovery) Mix->Loss Extraction Process Extract Final Extract (Proportional Loss of Both) Loss->Extract MS Mass Spectrometer (Measures Ratio) Extract->MS Injection Quant Accurate Quantification MS->Quant Ratio Calculation

Caption: The principle of isotopic dilution using a deuterated internal standard.

Comparative Recovery: Lanoconazole-d3 vs. Lanoconazole

The key takeaway is that the recovery rates of lanoconazole-d3 and non-deuterated lanoconazole are, for all practical purposes in a validated bioanalytical method, identical.[4] Any physical or chemical process that would lead to the loss of lanoconazole during extraction will affect its deuterated counterpart in the exact same manner.

The choice of extraction methodology—typically Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)—will, however, significantly influence the absolute recovery percentage.

Data Presentation: A Comparative Overview

While direct experimental data comparing the recovery of lanoconazole-d3 and lanoconazole is not extensively published (as their recoveries are expected to be identical), we can present a representative comparison based on typical performance of SPE and LLE for small molecules of similar physicochemical properties.[2][7] Lanoconazole is a lipophilic molecule, soluble in solvents like DMSO, which informs the selection of appropriate extraction solvents and sorbents.[8][9]

Table 1: Representative Recovery Rates of Lanoconazole from Human Plasma

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Justification
Analyte Lanoconazole / Lanoconazole-d3Lanoconazole / Lanoconazole-d3Isotopic forms co-behave.
Mean Recovery (%) 85 - 95%65 - 80%SPE is generally more efficient and exhaustive.[2]
Reproducibility (%RSD) < 5%< 10%SPE offers higher precision and is more amenable to automation.
Extract Cleanliness HighModerate to LowSPE provides more effective removal of matrix interferences.[2]

Note: The data presented in this table is hypothetical and representative of typical outcomes for a validated bioanalytical method. Actual recovery will depend on the specifics of the optimized protocol.

Experimental Protocols

Below are detailed, step-by-step methodologies for the extraction of lanoconazole from human plasma, a common biological matrix in clinical studies.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol utilizes a polymeric reversed-phase sorbent, which is effective for retaining a broad range of compounds and is less prone to drying out than silica-based sorbents.

SPE_Workflow Figure 2: Solid-Phase Extraction (SPE) Workflow Start Start: Plasma Sample Spike Spike with Lanoconazole-d3 (IS) Start->Spike Pretreat Pre-treatment: Add Acetonitrile (Protein Precipitation) Spike->Pretreat Centrifuge1 Vortex & Centrifuge Pretreat->Centrifuge1 Load Load Supernatant onto Cartridge Centrifuge1->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (e.g., 10% Methanol/Water) Load->Wash Elute Elute Lanoconazole (e.g., Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS Reconstitute->Analyze

Caption: A typical workflow for Solid-Phase Extraction of lanoconazole.

Methodology:

  • Sample Preparation:

    • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of lanoconazole-d3 internal standard (IS) working solution (e.g., 100 ng/mL in methanol).

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 400 µL of cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning:

    • Place a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) onto a vacuum manifold.

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Carefully transfer the supernatant from the centrifuged sample tube onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 2 minutes to remove residual water.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the lanoconazole and lanoconazole-d3 from the cartridge by passing 1 mL of acetonitrile through the sorbent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.

    • Vortex, and transfer to an autosampler vial for injection.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquids.

Methodology:

  • Sample Preparation:

    • To 200 µL of human plasma in a glass centrifuge tube, add 20 µL of lanoconazole-d3 internal standard (IS) working solution (e.g., 100 ng/mL in methanol).

    • Vortex briefly to mix.

  • pH Adjustment:

    • Add 50 µL of 0.1 M sodium carbonate buffer (pH 10) to basify the sample, ensuring lanoconazole is in its neutral form to facilitate extraction into an organic solvent.

  • Extraction:

    • Add 1 mL of an organic extraction solvent (e.g., a 90:10 mixture of methyl tert-butyl ether and dichloromethane).

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Final Preparation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.

    • Vortex, and transfer to an autosampler vial for injection.

Conclusion

The fundamental principle of isotopic dilution dictates that the recovery of lanoconazole-d3 will be identical to that of non-deuterated lanoconazole under the same experimental conditions. The choice of a deuterated internal standard is the most effective strategy to correct for inevitable sample loss during preparation, ensuring the highest degree of accuracy and precision in bioanalytical quantification.[2] While absolute recovery values are method-dependent, with SPE generally offering higher and more consistent recovery than LLE, the consistent behavior of the analyte and its deuterated internal standard is the cornerstone of a robust and reliable assay.[7] The protocols provided herein offer a solid foundation for developing a validated method for the quantification of lanoconazole in a research or clinical setting.

References

  • Benchchem. The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide.

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry.

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis.

  • U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.

  • Benchchem. Essential FDA Guidelines for Bioanalytical Method Validation.

  • AptoChem. Deuterated internal standards and bioanalysis.

  • MedKoo Biosciences. Lanoconazole | CAS#101530-10-3.

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.

  • ChemicalBook. Lanoconazole | 101530-10-3.

  • Cayman Chemical. Lanoconazole (CAS 101530-10-3).

  • ResearchGate. Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure.

  • TargetMol. Lanoconazole | Potently antifungal | Orally available.

  • ACTA Pharmaceutica Sciencia. Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen.

  • ALWSCI. Why Is Your SPE Recovery So Low?

  • Hawach Scientific. Recovery Rate, Extraction Speed and Sample Capacity of SPE Cartridge.

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Toxicology: Why Standard Disposal Fails

As a Senior Application Scientist, I understand that managing isotopically labeled active pharmaceutical ingredients (APIs) like Lanoconazole-d3 requires a rigorous intersection of analytical chemistry, environmental tox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing isotopically labeled active pharmaceutical ingredients (APIs) like Lanoconazole-d3 requires a rigorous intersection of analytical chemistry, environmental toxicology, and regulatory compliance. In drug metabolism and pharmacokinetics (DMPK) workflows, the deuterium label provides critical mass-shift advantages for LC-MS/MS resolution. However, this same isotopic substitution alters the molecule's environmental stability, demanding strict, causality-driven disposal protocols.

Here is the comprehensive, step-by-step operational and disposal plan for Lanoconazole-d3.

To understand the disposal protocol, we must first understand the molecular behavior of the compound. Lanoconazole is a broad-spectrum imidazole antifungal agent. Its primary mechanism of action is the potent inhibition of lanosterol 14 α-demethylase (CYP51A1) , a critical cytochrome P450 enzyme responsible for fungal ergosterol biosynthesis[1].

When we introduce three deuterium atoms to create Lanoconazole-d3, we lower the zero-point energy of the targeted carbon-hydrogen bonds. This induces a Primary Kinetic Isotope Effect (PKIE) . While this PKIE is intentionally designed to resist metabolic cleavage during in vitro assays, it simultaneously makes the molecule highly recalcitrant to microbial degradation in standard wastewater treatment plants.

Because imidazole antifungals are environmentally persistent and highly toxic to aquatic life (acting as endocrine disruptors)[2], accidental drain disposal of Lanoconazole-d3 results in magnified, prolonged ecological damage. Therefore, thermal destruction is the only scientifically sound method of disposal.

Physicochemical & Hazard Profile Summary

Property / Hazard ParameterSpecification & Regulatory Classification
CAS Number 1185241-05-7[3]
Molecular Formula C₁₄H₇D₃ClN₃S₂
Mechanism of Action Lanosterol 14 α-demethylase (CYP51A1) inhibitor[1]
Primary Health Hazards Acute Tox. 4 (Oral), Skin/Eye Irritant, Reproductive Toxicity[2]
Environmental Hazard High aquatic toxicity; enhanced persistence due to PKIE
EPA Waste Classification Non-creditable hazardous waste pharmaceutical[4]

Operational Disposal Plan: Step-by-Step Protocol

The following protocol ensures compliance with the EPA’s Resource Conservation and Recovery Act (RCRA), specifically aligning with the stringent 40 CFR Part 266 Subpart P regulations for hazardous waste pharmaceuticals[4].

Step 1: Immediate Segregation & The Sewering Ban
  • The Causality: The EPA explicitly prohibits the drain disposal (sewering) of hazardous waste pharmaceuticals to prevent watershed contamination[4].

  • Action: Never rinse LC-MS vials, well plates, or glassware containing Lanoconazole-d3 residues in standard lab sinks. Segregate all solid waste (contaminated pipette tips, PPE) and liquid waste (stock solutions, mobile phase effluent) immediately at the point of generation.

Step 2: Primary Containment
  • The Causality: Proper visual identification prevents mixing with incompatible chemical streams (e.g., strong oxidizers) and ensures downstream handlers apply the correct destruction method.

  • Action: Place all Lanoconazole-d3 waste into a chemically compatible, leak-proof container. Industry best practices and RCRA guidelines dictate the use of Black Containers for hazardous pharmaceutical waste[5]. Ensure the lid is tightly sealed when not actively adding waste to prevent the aerosolization of toxic powders.

Step 3: Central Accumulation & Labeling
  • The Causality: Regulatory tracking requires precise timestamps to prevent the degradation of containers and unauthorized long-term storage of toxic APIs.

  • Action: Label the black container explicitly as "Hazardous Waste Pharmaceutical - Toxic (Lanoconazole-d3)". Transfer the sealed container to your facility's designated Central Accumulation Area (CAA). Under Subpart P, facilities may accumulate non-creditable hazardous waste pharmaceuticals for a maximum of 365 days[4].

Step 4: Manifesting & Transport
  • The Causality: Chain-of-custody documentation ensures the toxic material reaches a permitted destruction facility without illegal dumping.

  • Action: Prior to off-site shipment, complete a Uniform Hazardous Waste Manifest. The waste must be handed over exclusively to an RCRA-registered hazardous waste transporter[5].

Step 5: Final Thermal Destruction (Incineration)
  • The Causality: The stable imidazole ring, the carbon-chlorine (C-Cl) bond, and the reinforced carbon-deuterium (C-D) bonds cannot be broken down by standard chemical neutralization.

  • Action: The transporter must deliver the waste to an RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration (>1000°C)[5]. This thermal destruction cleaves the molecular bonds entirely, converting the API into harmless elemental gases and capturing halogens in scrubber systems.

Emergency Spill Response Protocol

If Lanoconazole-d3 powder or a high-concentration stock solution is dropped or spilled:

  • Isolate & Protect: Immediately don appropriate PPE, including nitrile gloves, safety goggles, and an N95/P100 particulate respirator if dry powder is aerosolized.

  • Suppress Dust (For Powders): Do not dry-sweep the powder, as this causes inhalation hazards. Lightly mist the spill with a compatible solvent (e.g., 70% ethanol) to bind the powder.

  • Absorb (For Solutions): Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).

  • Contain: Collect all absorbed material and contaminated PPE, place them directly into the black hazardous waste container, and proceed with Step 3 above[2].

Disposal Workflow Visualization

LanoconazoleDisposal Gen 1. Waste Generation (Lanoconazole-d3 Vials/PPE) Seg 2. Segregation (Strict Sewering Ban) Gen->Seg Isolate at source Cont 3. Containment (Black RCRA Container) Seg->Cont Prevent aquatic release Acc 4. Accumulation (Max 365 Days in CAA) Cont->Acc Label as Hazardous Trans 5. Transport (Uniform Hazardous Manifest) Acc->Trans EPA Part 266/262 Dest 6. Final Destruction (TSDF Incineration) Trans->Dest Thermal breakdown

Figure 1: End-to-end operational workflow for the compliant disposal of Lanoconazole-d3.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Lanoconazole-d3

This guide provides essential safety and handling protocols for Lanoconazole-d3 in a laboratory setting. As researchers and drug development professionals, understanding and implementing these procedures is paramount to...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for Lanoconazole-d3 in a laboratory setting. As researchers and drug development professionals, understanding and implementing these procedures is paramount to ensuring personal safety and maintaining the integrity of your research. This document is structured to provide not just a list of procedures, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile of Lanoconazole

The SDS for Lanoconazole indicates the following potential hazards[2]:

  • Harmful if swallowed.[2]

  • Causes mild skin irritation.[2]

  • Causes eye irritation.[2]

  • Suspected of damaging fertility or the unborn child.[2]

  • Causes damage to organs (liver) through prolonged or repeated exposure.[2]

Lanoconazole is a potent imidazole antifungal agent.[3][4][5] Therefore, in addition to the chemical hazards, the pharmacological activity of the compound should also be considered when assessing risk.

The Foundation of Safety: The Chemical Hygiene Plan

All laboratory activities involving hazardous chemicals, including Lanoconazole-d3, must be conducted under a comprehensive Chemical Hygiene Plan (CHP).[6][7] The CHP is a written program that outlines procedures, equipment, and work practices to protect laboratory personnel from the health hazards of chemicals.[6][7] Your institution's CHP is the primary document governing your work and should be consulted before handling Lanoconazole-d3.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE is critical to minimize exposure to Lanoconazole-d3. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Task Minimum PPE Requirement
Weighing and preparing solutions - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Lab coat- Respiratory protection (N95 or higher) if not handled in a certified chemical fume hood or ventilated balance enclosure.
Handling solutions and conducting experiments - Nitrile gloves- Safety glasses with side shields- Lab coat
Cleaning spills - Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles- Lab coat or chemical-resistant apron- Respiratory protection may be required depending on the size and nature of the spill.
Waste disposal - Nitrile gloves- Safety glasses with side shields- Lab coat
Hand Protection

Gloves are the most critical PPE for preventing skin contact.[8] Nitrile gloves are a suitable choice for handling Lanoconazole-d3. It is crucial to change gloves immediately if they become contaminated. After removing gloves, always wash your hands thoroughly with soap and water.[2]

Eye and Face Protection

Safety glasses with side shields are the minimum requirement for eye protection.[2] When there is a risk of splashing, chemical splash goggles should be worn.[9] A face shield can provide additional protection for the entire face.[9][10]

Body Protection

A lab coat should be worn to protect street clothing and skin from contamination.[1] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.

Respiratory Protection

Handling solid Lanoconazole-d3, which may generate dust, should be done in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1] If these engineering controls are not available, a properly fitted N95 respirator or higher should be used.[9] Surgical masks do not provide adequate respiratory protection from chemical dusts.[9]

Operational Plan: Safe Handling and Storage

Adherence to standard operating procedures is crucial for minimizing the risk of exposure.

Engineering Controls

Whenever possible, handle Lanoconazole-d3 in a certified chemical fume hood. This is the most effective way to control inhalation exposure. Other engineering controls include ventilated balance enclosures for weighing the compound.

Standard Operating Procedures
  • Designated Area: Designate a specific area for handling Lanoconazole-d3 and clearly label it.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[2]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, before leaving the lab, and before eating or drinking.[2]

  • Transportation: When transporting Lanoconazole-d3, use secondary containment to prevent spills.

Storage

Store Lanoconazole-d3 in a well-ventilated, cool, and dry place, away from incompatible materials.[11] Keep the container tightly closed and clearly labeled.[11]

Disposal Plan: Managing Lanoconazole-d3 Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

All waste contaminated with Lanoconazole-d3, including gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous chemical waste.[1] Segregate the waste into appropriate, clearly labeled containers.[1]

Disposal Procedures

Follow your institution's hazardous waste disposal procedures. Never dispose of Lanoconazole-d3 down the drain or in the regular trash.[1]

Emergency Procedures

Be prepared for accidental exposures and spills.

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Cleanup

For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling Lanoconazole-d3.

PPE_Selection_Workflow PPE Selection Workflow for Lanoconazole-d3 cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Lanoconazole-d3 task Identify Task: - Weighing (solid) - Solution Prep - Experimentation - Spill Cleanup - Waste Disposal start->task risk Assess Risk of Exposure: - Inhalation (dust/aerosol) - Dermal Contact - Eye Splash task->risk respirator Respiratory Protection: - Fume Hood/Ventilated Enclosure - N95 or higher respirator risk->respirator Inhalation Risk gloves Hand Protection: - Nitrile Gloves - Double Gloving? risk->gloves Dermal Risk eye_face Eye/Face Protection: - Safety Glasses with Side Shields - Chemical Splash Goggles - Face Shield risk->eye_face Splash Risk body Body Protection: - Lab Coat - Chemical-Resistant Apron risk->body Splash/Contamination Risk proceed Proceed with Task (Adhering to SOPs) respirator->proceed gloves->proceed eye_face->proceed body->proceed dispose Dispose of Contaminated PPE as Hazardous Waste proceed->dispose wash Wash Hands Thoroughly dispose->wash caption Decision workflow for selecting appropriate PPE.

Caption: Decision workflow for selecting appropriate PPE.

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